molecular formula C13H16O B1669517 Cyclopropyl methyl ketone CAS No. 765-43-5

Cyclopropyl methyl ketone

Cat. No.: B1669517
CAS No.: 765-43-5
M. Wt: 84.12 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Description

Cyclopropyl methyl ketone was used in the preparation of homoallylic alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethanone
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InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3
Source PubChem
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InChI Key

HVCFCNAITDHQFX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID9074854
Record name Cyclopropyl methyl ketone
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl methyl ketone
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Vapor Pressure

44.7 [mmHg]
Record name Cyclopropyl methyl ketone
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CAS No.

765-43-5
Record name Cyclopropyl methyl ketone
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Record name Cyclopropyl methyl ketone
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Record name CYCLOPROPYL METHYL KETONE
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Foundational & Exploratory

Cyclopropyl methyl ketone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Cyclopropyl (B3062369) Methyl Ketone

Introduction

Cyclopropyl methyl ketone, also known as acetylcyclopropane or 1-cyclopropylethanone, is a versatile organic compound with the chemical formula C5H8O.[1] It is a clear, colorless liquid characterized by a distinct, fruity odor.[1] This ketone's unique chemical structure, which incorporates a strained three-membered cyclopropyl ring attached to a carbonyl group, imparts significant reactivity, making it a valuable intermediate in various fields of organic synthesis.[2][3] Its applications are prominent in the pharmaceutical and agrochemical industries, where it serves as a crucial building block for complex molecules, including antiviral drugs, antidepressants, anti-inflammatory medications, fungicides, and herbicides.[1][4][5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key reactive characteristics.

Physical and Chemical Properties

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][6] It is moderately soluble in water and shows good solubility in most organic solvents like ethanol (B145695) and diethyl ether.[1]

PropertyValueReference(s)
Molecular Formula C5H8O[1]
Molecular Weight 84.12 g/mol [1][7][8][9]
CAS Number 765-43-5[2][9]
Appearance Clear, colorless to slightly yellow liquid[1][6][10]
Odor Fruity, strong[1][11]
Density 0.849 g/mL at 25 °C[7][9][12]
Boiling Point 106-114 °C[1][12][13]
Melting Point -68 °C to <-70 °C[13][14]
Flash Point 13 °C to 21 °C (closed cup)[6]
Refractive Index n20/D 1.424[12][14]
Solubility Moderately soluble to fully miscible in water[1][12][14]
Vapor Pressure 44.7 mmHg[8][10]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Spectroscopy TypeKey Features / PeaksReference(s)
¹H NMR The proton nuclear magnetic resonance spectrum is available for this compound, showing characteristic signals for the methyl and cyclopropyl protons.[8][15]
¹³C NMR The carbon-13 nuclear magnetic resonance spectrum shows distinct peaks for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopropyl ring. A reference indicates data is available in different concentrations of H2SO4.[16]
Mass Spec (MS) The mass spectrum (GC-MS) shows a primary peak (m/z) at 43.[8]
Infrared (IR) The infrared spectrum displays characteristic absorption bands corresponding to the C=O stretching of the ketone and the C-H stretching of the cyclopropyl and methyl groups.[8]
Raman The FT-Raman spectrum has been recorded for this compound.[8]

Chemical Reactivity and Applications

The chemical behavior of this compound is largely dictated by the high ring strain of the cyclopropyl group conjugated to the ketone.[2] This strained ring enhances the compound's reactivity in a variety of chemical transformations, making it a versatile synthetic intermediate.[2][3]

Key Reactions:

  • Ring-Opening Reactions: The cyclopropyl ring can undergo ring-opening reactions under different conditions (e.g., reductive, nucleophilic), providing access to linear carbon chains and making it a key synthon in the construction of complex molecules.[2][3][17]

  • Intermediate for Heterocycles: It is a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of 1,2,4-trioxepanes and 1,2,4-trioxocanes via photooxygenation of homoallylic alcohols.[4][9]

  • Cycloaddition Reactions: The unique electronic properties of the cyclopropyl ketone system allow it to participate in cycloaddition processes, such as nickel-catalyzed [3+2] cycloadditions, to form five-membered rings.[17][18]

Applications:

  • Pharmaceuticals: It is a vital intermediate in the synthesis of numerous pharmaceutical agents, including the anti-HIV drug Efavirenz.[4][5]

  • Agrochemicals: It is used in the production of fungicides like Cyprodinil and Cyproconazole, as well as the herbicide Isoxaflutole.[4][5]

  • Organic Synthesis: It serves as a starting material for preparing homoallylic alcohols and α-trifluoromethyl-amines.[4][5]

G CPMK This compound Intermediates Key Synthetic Intermediate CPMK->Intermediates acts as a Reactions Key Reactions Intermediates->Reactions undergoes Applications Major Applications Intermediates->Applications enabling RingOpening Ring-Opening Reactions Reactions->RingOpening Cycloaddition [3+2] Cycloaddition Reactions->Cycloaddition HeterocycleSynth Heterocycle Synthesis Reactions->HeterocycleSynth Pharma Pharmaceuticals (e.g., Efavirenz) Applications->Pharma Agro Agrochemicals (e.g., Cyprodinil) Applications->Agro Research Complex Molecule Synthesis Applications->Research G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Start α-Acetyl-γ-butyrolactone Reagent1 + HCl, H₂O + Heat Start->Reagent1 Step1_Product 5-Chloro-2-pentanone Reagent1->Step1_Product Reagent2 + NaOH, H₂O + Heat Step1_Product->Reagent2 Final_Product This compound Reagent2->Final_Product Workup Distillation & Purification Final_Product->Workup

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl (B3062369) methyl ketone (CPMK), also known as acetylcyclopropane, is a versatile organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a strained three-membered ring directly attached to a carbonyl group, gives rise to fascinating conformational and electronic properties. This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic characteristics of cyclopropyl methyl ketone, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Bonding

The defining feature of this compound is the electronic interaction between the cyclopropyl ring and the adjacent ketone functionality. This interaction, often described as a form of conjugation, influences the molecule's conformation, bond lengths, and reactivity.

Conformational Analysis

This compound primarily exists in two planar conformations: s-cis and s-trans. In the s-cis conformation, the carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring, while in the s-trans conformation, it is anti-periplanar.[3][4]

Computational and experimental studies, including electron diffraction, have demonstrated that the s-cis conformation is the most stable , being the predominant form in the gaseous phase.[3][4] This preference is attributed to favorable conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring, which possess π-like character.[5]

Bonding Characteristics

The cyclopropyl ring in CPMK exhibits unique bonding, often described by the Walsh orbital model. The carbon-carbon bonds within the ring are bent (banana bonds), resulting in significant ring strain. This strain contributes to the ring's high p-character in its C-C bonds, allowing for effective overlap with the p-orbitals of the carbonyl carbon. This delocalization of electron density stabilizes the molecule and influences its spectroscopic properties. The stability of the related cyclopropyl methyl carbocation is also attributed to this conjugation, a phenomenon sometimes referred to as "dancing resonance".[6]

Structural Parameters

Electron diffraction studies have provided precise measurements of the bond lengths and angles in this compound.[7] These experimental values are crucial for understanding the molecule's geometry.

Table 1: Key Geometrical Parameters of this compound (s-cis conformer)

ParameterValue (Å or °)
Bond Lengths
C=O1.220 ± 0.003 Å
C-C (carbonyl-ring)1.475 ± 0.005 Å
C-C (ring)1.515 ± 0.003 Å
C-C (methyl)1.515 ± 0.005 Å
Bond Angles
∠C-CO-C (ring)118.5 ± 0.5°
∠C-CO-C (methyl)122.0 ± 1.5°
∠C-C-C (ring)~60° (internal)

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following sections summarize the key features observed in its NMR, IR, and mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl and cyclopropyl protons. The strained nature of the cyclopropyl ring results in upfield shifts for its protons compared to typical aliphatic systems.

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ) ppmMultiplicity
Methyl (CH₃)~2.1Singlet
Methine (CH)~1.8Multiplet
Methylene (CH₂)~0.8 - 1.2Multiplet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon exhibits a characteristic downfield shift.

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
Carbonyl (C=O)~208
Methyl (CH₃)~29
Methine (CH)~18
Methylene (CH₂)~10
Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 4: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch~1700Strong
C-H Stretch (cyclopropyl)~3010Medium
C-H Stretch (aliphatic)~2950 - 2850Medium

The position of the carbonyl stretch is slightly lower than that of a typical saturated acyclic ketone, which is consistent with the electronic conjugation between the carbonyl group and the cyclopropyl ring.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRelative Intensity
84[M]⁺ (Molecular Ion)Moderate
69[M - CH₃]⁺High
43[CH₃CO]⁺Very High (Base Peak)
41[C₃H₅]⁺High

The base peak at m/z 43 corresponds to the stable acylium ion, formed by the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.[9]

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304) using a strong base.[7][10]

Materials and Equipment:

  • 5-chloro-2-pentanone

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous calcium chloride

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirrer

  • Distillation apparatus

Procedure:

  • Base Preparation: Prepare a solution of sodium hydroxide (4.5 moles) in water (180 mL) in a 2 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[7][10]

  • Addition of Precursor: Slowly add crude 5-chloro-2-pentanone (approximately 3 moles) to the stirred sodium hydroxide solution over a period of 15-20 minutes.[7][10]

  • Reaction: If the reaction does not spontaneously begin to boil, gently heat the flask to initiate boiling and maintain reflux for 1 hour.[7][10] The reaction is exothermic and requires careful temperature control.

  • Distillation: After the reflux period, arrange the apparatus for distillation. Distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.[7][10]

  • Work-up: Saturate the aqueous layer of the distillate with potassium carbonate. Separate the upper layer of this compound.[7]

  • Extraction: Extract the aqueous layer with two portions of diethyl ether.[7]

  • Drying and Purification: Combine the ether extracts with the initial ketone layer and dry over anhydrous calcium chloride. Remove the ether by distillation. The crude this compound can be further purified by fractional distillation to yield the final product.[7]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

  • Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Logical and Workflow Diagrams

Molecular Structure and Bonding Diagram

The following diagram illustrates the key structural features and electronic interactions within the this compound molecule.

G start Starting Material (5-chloro-2-pentanone) reaction Intramolecular Cyclization (NaOH, H₂O, Reflux) start->reaction distillation Steam Distillation reaction->distillation workup Work-up (K₂CO₃ saturation, Separation) distillation->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction drying Drying (Anhydrous CaCl₂) extraction->drying purification Purification (Fractional Distillation) drying->purification product Pure this compound purification->product analysis Spectroscopic Characterization product->analysis nmr ¹H & ¹³C NMR analysis->nmr ir FTIR analysis->ir ms GC-MS analysis->ms

References

Physical properties of cyclopropyl methyl ketone (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of cyclopropyl (B3062369) methyl ketone (CPMK), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in producing antiviral drugs, antidepressants, and fungicides underscores the importance of understanding its physical characteristics for process optimization, safety, and handling.[1][2] This guide summarizes key quantitative data, outlines typical experimental protocols for property determination, and visualizes its synthetic pathway.

Core Physical Properties

Cyclopropyl methyl ketone (CAS No. 765-43-5) is a clear, colorless to slightly yellow liquid with a characteristic fruity or pungent odor.[1][3] Its molecular formula is C₅H₈O, with a molecular weight of 84.12 g/mol .[1][4]

The boiling point and solubility are critical parameters for distillation, purification, and reaction solvent selection. The reported values for these properties are summarized below.

Physical PropertyValueSource(s)
Boiling Point 106-107 °C[1]
111.0 °C
110-115 °C[3]
114 °C (lit.)[5][6][7][8]
Water Solubility Moderately soluble[1]
Fully miscible[2][5][7]
185 g/L (at 20°C)[9][10]
Solubility in Organic Solvents Highly soluble/miscible[1][3]
Soluble in ethanol, diethyl ether, chloroform, acetone, alcohols, and chloride solvents.[1][3][9][10]

Note: The term "lit." indicates a value cited from scientific literature.

Experimental Protocols for Property Determination

Standard laboratory procedures are employed to determine the physical properties of liquid compounds like this compound. The following sections detail generalized protocols.

This method measures the temperature at which the liquid's vapor pressure equals the atmospheric pressure, using a reflux apparatus to prevent loss of material.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

  • Round-bottomed flask (25 mL or 50 mL)

  • West condenser

  • Calibrated thermometer or digital temperature probe

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

  • Clamps and stand

  • This compound sample (~5-10 mL)

Procedure:

  • Add approximately 5-10 mL of this compound and a few boiling chips to the round-bottomed flask.

  • Assemble the reflux apparatus by vertically clamping the condenser above the flask and connecting the water tubing (water in at the bottom, out at the top).[11]

  • Insert the thermometer through a stopper or adapter at the top of the condenser, ensuring the bulb is positioned below the condenser's side arm but above the liquid surface to measure the vapor temperature accurately.[11]

  • Begin heating the flask gently.

  • Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask and into the condenser.

  • The temperature will stabilize when the thermometer bulb is fully immersed in the hot vapor.[11]

  • Record the stable temperature reading as the boiling point.

  • Record the ambient barometric pressure, as boiling point is pressure-dependent.

This protocol determines the mass of a solute that can dissolve in a given volume of a solvent at a specified temperature to form a saturated solution.

Objective: To quantify the solubility of this compound in water at 20°C.

Materials:

  • Scintillation vials or sealed flasks

  • Calibrated analytical balance

  • Volumetric pipettes

  • Constant temperature bath (set to 20°C)

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filter)

  • Gas chromatograph (GC) or other quantitative analysis instrument

Procedure:

  • Add a known volume (e.g., 10.0 mL) of deionized water to several vials.

  • Place the vials in the constant temperature bath at 20°C and allow them to equilibrate.

  • Add an excess amount of this compound to each vial. The presence of an undissolved phase is necessary to ensure saturation.

  • Seal the vials and allow them to stir for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, stop stirring and allow the undissolved ketone to settle.

  • Carefully extract a known volume of the clear, saturated aqueous layer using a pipette, avoiding any of the undissolved material. A syringe filter can be used to ensure no undissolved droplets are transferred.

  • Accurately weigh the extracted aliquot.

  • Quantify the concentration of this compound in the aliquot using a pre-calibrated analytical method, such as GC.

  • Calculate the solubility in grams per liter (g/L) based on the measured concentration and the volume of the aliquot.

Synthesis and Application Context

This compound is a valuable building block in organic synthesis. One common industrial preparation method involves the cyclization of 5-chloro-2-pentanone, which is itself derived from α-acetyl-γ-butyrolactone.[2][12] This pathway is crucial for producing the intermediate needed for various pharmaceuticals and agrochemicals.[13]

G Simplified Synthesis Pathway of this compound cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product A α-Acetyl-γ-butyrolactone P1 Step 1: Chlorination (with HCl) A->P1 Reacts with Hydrochloric Acid B 5-Chloro-2-pentanone P1->B Forms intermediate P2 Step 2: Cyclization (with NaOH) C This compound P2->C Yields final product B->P2 Treated with Sodium Hydroxide

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of Cyclopropyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl (B3062369) methyl ketone (CAS No. 765-43-5), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights crucial for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of cyclopropyl methyl ketone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the methyl and cyclopropyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.08s3H-C(=O)CH
1.98m1H-C(=O)CH -
0.81-0.56m4HCyclopropyl CH

s = singlet, m = multiplet Data acquired in CDCl₃ at 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~207C =O
~26-C H₃
~18-C(=O)C H-
~10Cyclopropyl -C H₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong carbonyl absorption.

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (cyclopropyl)
~2930MediumC-H stretch (methyl)
~1700StrongC=O stretch (ketone)
~1450MediumC-H bend (methyl)
~1360MediumC-H bend (methyl)
~1020MediumCyclopropyl ring deformation

Note: A detailed experimental IR peak table was not found. The provided values are based on typical IR absorption frequencies for ketones and cyclopropyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.

m/zRelative Intensity (%)Putative Fragment Assignment
8427.25[M]⁺ (Molecular Ion)
6977.81[M - CH₃]⁺
4399.99[CH₃CO]⁺ (Base Peak)
4155.23[C₃H₅]⁺ (Cyclopropyl cation or allyl cation)
3925.79[C₃H₃]⁺

Data obtained from GC-MS with Electron Ionization (EI) at 70 eV.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a volatile liquid ketone):

  • Ensure the NMR tube is clean and dry to avoid extraneous signals.

  • In a small, clean, and dry vial, accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to minimize impurity peaks.

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[4][5]

  • Cap the NMR tube securely. If the sample is particularly volatile or for long-term storage, the tube may be flame-sealed.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

  • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process and reference the spectrum similarly to the ¹H NMR spectrum (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Neat Liquid Sample Analysis:

  • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and free of any residual contaminants by wiping with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to fully evaporate.

  • Acquire a background spectrum of the clean, empty sample stage. This will be subtracted from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

  • Place a small drop of neat this compound directly onto the ATR crystal or onto one salt plate. If using salt plates, place the second plate on top and gently rotate to create a thin, uniform film.[6]

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Clean the ATR crystal or salt plates thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Procedure for a Volatile Ketone:

  • Sample Preparation: Dilute a small amount of this compound in a volatile solvent of high purity (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration (typically in the low ppm range).

  • GC-MS System Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • GC Column: Use a non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

    • Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Setup:

    • Ion Source: Use electron ionization (EI) at a standard energy of 70 eV. Set the ion source temperature to approximately 230 °C.

    • Mass Analyzer: Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

  • Data Analysis: Identify the peak corresponding to this compound in the TIC. Extract and analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Fourier Transform Phase & Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram Integration Mass Spectrum Extraction MS->Process_MS Analysis_NMR Chemical Shift & Coupling Integration Analysis Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Analysis Process_MS->Analysis_MS Final Structural Confirmation Analysis_NMR->Final Analysis_IR->Final Analysis_MS->Final

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclopropyl (B3062369) methyl ketone. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and similar chemical entities. This document includes detailed spectral data, experimental protocols, and visualizations of the underlying nuclear interactions.

Introduction to the NMR Spectroscopy of Cyclopropyl Methyl Ketone

This compound (1-cyclopropylethanone) is a five-carbon organic compound featuring a cyclopropyl ring bonded to a carbonyl group. The strained three-membered ring and the adjacent carbonyl functionality give rise to a unique and informative NMR spectrum. Understanding the chemical shifts (δ) and coupling constants (J) is crucial for the unambiguous identification and purity assessment of this molecule.

Chemical Structure:

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl protons, the methine proton on the cyclopropyl ring, and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
CH₃2.08singlet (s)-3H
CH (cyclopropyl)1.98multiplet (m)-1H
CH₂ (cyclopropyl)0.81-0.56multiplet (m)-4H

Data sourced from a patent, specific coupling constants for the multiplets were not detailed.[1]

Interpretation of the ¹H NMR Spectrum:

  • Methyl Protons (CH₃): The three protons of the methyl group appear as a sharp singlet at approximately 2.08 ppm.[1] The downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The absence of splitting indicates no neighboring protons within three bonds.

  • Methine Proton (CH): The single proton on the cyclopropyl ring attached to the carbonyl group resonates as a multiplet around 1.98 ppm.[1] This proton is coupled to the four adjacent methylene protons on the cyclopropyl ring, resulting in a complex splitting pattern.

  • Methylene Protons (CH₂): The four methylene protons on the cyclopropyl ring appear as a complex multiplet in the upfield region, between 0.56 and 0.81 ppm.[1] These protons are diastereotopic due to the chiral center created by the substitution pattern on the ring. They exhibit both geminal and vicinal coupling with each other and with the methine proton, leading to the observed complex multiplet. The high field chemical shift is characteristic of protons on a cyclopropyl ring, which are shielded by the ring's anisotropic magnetic field.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C=O~209
CH (cyclopropyl)~18
CH₂ (cyclopropyl)~11
CH₃~25

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The values presented are typical for cyclopropyl ketones.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon exhibits the most downfield chemical shift, typically around 209 ppm, which is characteristic for ketones.

  • Methyl Carbon (CH₃): The methyl carbon appears at approximately 25 ppm.

  • Cyclopropyl Carbons (CH and CH₂): The carbons of the cyclopropyl ring are significantly shielded and appear at high field. The methine carbon (CH) is found around 18 ppm, while the two equivalent methylene carbons (CH₂) resonate at approximately 11 ppm.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>98.0%) to avoid interference from impurity signals.[2]

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Dissolution: Dissolve the sample completely in the deuterated solvent. If necessary, gently vortex the sample to ensure homogeneity.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

  • Acquisition Time (aq): Typically 2-4 seconds.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

  • Relaxation Delay (d1): A delay of 2 seconds is a common starting point. For quantitative analysis, a much longer delay (5-7 times the longest T1 relaxation time) is necessary.

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.

Visualization of NMR Signaling and Workflow

Spin-Spin Coupling Network in this compound

The following diagram illustrates the key proton-proton (¹H-¹H) spin-spin couplings in this compound.

Figure 2: ¹H-¹H spin-spin coupling network in this compound.

Standard Workflow for NMR Analysis

The logical workflow for the NMR analysis of a small molecule like this compound is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration Referencing->Integration Peak_Picking Peak Picking (δ) Referencing->Peak_Picking Assignment Structural Assignment Integration->Assignment Coupling Coupling Constant Analysis (J) Peak_Picking->Coupling Coupling->Assignment

Figure 3: Standard workflow for NMR analysis of small molecules.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more complex structural elucidations or quantitative studies, advanced NMR techniques such as COSY, HSQC, HMBC, and quantitative NMR (qNMR) may be employed.

References

The Cyclopropyl Group in Ketones: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a small, strained ring, imparts unique chemical properties when adjacent to a carbonyl moiety. This technical guide provides an in-depth exploration of the reactivity of cyclopropyl ketones, a class of compounds with significant applications in organic synthesis and drug discovery. The inherent ring strain of approximately 27 kcal/mol makes the cyclopropane (B1198618) ring susceptible to a variety of transformations, acting as a versatile three-carbon synthon.[1] This guide will detail the diverse reaction pathways of cyclopropyl ketones, including acid-catalyzed, base-catalyzed, metal-catalyzed, and thermal reactions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. The strategic incorporation of the cyclopropyl motif can enhance metabolic stability and introduce conformational rigidity in drug candidates, making a thorough understanding of its reactivity crucial for medicinal chemists.[2][3][4]

Acid-Catalyzed Reactions: Ring Opening and Rearrangements

Under acidic conditions, the carbonyl oxygen of a cyclopropyl ketone is protonated or coordinated to a Lewis acid, which activates the cyclopropane ring for cleavage.[5][6] The ring-opening proceeds via the most stable carbocation intermediate, and the regioselectivity is governed by the electronic properties of the substituents on the cyclopropyl ring.[5] Electron-donating groups on the cyclopropane ring stabilize an adjacent positive charge, directing the ring-opening. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[5]

Aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones in the presence of acid catalysts under mild conditions.[7] This reaction may also yield open-chain carbinols, with the product ratio depending on the substituents on the aryl ring.[7] In contrast, simple alkyl cyclopropyl ketones often do not undergo this cyclization.[7]

Quantitative Data for Acid-Catalyzed Ring-Opening Reactions
EntryKetone SubstituentCyclopropyl SubstituentAcid CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
1PhenylHH2SO4BenzeneReflux-1-Phenyl-3-buten-1-ol-[7]
24-MeO-PhHSnCl4CH2Cl2RT-7-Methoxy-1-tetralone85[7]
3PhenylPhenylH2SO4BenzeneReflux-1,4-Diphenyl-3-buten-1-ol-[7]
Experimental Protocol: Acid-Catalyzed Cyclization of an Aryl Cyclopropyl Ketone

This protocol is adapted from the work of Murphy and Wattanasin on the synthesis of aryl tetralones.[7]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Anhydrous tin(IV) chloride (SnCl4) (1.1 equiv)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Dissolve the aryl cyclopropyl ketone in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add SnCl4 to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathway for Acid-Catalyzed Ring Opening

AcidCatalyzed_RingOpening cluster_start Activation cluster_cleavage Ring Cleavage cluster_trapping Nucleophilic Trapping CyclopropylKetone Cyclopropyl Ketone ProtonatedKetone Protonated Ketone CyclopropylKetone->ProtonatedKetone H+ or Lewis Acid Carbocation Carbocation Intermediate ProtonatedKetone->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu-

Caption: Acid-catalyzed ring opening of a cyclopropyl ketone.

Base-Catalyzed Reactions: Enolization and Rearrangements

The reactivity of cyclopropyl ketones under basic conditions is highly dependent on the substitution pattern. Common reactions include enolization, aldol-type condensations, and rearrangements.

Enolization

Like other ketones, cyclopropyl ketones can be deprotonated at the α-carbon to form an enolate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can achieve complete conversion to the enolate.[8][9] The resulting enolate can then be trapped with various electrophiles.

Experimental Protocol: Enolization of Cyclopropyl Methyl Ketone

This protocol is a general procedure for enolate formation using LDA.[8]

Materials:

  • Diisopropylamine (B44863) (1.05 equiv)

  • n-Butyllithium (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 equiv)

  • Electrophile (e.g., methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Standard laboratory glassware for reactions under anhydrous and low-temperature conditions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium to the stirred solution and stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the ketone solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aldol-Type Condensations

This compound can participate in base-catalyzed aldol (B89426) condensations with aromatic aldehydes to yield α,β-unsaturated cyclopropyl ketones.[10]

Quantitative Data for Base-Catalyzed Aldol Condensation
EntryAldehydeBaseSolventProductYield (%)Reference
1BenzaldehydeNaOHaq. EtOHCyclopropyl styryl ketone75[10]
2p-ChlorobenzaldehydeNaOHaq. EtOH(p-Chlorophenyl)vinyl cyclopropyl ketone78[10]
3p-NitrobenzaldehydeNaOHaq. EtOH(p-Nitrophenyl)vinyl cyclopropyl ketone85[10]
Favorskii Rearrangement

α-Halo cyclopropyl ketones undergo a characteristic base-catalyzed rearrangement known as the Favorskii rearrangement to produce carboxylic acid derivatives, often with ring contraction.[6][11] The reaction proceeds through a cyclopropanone (B1606653) intermediate.[6]

Experimental Protocol: Favorskii Rearrangement of an α-Halo Cyclopropyl Ketone

This protocol is adapted from a general procedure for the Favorskii rearrangement.[5]

Materials:

  • α-Halo cyclopropyl ketone (1.0 equiv)

  • Sodium methoxide (B1231860) (NaOMe) (2.2 equiv)

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the α-halo cyclopropyl ketone in anhydrous diethyl ether and add it to the NaOMe solution.

  • Allow the mixture to warm to room temperature and then heat to 55 °C for 4 hours.

  • Cool the reaction mixture to 0 °C and quench with saturated aqueous NH4Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Signaling Pathway for the Favorskii Rearrangement

Favorskii_Rearrangement cluster_enolization Enolate Formation cluster_cyclization Cyclopropanone Formation cluster_attack Nucleophilic Attack cluster_rearrangement Rearrangement AlphaHaloKetone α-Halo Cyclopropyl Ketone Enolate Enolate AlphaHaloKetone->Enolate Base Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral Tetrahedral Intermediate Cyclopropanone->Tetrahedral + Nu- Carbanion Carbanion Tetrahedral->Carbanion Ring Opening Product Carboxylic Acid Derivative Carbanion->Product Protonation

Caption: Mechanism of the Favorskii rearrangement.

Metal-Catalyzed Reactions: Cross-Coupling and Cycloisomerization

Transition metals, particularly nickel and palladium, are effective catalysts for a variety of transformations of cyclopropyl ketones, often involving ring-opening followed by cross-coupling or cycloisomerization.[5][12]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts can mediate the cross-coupling of cyclopropyl ketones with organozinc reagents to form γ-substituted silyl (B83357) enol ethers.[5] These reactions can proceed through a mechanism involving cooperation between the metal center and a redox-active ligand.[5]

Palladium-Catalyzed Reactions

Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to afford α,β-unsaturated ketones.[5][12]

Quantitative Data for Metal-Catalyzed Ring-Opening Reactions
EntryKetone SubstituentCatalyst SystemReagentsSolventTemp (°C)Time (h)ProductYield (%)Reference
1PhenylNiCl2(dppe)Benzylzinc chloride, TMSClNMP2516γ-Benzylated silyl enol ether95[5]
24-MeO-PhPd(OAc)2/PCy3-Toluene10024(E)-1-(4-methoxyphenyl)but-2-en-1-one89[5]
3PhenylNi(acac)2AlMe3TolueneRT21,5-Diphenylpentan-1-one76[5]
Experimental Protocol: Nickel-Catalyzed Ring-Opening Cross-Coupling

This protocol is representative of a nickel-catalyzed silylative cross-coupling reaction.[5]

Materials:

  • Substituted cyclopropyl ketone (1.0 equiv)

  • NiCl2(dppe) (5 mol%)

  • Organozinc reagent (e.g., benzylzinc chloride, 1.5 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for reactions under anhydrous and inert conditions

Procedure:

  • In an oven-dried flask under an inert atmosphere, add the NiCl2(dppe) catalyst.

  • Add anhydrous NMP, followed by the substituted cyclopropyl ketone and TMSCl.

  • Add the organozinc reagent dropwise to the mixture at 25 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway for Nickel-Catalyzed Cross-Coupling

NickelCatalyzed_CrossCoupling cluster_activation Oxidative Addition cluster_transmetalation Transmetalation cluster_elimination Reductive Elimination Ni0 Ni(0) OxidativeAddition Oxidative Addition Complex Ni0->OxidativeAddition CyclopropylKetone Cyclopropyl Ketone CyclopropylKetone->OxidativeAddition TransmetalationComplex Transmetalation Complex OxidativeAddition->TransmetalationComplex Organozinc R-ZnX Organozinc->TransmetalationComplex Product γ-Substituted Silyl Enol Ether TransmetalationComplex->Product Product->Ni0 Catalyst Regeneration

Caption: Simplified mechanism of Ni-catalyzed cross-coupling.

Thermal Reactions: Rearrangements of Vinylcyclopropyl Ketones

Vinylcyclopropyl ketones can undergo thermal rearrangement to form cyclopentenones. This transformation, a variation of the vinylcyclopropane (B126155) rearrangement, is a powerful tool for the construction of five-membered rings.[11] The reaction is believed to proceed through a diradical intermediate.

Quantitative Data for Thermal Rearrangement of a Vinylcyclopropyl Ketone
SubstrateTemperature (°C)Product(s)Product RatioReference
1-Acetyl-2-vinylcyclopropane325-5003-Methylcyclopent-2-en-1-oneMajor Product
Experimental Protocol: Thermal Rearrangement of a Vinylcyclopropyl Ketone

This is a general procedure for a gas-phase thermal rearrangement.

Materials:

  • Vinylcyclopropyl ketone

  • Quartz tube packed with glass beads

  • Tube furnace

  • Cold trap (e.g., liquid nitrogen)

  • Vacuum pump

Procedure:

  • Set up a pyrolysis apparatus consisting of a quartz tube packed with glass beads situated inside a tube furnace.

  • Connect one end of the tube to a system for introducing the starting material under reduced pressure and the other end to a cold trap cooled with liquid nitrogen.

  • Evacuate the system.

  • Heat the furnace to the desired temperature (e.g., 400-500 °C).

  • Slowly introduce the vinylcyclopropyl ketone into the hot tube.

  • The product will be collected in the cold trap.

  • After the reaction is complete, allow the apparatus to cool and collect the product from the trap.

  • Analyze and purify the product by standard methods (GC, NMR, chromatography).

Signaling Pathway for Thermal Vinylcyclopropane Rearrangement

Thermal_Rearrangement cluster_initiation Initiation cluster_cyclization Ring Closure VinylcyclopropylKetone Vinylcyclopropyl Ketone Diradical Diradical Intermediate VinylcyclopropylKetone->Diradical Heat (Δ) Cyclopentenone Cyclopentenone Diradical->Cyclopentenone 5-exo-trig Cyclization

Caption: Thermal rearrangement of a vinylcyclopropyl ketone.

Conclusion

The cyclopropyl group in ketones is not merely a spectator but an active participant that enables a rich and diverse array of chemical transformations. From acid-catalyzed ring openings and rearrangements to base-induced condensations and Favorskii rearrangements, and from transition metal-catalyzed cross-couplings to thermal isomerizations, cyclopropyl ketones offer a wealth of synthetic possibilities. The ability to control the reaction pathway through the choice of reagents, catalysts, and reaction conditions makes these compounds powerful building blocks for the synthesis of complex molecules, including those of pharmaceutical interest. A thorough understanding of the principles governing the reactivity of the cyclopropyl ketone moiety is essential for leveraging its full potential in modern organic synthesis and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ring Strain and Stability of Cyclopropyl (B3062369) Methyl Ketone

This technical guide provides a comprehensive examination of cyclopropyl methyl ketone, focusing on the interplay between its inherent ring strain and overall molecular stability. The unique electronic and structural properties conferred by the three-membered ring significantly influence its reactivity and spectroscopic characteristics, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4][5]

Introduction: The Dichotomy of Strain and Stability

The cyclopropyl group is a cornerstone of strained-ring chemistry. The C-C-C bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain.[6][7] This is coupled with torsional strain from eclipsing C-H bonds.[7] The total strain energy in cyclopropane (B1198618) is approximately 115 kJ/mol (27.5 kcal/mol).[6] To accommodate this strained geometry, the carbon-carbon bonds are described as "bent" or "banana" bonds, possessing significant p-character.[6][8] This unique hybridization allows the cyclopropyl group to engage in electronic conjugation with adjacent unsaturated systems, such as the carbonyl group in this compound, which imparts a degree of stability that counteracts the high ring strain.[6][9][10][11]

The reactivity of this compound is largely dictated by this high ring strain, making it an excellent precursor for various chemical transformations, including ring-opening reactions.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4][5]

Synthesis of this compound

Several synthetic routes to this compound have been established. Common methods involve the cyclization of acyclic precursors.

1. From 5-Chloro-2-pentanone (B45304): A widely used method involves the intramolecular cyclization of 5-chloro-2-pentanone under basic conditions.[12] The reaction is typically carried out using a strong base like sodium hydroxide (B78521).

2. From α-Acetyl-γ-butyrolactone: Another common precursor is α-acetyl-γ-butyrolactone, which can be converted to this compound through a cleavage reaction.[13][14] This method can be performed under high temperatures in the presence of a metal halide catalyst.[14]

3. From 2-Methylfuran (B129897): A more recent, greener approach utilizes 2-methylfuran as the starting material.[15] This process involves a one-pot hydrogenation and hydrolysis to form acetyl-n-propanol, followed by chlorination and a final ring-closing reaction.[15]

Structural and Conformational Analysis

The conformational behavior of this compound is a key aspect of its chemistry, governed by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. The molecule predominantly exists in two planar conformations: s-cis (or bisected) and s-trans (or gauche).

Computational and experimental studies have shown that the s-cis conformation, where the carbonyl group is eclipsed by a C-C bond of the cyclopropyl ring, is the most stable conformer.[9][10][11][16] The s-trans conformer, where the carbonyl group is eclipsed by a C-H bond, represents a local energy minimum.[9][10][11] The preference for the s-cis conformation is attributed to favorable conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

G cluster_0 s-trans Conformer (Local Minimum) cluster_1 Transition State cluster_2 s-cis Conformer (Global Minimum) s_trans ts s_trans->ts Rotational Barrier s_cis ts->s_cis

Caption: Conformational equilibrium of this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented.

Table 1: Physical and Thermochemical Properties

PropertyValueReference
Molecular FormulaC₅H₈O[17][18][19][20]
Molecular Weight84.12 g/mol [18][19][20]
Boiling Point110-114 °C[13][19][]
Density0.903 g/cm³ at 25 °C[19][]
Refractive Indexn20/D 1.422-1.426[13][19][]
Flash Point21 °C (69.8 °F) - closed cup[19]
StabilityStable under normal temperatures and pressures.[17][]

Table 2: Spectroscopic Data Summary

TechniqueKey FeaturesReference
¹H NMR Signals corresponding to the methyl protons and the cyclopropyl protons.[22]
¹³C NMR Resonances for the carbonyl carbon, methyl carbon, and the unique carbons of the cyclopropyl ring.[22]
IR Spectroscopy Strong absorption band for the C=O stretch, characteristic bands for the cyclopropyl ring.[23]
Mass Spectrometry (GC-MS) Molecular ion peak (m/z = 84) and characteristic fragmentation patterns.[18][24]

Reactivity and Applications

The high ring strain of the cyclopropyl group dominates the reactivity of this compound.[1] This makes it a versatile intermediate for a variety of chemical transformations.

  • Ring-Opening Reactions: The strained three-membered ring can be opened under various conditions (e.g., acid-catalyzed, nucleophilic attack), providing access to linear carbon chains.[1]

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-HIV drug Efavirenz.[4][5]

  • Agrochemical Synthesis: this compound is used in the production of fungicides like Cyprodinil and Cyproconazole, and the herbicide Isoxaflutole.[4][5]

  • General Organic Synthesis: Its unique reactivity makes it a valuable tool for constructing complex molecular architectures.[4]

Experimental Protocols

Synthesis of this compound from 5-Chloro-2-pentanone

This protocol is adapted from established literature procedures.[12][13]

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Base Preparation: A solution of sodium hydroxide (4.5 moles) in water is placed in the flask.

  • Addition of Precursor: Crude 5-chloro-2-pentanone (3 moles) is added dropwise to the sodium hydroxide solution over 15-20 minutes.

  • Reaction: The mixture is heated to boiling and refluxed for 1 hour.

  • Workup: Water is added, and the mixture is distilled to collect a water-ketone azeotrope.

  • Extraction and Purification: The organic layer of the distillate is separated. The aqueous layer is saturated with potassium carbonate and extracted with ether. The combined organic layers are dried over calcium chloride. The ether is removed by distillation, and the resulting crude product is purified by fractional distillation to yield this compound (b.p. 110-112 °C).[13]

G start Start: 5-Chloro-2-pentanone & NaOH(aq) reaction Reflux for 1 hour start->reaction distillation Azeotropic Distillation reaction->distillation separation Separate Organic Layer distillation->separation extraction Extract Aqueous Layer with Ether distillation->extraction combine Combine Organic Layers separation->combine extraction->combine drying Dry over CaCl2 combine->drying filtration Filter drying->filtration distill_ether Distill off Ether filtration->distill_ether fractional_distillation Fractional Distillation distill_ether->fractional_distillation product Pure Cyclopropyl Methyl Ketone fractional_distillation->product

References

The Genesis of Acetylcyclopropane: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcyclopropane, also known as methyl cyclopropyl (B3062369) ketone, is a versatile building block in organic synthesis, finding application in the pharmaceutical and agrochemical industries. Its unique chemical properties, stemming from the strained cyclopropyl ring conjugated with a carbonyl group, make it a valuable precursor for a variety of more complex molecules. This technical guide provides an in-depth exploration of the initial discovery and first synthesis of acetylcyclopropane, alongside a detailed experimental protocol for a more practical and widely used synthetic route.

The Initial Discovery and First Synthesis

The first documented synthesis of acetylcyclopropane dates back to 1887.[1] This pioneering work established the existence of this novel ketone through the thermal decomposition of acetylcyclopropanecarboxylic acid. While historically significant, this method is not widely employed today due to challenges in preparing the starting material.[1]

Other early, albeit less practical, synthetic approaches that were explored include the oxidation of cyclopropylalkenes and the reaction of cyclopropyl cyanide with the Grignard reagent, methylmagnesium bromide (CH₃MgBr).[1] The latter route suffered from difficulties in obtaining the cyclopropyl cyanide starting material and resulted in a low yield of only 40%.[1]

A Practical and Detailed Synthetic Protocol: From α-Acetyl-γ-butyrolactone

A more established and practical synthesis of acetylcyclopropane proceeds via the ring closure of 5-chloro-2-pentanone (B45304). This intermediate is readily prepared from the hydrolysis and decarboxylation of α-acetyl-γ-butyrolactone.[2][3] The overall transformation is a two-step process.

Logical Workflow of the Synthesis

A α-Acetyl-γ-butyrolactone B Hydrolysis & Decarboxylation A->B HCl, H₂O, Heat C 5-Chloro-2-pentanone B->C D Intramolecular Cyclization C->D NaOH, H₂O, Heat E Acetylcyclopropane D->E

Caption: Synthetic pathway from α-acetyl-γ-butyrolactone to acetylcyclopropane.

Step 1: Synthesis of 5-Chloro-2-pentanone

The first step involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. This accomplishes both the hydrolysis of the lactone and decarboxylation to yield 5-chloro-2-pentanone.

Experimental Protocol:

A mixture of 384 g (3 moles) of α-acetyl-γ-butyrolactone, 450 mL of concentrated hydrochloric acid, and 525 mL of water is placed in a 2-liter distilling flask equipped with a condenser.[2][3] The mixture is heated to initiate the reaction, which is evidenced by the evolution of carbon dioxide. The distillation is carried out rapidly, and after collecting approximately 900 mL of distillate, 450 mL of water is added to the flask, and distillation is continued until another 300 mL is collected.[3] The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over calcium chloride.[3]

Step 2: Synthesis of Acetylcyclopropane

The crude 5-chloro-2-pentanone is then subjected to an intramolecular cyclization reaction using a strong base to afford acetylcyclopropane.

Experimental Protocol:

A solution of 180 g (4.5 moles) of sodium hydroxide (B78521) in 180 mL of water is placed in a 2-liter three-necked flask equipped with a stirrer and a reflux condenser.[3] To this solution, 361.5 g (approximately 3 moles) of the crude 5-chloro-2-pentanone is added over 15-20 minutes. The reaction mixture is heated to boiling for 1 hour.[3] Following the reflux, 370 mL of water is added, and the mixture is heated under reflux for an additional hour. The acetylcyclopropane is then isolated by distillation from the reaction mixture.[2][3] The aqueous layer of the distillate is saturated with potassium carbonate, and the ketone layer is separated. The aqueous layer is further extracted with ether. The combined organic layers are dried over calcium chloride and then fractionally distilled.[3]

Quantitative Data Summary
ParameterStep 1: 5-Chloro-2-pentanone SynthesisStep 2: Acetylcyclopropane Synthesis
Starting Materials α-Acetyl-γ-butyrolactone (384 g, 3 mol)Crude 5-Chloro-2-pentanone (~3 mol)
Concentrated Hydrochloric Acid (450 mL)Sodium Hydroxide (180 g, 4.5 mol)
Water (525 mL + 450 mL)Water (180 mL + 370 mL)
Reaction Time Not specified, distillation driven2 hours total reflux
Product Yield Not specified for isolated intermediate193–210 g (77–83%)[2]
Boiling Point -110–112 °C[2]
Refractive Index (n_D^25) -1.4226[2]

Reaction Pathway Diagram

cluster_step1 Step 1: 5-Chloro-2-pentanone Synthesis cluster_step2 Step 2: Acetylcyclopropane Synthesis A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B HCl, H₂O, Δ - CO₂ C 5-Chloro-2-pentanone D Acetylcyclopropane C->D NaOH, H₂O, Δ

Caption: Two-step synthesis of acetylcyclopropane.

Conclusion

The journey of acetylcyclopropane from its initial discovery in 1887 through a thermal decomposition route to its more practical synthesis from α-acetyl-γ-butyrolactone highlights the evolution of synthetic organic chemistry. The detailed protocol provided herein offers a robust and well-documented method for the preparation of this important ketone, which continues to be a valuable tool for chemists in academia and industry. The quantitative data and clear experimental steps serve as a comprehensive resource for the efficient and reproducible synthesis of acetylcyclopropane.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclopropylethanone (Cyclopropyl Methyl Ketone)

This technical guide provides comprehensive information on 1-cyclopropylethanone, commonly known as cyclopropyl (B3062369) methyl ketone. It covers its chemical identity, physical and chemical properties, synthesis protocols, and its significant role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Identification

IdentifierValue
IUPAC Name 1-cyclopropylethanone[1][2]
CAS Number 765-43-5[1][2][3][4][5][6]
Synonyms Acetylcyclopropane, Methyl cyclopropyl ketone[1][4][5][7]
Molecular Formula C₅H₈O[2][4][5][6]
Molecular Weight 84.12 g/mol [1][2][5][6]
InChI Key HVCFCNAITDHQFX-UHFFFAOYSA-N[2]
SMILES CC(=O)C1CC1[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Appearance Colorless liquid[1][8]
Boiling Point 114 °C[9]
Density 0.849 g/mL at 25 °C
Refractive Index n20/D 1.424
Flash Point 21 °C (closed cup)[9]
Solubility Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.[8]

Synthesis Protocols

This compound is a valuable building block due to its strained cyclopropyl ring which enhances its reactivity.[3][4] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3][8][10][11] For instance, it is a key intermediate in the production of anti-HIV drugs, fungicides like cyprodinil (B131803) and cyproconazole, and herbicides such as isoxaflutole.[10]

Several synthetic routes to this compound have been established. A prevalent and efficient method involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304).

This procedure details the base-mediated intramolecular cyclization to form the cyclopropyl ring.

Materials:

  • Crude 5-chloro-2-pentanone

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Potassium carbonate (K₂CO₃)

  • Ether

  • Calcium chloride (CaCl₂)

Procedure:

  • A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is prepared in a 2-liter three-necked flask equipped with a stirrer and a reflux condenser.[12]

  • To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15-20 minutes.[12]

  • If the reaction does not commence boiling during the addition, gentle heating is applied to initiate and maintain boiling for 1 hour.[12]

  • Following the reflux, the condenser is set up for distillation, and a mixture of water and ketone is distilled until the organic layer is completely removed from the reaction mixture.[12]

  • The aqueous layer of the distillate is saturated with potassium carbonate, leading to the separation of the this compound as the upper layer.[13]

  • The aqueous layer is then extracted twice with 150 ml portions of ether.[12][13]

  • The ether extracts are combined with the ketone layer and dried over 25 g of calcium chloride for one hour.[12][13]

  • The ether is removed by distillation, and the remaining product is fractionally distilled to yield pure this compound. The boiling point of the product is between 110-112 °C.[13]

Yield: 193–210 g (77–83%)[13]

Synthetic Pathway Visualization

The following diagram illustrates a common two-step synthesis of this compound starting from α-acetyl-γ-butyrolactone. The first step involves the ring-opening and decarboxylation to form the 5-chloro-2-pentanone intermediate, which then undergoes intramolecular cyclization.[14]

Synthesis_Pathway Synthesis of this compound A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B  HCl, H₂O (Ring-opening & Decarboxylation) C This compound B->C  NaOH, H₂O (Intramolecular Cyclization)

Caption: Two-step synthesis of this compound.

Reactivity and Applications in Drug Development

The high ring strain of the cyclopropyl group in this compound makes it a reactive and versatile intermediate.[3] This reactivity is exploited in various organic transformations, including ring-opening reactions and nucleophilic substitutions, which are fundamental in the construction of complex molecular architectures.[3]

In the pharmaceutical industry, the cyclopropyl moiety is a desirable structural motif as it can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. This compound serves as a readily available starting material for introducing this group. It is a documented intermediate in the synthesis of PDE4 inhibitors and α-trifluoromethyl-amines.[10][] Its application extends to the potential modification of existing drugs, such as the antiparasitic morantel (B1676740) citrate, to improve their efficacy.[9]

Conclusion

1-Cyclopropylethanone is a chemical of significant industrial and academic interest. Its unique structural and reactive properties make it an indispensable tool in organic synthesis. The detailed protocols for its preparation and its established role in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors, underscore its importance for researchers and professionals in drug development and chemical manufacturing.

References

Key Characteristics of Cyclopropyl Ketones in Organic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of cyclopropyl (B3062369) ketones, a class of compounds gaining increasing attention in organic synthesis and medicinal chemistry. Their unique structural and electronic properties, stemming from the inherent strain of the three-membered ring, impart distinct reactivity that can be harnessed for the construction of complex molecular architectures. This document details their synthesis, physical and spectroscopic properties, and diverse reactivity, with a focus on quantitative data, detailed experimental protocols, and mechanistic pathways.

Structural and Physical Properties

The defining feature of cyclopropyl ketones is the juxtaposition of a strained cyclopropane (B1198618) ring with a carbonyl group. This arrangement leads to a fascinating interplay of steric and electronic effects that govern the molecule's conformation and reactivity.

Molecular Geometry and Strain Energy

The cyclopropane ring is characterized by significant angle and torsional strain, with a total strain energy of approximately 115 kJ/mol (27.5 kcal/mol)[1]. This high ring strain is a primary driver for many of the characteristic reactions of cyclopropyl ketones. The bonding in the cyclopropane ring is often described in terms of bent or "banana" bonds, which possess a higher degree of p-character than typical C-C single bonds. This allows for electronic conjugation with the adjacent carbonyl group.

An electron diffraction study of cyclopropyl methyl ketone has provided precise data on its molecular geometry.

ParameterValue
Bond Lengths (Å)
C=O1.225 ± 0.005
C-C (ring)1.514 ± 0.003
C-C (exocyclic)1.485 ± 0.008
C-H (ring)1.09 (assumed)
C-H (methyl)1.09 (assumed)
Bond Angles (°)
∠C-C-C (ring)60 (average)
∠C-C=O118.5 ± 0.8
∠C-C-C (exocyclic)119.5 ± 1.5
Data from electron diffraction study of this compound.[2]
Conformational Analysis

Cyclopropyl ketones primarily exist in two planar conformations: the s-cis and s-trans isomers, referring to the orientation of the carbonyl group relative to the cyclopropane ring. Computational and experimental studies have shown that for this compound, the s-cis conformer is the global energy minimum, being more stable than the s-trans conformer[3][4].

Physical Properties

The physical properties of cyclopropyl ketones are influenced by the nature of the substituent on the carbonyl group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₅H₈O84.121140.8491.424
Cyclopropyl phenyl ketoneC₁₀H₁₀O146.19121-123 (at 15 mmHg)1.0581.553
Dicyclopropyl ketoneC₇H₁₀O110.15160-1620.9771.467

Data compiled from various sources.[5][6][7][8][9][10]

Spectroscopic Characterization

The unique structural features of cyclopropyl ketones give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in cyclopropyl ketones is sensitive to conjugation with the cyclopropane ring.

CompoundC=O Stretch (cm⁻¹)
This compound~1695
Cyclopropyl phenyl ketone~1670
Dicyclopropyl ketone~1690
Note: The exact frequency can vary depending on the sample phase (neat, solution) and solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the cyclopropane ring typically appear as complex multiplets in the upfield region (δ 0.5-1.5 ppm). The methine proton adjacent to the carbonyl group is shifted further downfield.

¹³C NMR: The carbonyl carbon signal is a key diagnostic peak. The chemical shift is influenced by the electronic nature of the substituents.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~2.2 (s, 3H, CH₃), ~1.8 (m, 1H, CH), ~0.9 (m, 2H, CH₂), ~0.7 (m, 2H, CH₂)~208 (C=O), ~31 (CH₃), ~17 (CH), ~11 (CH₂)
Cyclopropyl phenyl ketone ~8.0 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~2.6 (m, 1H, CH), ~1.2 (m, 2H, CH₂), ~1.0 (m, 2H, CH₂)~199 (C=O), ~137 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~128 (Ar-CH), ~18 (CH), ~12 (CH₂)
Dicyclopropyl ketone ~1.8 (m, 2H, CH), ~0.9 (m, 8H, CH₂)~210 (C=O), ~17 (CH), ~11 (CH₂)
Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Mass Spectrometry

The mass spectra of cyclopropyl ketones are characterized by fragmentation patterns involving the cyclopropyl ring and the carbonyl group. Common fragments include the acylium ion and fragments arising from ring opening. For this compound, prominent peaks are observed at m/z 84 (M+), 69, and 43.

Reactivity of Cyclopropyl Ketones

The high ring strain and the presence of the activating carbonyl group make cyclopropyl ketones versatile substrates for a variety of chemical transformations.

Ring-Opening Reactions

The release of ring strain is a powerful driving force for reactions involving the cleavage of the cyclopropane ring.

Under acidic conditions, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards nucleophilic attack and cleavage. The regioselectivity of the ring opening is governed by the stability of the resulting carbocation intermediate. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon to form the most stable carbocation[11].

Acid_Catalyzed_Ring_Opening CPK Aryl Cyclopropyl Ketone Protonated_CPK Protonated Ketone CPK->Protonated_CPK H+ Carbocation Carbocation Intermediate Protonated_CPK->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product Nu-

Caption: Acid-catalyzed ring opening of an aryl cyclopropyl ketone.

Cyclopropyl ketones can undergo reductive cleavage of the cyclopropane ring using various reducing agents. For instance, reduction with samarium(II) iodide (SmI₂) proceeds through a ketyl radical anion intermediate, leading to regioselective ring opening. The presence of an electron-withdrawing group on the cyclopropane ring can facilitate this process.

Transition metals such as palladium and nickel can catalyze the ring opening of cyclopropyl ketones. These reactions often involve oxidative addition of the C-C bond to the metal center, followed by further transformations like cross-coupling or β-hydride elimination[11].

Cycloaddition Reactions

The conjugated system of α,β-cyclopropyl ketones can participate in cycloaddition reactions. A notable example is the samarium(II) iodide-catalyzed formal [3+2] cycloaddition with alkenes and alkynes. This reaction provides an efficient route to highly substituted cyclopentane (B165970) and cyclopentene (B43876) derivatives[12][13][14][15][16].

SmI2_Cycloaddition cluster_0 Catalytic Cycle CPK Cyclopropyl Ketone Ketyl Ketyl Radical Anion CPK->Ketyl SmI2 Radical_Enolate Radical Enolate Ketyl->Radical_Enolate Ring Opening Adduct Radical Adduct Radical_Enolate->Adduct + Alkene/Alkyne Alkene Alkene/Alkyne Cyclized_Radical Cyclized Radical Intermediate Adduct->Cyclized_Radical 5-exo-trig Cyclization Product Cyclopentane/ Cyclopentene Cyclized_Radical->Product Reduction & Protonation

Caption: Mechanism of SmI₂-catalyzed [3+2] cycloaddition.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are effective for the cross-coupling of cyclopropyl ketones with various coupling partners, such as alkyl halides. This reaction proceeds via a ring-opening mechanism to afford γ-alkylated ketones[17][18][19][20]. The mechanism is thought to involve the oxidative addition of the cyclopropyl ketone to a Ni(0) species.

Nickel_Catalyzed_Alkylation Ni0 Ni(0)L_n Ox_Add Ni(II) Metallacycle Ni0->Ox_Add + Aryl Cyclopropyl Ketone CPK Aryl Cyclopropyl Ketone Ni_III Ni(III) Intermediate Ox_Add->Ni_III + R• Alkyl_Halide R-X R_radical R• Alkyl_Halide->R_radical SET Product γ-Alkylated Ketone Ni_III->Product Reductive Elimination Ni_I Ni(I)L_n Ni_I->Ni0 Reduction

Caption: Proposed mechanism for Ni-catalyzed γ-alkylation.

Experimental Protocols

Synthesis of this compound from 5-Chloro-2-pentanone (B45304)

This procedure describes the intramolecular cyclization of 5-chloro-2-pentanone to afford this compound.

Materials:

  • 5-Chloro-2-pentanone

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Diethyl ether

  • Potassium carbonate (K₂CO₃)

  • Calcium chloride (CaCl₂)

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

  • To the stirred NaOH solution, add 361.5 g (approx. 3 moles) of crude 5-chloro-2-pentanone over 15-20 minutes.

  • If the reaction mixture does not begin to boil during the addition, gently heat the flask to initiate boiling and maintain it for 1 hour.

  • After 1 hour, add 370 mL of water slowly over 20 minutes and continue to heat under reflux for an additional hour.

  • Arrange the apparatus for distillation and distill the water-ketone mixture until the organic layer is no longer collected.

  • Saturate the aqueous layer of the distillate with potassium carbonate.

  • Separate the upper organic layer of this compound.

  • Extract the aqueous layer with two 150-mL portions of diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Remove the ether by distillation and purify the crude this compound by fractional distillation.

Nickel-Catalyzed γ-Alkylation of Cyclopropyl Phenyl Ketone with an Alkyl Chloride

This protocol outlines a general procedure for the nickel-catalyzed cross-electrophile coupling of an aryl cyclopropyl ketone with a non-activated primary alkyl chloride[17][18][19][20].

Materials:

  • Cyclopropyl phenyl ketone

  • Phenylpropyl chloride

  • NiBr₂(dme)

  • 4,4'-dimethyl-2,2'-bipyridine (dmbpy)

  • Zinc powder (Zn)

  • Sodium iodide (NaI)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add NiBr₂(dme) (10 mol%), dmbpy (10 mol%), Zn powder (3.0 equiv.), and NaI (1.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add cyclopropyl phenyl ketone (1.0 equiv.) and phenylpropyl chloride (1.5 equiv.) via syringe, followed by anhydrous DMA (to achieve a suitable concentration, e.g., 0.2 M).

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

SmI₂-Catalyzed Formal [3+2] Cycloaddition of an Alkyl Cyclopropyl Ketone

This procedure describes a catalytic formal [3+2] cycloaddition using SmI₂ with Sm⁰ as a co-reductant to prevent catalyst deactivation[12][13].

Materials:

  • Alkyl cyclopropyl ketone

  • Alkene or alkyne coupling partner

  • Samarium(II) iodide (SmI₂) solution in THF (e.g., 0.1 M)

  • Samarium metal powder (Sm⁰)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the alkyl cyclopropyl ketone (1.0 equiv.) and the alkene or alkyne (3.0 equiv.).

  • Add samarium metal powder (15 mol%).

  • Add anhydrous THF to achieve the desired concentration (e.g., 0.15 M).

  • To the stirred mixture, add the SmI₂ solution in THF (15 mol%) via syringe.

  • Heat the reaction mixture at 55 °C for 4 hours.

  • After cooling to room temperature, open the reaction to the air and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Starting Materials (Cyclopropyl Ketone, etc.) Reaction Reaction Setup (Inert Atmosphere, Solvent, Catalyst) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for reactions involving cyclopropyl ketones.

Applications in Drug Development and Synthesis

The cyclopropyl motif is a valuable structural component in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic properties. Cyclopropyl ketones serve as key intermediates in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The unique reactivity of the cyclopropyl ketone moiety allows for the construction of complex and diverse molecular scaffolds, making them powerful tools for drug discovery and development professionals. Furthermore, their utility as versatile three-carbon synthons in organic synthesis continues to be explored for the efficient construction of natural products and other complex target molecules.

References

The Cyclopropyl Methyl Ketone Moiety: A Technical Guide to its Application as a Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of the Cyclopropyl (B3062369) Group in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Among the various structural motifs employed as bioisosteres, the cyclopropyl group has emerged as a valuable tool for medicinal chemists.[1] Its rigid, three-membered ring structure imparts a unique set of conformational and electronic properties that can profoundly influence a molecule's biological activity. When incorporated as a cyclopropyl methyl ketone, this moiety serves as a versatile bioisosteric replacement for more common fragments such as ethyl, isopropyl, or even larger aromatic systems.[2][3]

This technical guide provides an in-depth exploration of the this compound as a bioisostere in drug design. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into its physicochemical properties, metabolic profile, and strategic application in the optimization of lead compounds. The guide will delve into specific case studies, present quantitative data for comparative analysis, and provide detailed experimental protocols for the evaluation of compounds bearing this unique structural feature.

Physicochemical and Metabolic Landscape of the this compound Bioisostere

The decision to incorporate a this compound into a drug candidate is often driven by its distinct physicochemical and metabolic characteristics compared to other alkyl ketones or linear chains. These properties can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

Physicochemical Properties: A Comparative Analysis

The cyclopropyl group's strained ring system and higher s-character of its C-H bonds lead to properties that differ from its acyclic counterparts.[2] A key parameter in drug design is lipophilicity, which influences solubility, permeability, and plasma protein binding. The following table summarizes a comparison of the calculated lipophilicity (cLogP) and other relevant physicochemical properties of this compound against common bioisosteres.

PropertyThis compoundEthyl Methyl KetoneIsopropyl Methyl Ketone
Molecular Weight ( g/mol ) 84.1272.1186.13
cLogP 0.520.290.63
Topological Polar Surface Area (Ų) 17.0717.0717.07
Hydrogen Bond Acceptors 111
Hydrogen Bond Donors 000
Rotatable Bonds 111

Data sourced from computational chemistry software and publicly available databases.

The cLogP values indicate that the this compound possesses a lipophilicity that is intermediate between ethyl methyl ketone and isopropyl methyl ketone. This allows for fine-tuning of a molecule's overall lipophilicity to optimize its ADME properties. The rigid nature of the cyclopropyl ring, with only one rotatable bond for the ketone group, can also be advantageous in reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[2]

Metabolic Stability and Potential for Bioactivation

A primary driver for employing the cyclopropyl group is its recognized ability to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to aliphatic chains.[2] This can lead to a longer in vivo half-life and improved oral bioavailability.

However, it is crucial to consider the potential for bioactivation of the cyclopropyl group, particularly when attached to a heteroatom like nitrogen. In some instances, CYP-mediated oxidation can lead to ring-opening and the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. Therefore, a thorough metabolic profiling of any drug candidate containing a cyclopropyl moiety is essential.

Strategic Application in Drug Design: Case Studies and Structure-Activity Relationships (SAR)

Case Study: p38 MAPK Inhibitors with an N-Cyclopropylbenzamide Moiety

A series of N-cyclopropylbenzamide-benzophenone hybrids were synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.[4] The structure-activity relationship (SAR) of this series highlights the favorable contribution of the cyclopropyl group.

CompoundR Groupp38α IC₅₀ (µM)
1a H>10
1b Methyl0.15
1c Ethyl0.23
1d Cyclopropyl 0.08
1e Isopropyl0.31

Data adapted from Bioorg. Med. Chem. Lett. 2015, 25 (17), 3694-8.[4]

The SAR data clearly demonstrates that the N-cyclopropyl substitution (Compound 1d ) resulted in the most potent inhibitor in this series, outperforming the corresponding methyl, ethyl, and isopropyl analogs. This suggests that the conformational constraint and electronic properties of the cyclopropyl ring are optimal for binding to the p38α MAPK active site.

Case Study: CCR2 Antagonists - Cyclopropyl as a Bioisostere for Isopropyl

In the development of antagonists for the C-C chemokine receptor type 2 (CCR2), a target for inflammatory and autoimmune diseases, the bioisosteric replacement of an isopropyl group with a cyclopropyl group has been explored. While not a ketone, this example illustrates the subtle yet significant impact of this substitution on binding affinity.

CompoundR GroupCCR2 Ki (nM)
2a Isopropyl15.2
2b Cyclopropyl 8.9

Hypothetical data for illustrative purposes based on common trends observed in medicinal chemistry.

In this illustrative example, the cyclopropyl analog (2b ) exhibits a modest improvement in binding affinity compared to the isopropyl analog (2a ). This could be attributed to a more favorable fit within the receptor's binding pocket due to the cyclopropyl ring's defined shape and size.

Experimental Protocols

To aid researchers in the evaluation of compounds containing a this compound moiety, this section provides detailed methodologies for key in vitro assays.

Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through various established methods, often starting from 5-chloro-2-pentanone (B45304) or α-acetyl-γ-butyrolactone. The incorporation of this moiety into a larger drug-like scaffold typically involves standard coupling reactions or the use of this compound as a building block in a multi-step synthesis.

General Protocol for the Synthesis of a Cyclopropyl Ketone-Containing Amide:

  • To a solution of cyclopropyl carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent such as HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In the wells of the assay plate, add the test compound dilutions or DMSO as a control.

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

GPCR Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

  • Non-labeled ligand for determining non-specific binding

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or a high concentration of non-labeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats.

  • Add scintillation cocktail to each filter circle.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and percent displacement by the test compound.

  • Determine the Ki value using the Cheng-Prusoff equation.[6]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Test compound (dissolved in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (B52724) (with internal standard)

  • 96-well plate

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the context in which a drug acts is crucial for understanding its mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways and experimental workflows.

Signaling Pathway: p38 MAPK Cascade

p38_MAPK_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Substrates Downstream Substrates (e.g., Transcription Factors, Kinases) p38_MAPK->Substrates Inflammation Inflammation Substrates->Inflammation Apoptosis Apoptosis Substrates->Apoptosis Cell_Cycle Cell Cycle Arrest Substrates->Cell_Cycle Inhibitor p38 Inhibitor (e.g., Cyclopropyl-containing compound) Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade and the point of intervention for a p38 inhibitor.

Signaling Pathway: CCL2-CCR2 Axis in Monocyte Recruitment

CCR2_signaling CCL2 CCL2 (Chemokine) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein G-protein (Gαi) CCR2->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Monocyte Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Antagonist CCR2 Antagonist (e.g., Cyclopropyl-containing compound) Antagonist->CCR2 Blocks

Caption: Simplified signaling pathway of the CCL2-CCR2 axis leading to monocyte chemotaxis.

Experimental Workflow: In Vitro Kinase Inhibition Assay

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents plate_setup Plate Setup: - Add compound/control - Add kinase/substrate prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate (30°C, 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction detect_signal Detect Luminescence stop_reaction->detect_signal analyze_data Data Analysis: Calculate IC₅₀ detect_signal->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

The this compound moiety represents a valuable and increasingly utilized bioisostere in modern drug design. Its unique combination of conformational rigidity, distinct electronic properties, and potential to enhance metabolic stability makes it an attractive alternative to more traditional alkyl and aryl fragments. As demonstrated through the presented data and case studies, the strategic incorporation of this group can lead to significant improvements in potency and overall drug-like properties. However, medicinal chemists must remain vigilant to the potential for bioactivation and conduct thorough metabolic profiling. This technical guide provides a foundational resource for researchers seeking to leverage the advantages of the this compound bioisostere in their drug discovery endeavors. The provided experimental protocols and pathway diagrams are intended to facilitate the practical application and conceptual understanding of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl (B3062369) methyl ketone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably in the preparation of the fungicide propiconazole.[1][2] A common and effective route for the synthesis of cyclopropyl methyl ketone utilizes α-acetyl-γ-butyrolactone as the starting material. This document provides detailed application notes and experimental protocols for the synthesis of this compound from α-acetyl-γ-butyrolactone, focusing on a widely practiced two-step method that proceeds via a 5-chloro-2-pentanone (B45304) intermediate.

The overall reaction pathway involves two key transformations:

  • Ring-opening and Decarboxylation: α-Acetyl-γ-butyrolactone undergoes acid-catalyzed hydrolysis and decarboxylation to yield 5-chloro-2-pentanone.

  • Intramolecular Cyclization: The resulting 5-chloro-2-pentanone is treated with a base to facilitate an intramolecular nucleophilic substitution, leading to the formation of the cyclopropyl ring and yielding this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound from α-acetyl-γ-butyrolactone.

StepParameterValue
1. Synthesis of 5-Chloro-2-pentanone
α-Acetyl-γ-butyrolactone384 g (3 moles)
Concentrated Hydrochloric Acid450 mL
Water525 mL
Reaction TemperatureDistillation
Yield of crude 5-chloro-2-pentanone287–325 g (79–90%)
2. Synthesis of this compound
Crude 5-chloro-2-pentanone361.5 g (~3 moles)
Sodium Hydroxide (B78521)180 g (4.5 moles) in 180 mL water
Reaction TemperatureBoiling
Reaction Time1 hour
Yield of this compoundNot explicitly stated in provided search results

Experimental Protocols

This section provides detailed methodologies for the two key experiments in the synthesis of this compound from α-acetyl-γ-butyrolactone.

Protocol 1: Synthesis of 5-Chloro-2-pentanone

  • Combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone in a 2-L distilling flask equipped with a condenser and a receiver cooled in an ice-water bath.[3][4]

  • Add a boiling chip and immediately begin heating the mixture. Carbon dioxide will evolve.

  • Control the heating rate to prevent the reaction mixture from foaming into the condenser. The color of the mixture will change from yellow to orange and then to black.[3][4]

  • Distill the mixture as rapidly as possible.[4]

  • After collecting approximately 900 mL of distillate, add an additional 450 mL of water to the distilling flask and continue the distillation, collecting another 300 mL of distillate.[3][4]

  • Separate the yellow organic layer from the distillate. The chloride is typically the bottom layer; however, if some is present in the upper layer, adding 50-100 mL of ether will consolidate it into the upper layer for easier separation.[4]

  • Extract the aqueous layer with three 150-mL portions of ether.[3][4]

  • Combine the organic layer and the ether extracts and dry them over 25 g of calcium chloride for 1 hour. A saturated calcium chloride layer will form at the bottom.

  • Decant the ether solution and dry it with an additional 25 g of calcium chloride.

  • Remove the ether by distillation through a 30-cm column packed with glass helices. The remaining crude 5-chloro-2-pentanone should weigh between 287–325 g (a 79–90% yield).[4]

Protocol 2: Synthesis of this compound

  • In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.[3][4]

  • Over a period of 15–20 minutes, add 361.5 g (approximately 3 moles) of the crude 5-chloro-2-pentanone to the sodium hydroxide solution.[3][4]

  • If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue to heat for 1 hour.[3][4]

  • Slowly add 370 mL of water to the reaction mixture over a 20-minute period and continue to heat under reflux for an additional hour.[4]

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of this compound.[3]

  • Extract the aqueous layer with two 150-mL portions of ether.[3]

  • Combine the ketone layer and the ether extracts and dry them over calcium chloride.

  • Purify the this compound by fractional distillation.

Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound from α-acetyl-γ-butyrolactone.

SynthesisWorkflow A α-Acetyl-γ-butyrolactone + HCl + H₂O B Reaction Flask (Distillation Setup) A->B C Distillation (Heating) B->C D Distillate (5-Chloro-2-pentanone + H₂O) C->D E Separation & Extraction (Ether) D->E F Drying (CaCl₂) E->F G Crude 5-Chloro-2-pentanone F->G H Reaction Flask (Reflux & Distillation Setup) G->H I Addition of NaOH solution H->I J Reflux (Heating) I->J K Distillation J->K L Distillate (this compound + H₂O) K->L M Separation & Extraction (K₂CO₃, Ether) L->M N Drying & Fractional Distillation M->N O Pure this compound N->O

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Methodologies

While the two-step process is well-established, alternative methods for the synthesis of this compound from α-acetyl-γ-butyrolactone have been developed. One notable alternative is a one-step synthesis that utilizes a microwave reactor and an ionic liquid as a catalyst.[5]

In this method, α-acetyl-γ-butyrolactone is slowly added to a heated ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride) in a microwave reactor. The microwave radiation promotes the catalytic cracking of the starting material, and the resulting this compound is continuously distilled from the reaction mixture. This approach offers the potential for a shorter reaction time and a cleaner process with less waste generation compared to the traditional two-step method.[5] However, the cost and availability of the ionic liquid and the requirement for specialized microwave equipment may be considerations for its implementation.

References

Application Notes and Protocols: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl (B3062369) methyl ketone from 5-chloro-2-pentanone (B45304). This intramolecular cyclization is a classical and efficient method for the preparation of the title compound, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Reaction Principle

The synthesis of cyclopropyl methyl ketone from 5-chloro-2-pentanone is an intramolecular nucleophilic substitution reaction. In the presence of a strong base, the enolate of the ketone is generated, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom to form the cyclopropane (B1198618) ring. This process is a type of intramolecular Williamson ether synthesis, but for the formation of a carbon-carbon bond. The reaction is typically carried out in an aqueous medium and is driven by the formation of the stable three-membered ring.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound from 5-chloro-2-pentanone.

ParameterProcedure 1[1][2]Procedure 2[3]
Starting Material 5-Chloro-2-pentanone5-Chloro-2-pentanone
Base Sodium Hydroxide (B78521)Sodium Hydroxide
Phase Transfer Catalyst Not specifiedBenzyltriethylammonium chloride
Solvent WaterWater
Reaction Temperature Boiling90-100°C
Reaction Time 1 hour1.5 hours
Yield 77-83%88.04%
Product Purity Not specified96.67% (by GC)

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Classical Aqueous Sodium Hydroxide Method[1][2]

This protocol is based on a well-established procedure from Organic Syntheses.

Materials:

  • 5-Chloro-2-pentanone (crude, ~3 moles)

  • Sodium hydroxide pellets (180 g, 4.5 moles)

  • Water (180 mL and 370 mL)

  • Potassium carbonate

  • Ether

  • Calcium chloride

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.

  • With stirring, add 361.5 g (~3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution over a period of 15–20 minutes.

  • If the reaction mixture does not begin to boil during the addition, gently heat the flask to initiate boiling. Continue to heat the mixture under reflux for 1 hour.

  • After the reflux period, slowly add 370 mL of water to the reaction mixture over 20 minutes.

  • Arrange the apparatus for distillation and distill the mixture to collect the water-ketone azeotrope. Continue the distillation until no more organic layer is observed in the distillate.

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the this compound.

  • Separate the upper organic layer of this compound.

  • Extract the aqueous layer with two 150-mL portions of ether.

  • Combine the ether extracts with the previously separated organic layer and dry the combined solution over 25 g of anhydrous calcium chloride for 1 hour.

  • Decant the dried ether solution and purify the this compound by fractional distillation. The product boils at 110–112°C. The expected yield is 193–210 g (77–83%).

Protocol 2: Phase-Transfer Catalysis Method[3]

This protocol utilizes a phase-transfer catalyst, which may enhance the reaction rate and yield.

Materials:

  • 5-Chloro-2-pentanone (114.5 g)

  • 20% Sodium hydroxide solution (205 g, 1.28 mol)

  • Benzyltriethylammonium chloride (2.5 g)

Equipment:

  • 500-mL four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Simple distillation apparatus

Procedure:

  • In a 500-mL four-necked flask equipped with a mechanical stirrer, thermometer, and a simple distillation apparatus, add 205 g of a 20% sodium hydroxide solution and 2.5 g of benzyltriethylammonium chloride.

  • Begin stirring and quickly add 114.5 g of 5-chloro-2-pentanone.

  • Heat the reaction mixture and maintain the temperature at 90-100°C for 1.5 hours.

  • After the reaction is complete, heat the mixture to distill and co-distill the this compound with water.

  • Separate the organic layer from the distillate to obtain crude this compound.

  • The reported yield of this compound is 69.9 g (88.04%) with a purity of 96.67% as determined by gas chromatography.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from 5-chloro-2-pentanone to this compound.

reaction_pathway start 5-Chloro-2-pentanone product This compound start->product Intramolecular Cyclization reagents NaOH, H2O reagents->start

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow A 1. Reaction Setup (5-Chloro-2-pentanone, NaOH, H2O) B 2. Intramolecular Cyclization (Heating/Reflux) A->B C 3. Product Isolation (Distillation) B->C D 4. Work-up (Salting out, Extraction) C->D E 5. Drying D->E F 6. Purification (Fractional Distillation) E->F G Final Product (this compound) F->G

Caption: General experimental workflow for the synthesis.

Safety Precautions

  • 5-Chloro-2-pentanone is a combustible liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and use appropriate PPE.

  • The reaction can be exothermic. Ensure proper temperature control and be prepared for rapid boiling.

  • Ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Always perform a thorough risk assessment before carrying out any chemical synthesis.

References

Application Notes and Protocols: The Versatile Role of Cyclopropyl Methyl Ketone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl (B3062369) methyl ketone (CPMK), a readily available and versatile building block, has garnered significant attention in the pharmaceutical industry. Its unique strained cyclopropyl ring and reactive ketone functionality make it an ideal starting material for the synthesis of a diverse array of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The incorporation of the cyclopropyl moiety can significantly influence the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and overall efficacy.

These application notes provide a comprehensive overview of the use of cyclopropyl methyl ketone in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols for the synthesis of intermediates for several classes of drugs, including fungicides and antiretrovirals, are presented. All quantitative data has been summarized in clearly structured tables for easy comparison and reference. Furthermore, reaction pathways and experimental workflows are illustrated using diagrams to provide a clear and concise visual representation of the synthetic processes.

Applications of this compound in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its applications span across different therapeutic areas, highlighting its importance in modern drug discovery and development.

  • Antifungal Agents: CPMK is a key starting material for the synthesis of triazole antifungals such as propiconazole and cyproconazole . The cyclopropyl group is a critical pharmacophore in these molecules, contributing to their potent antifungal activity.

  • Antiretroviral Drugs: It is an essential building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz , which is a cornerstone of antiretroviral therapy for HIV-1 infection. The synthesis of Efavirenz involves the preparation of cyclopropyl acetylene (B1199291) from CPMK.

  • Phosphodiesterase 4 (PDE4) Inhibitors: CPMK is utilized in the synthesis of inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways. These inhibitors have therapeutic potential in the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]

  • α-Trifluoromethyl Amines: This ketone is a precursor for the synthesis of α-trifluoromethyl amines, a class of compounds with significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (Propiconazole Intermediate)

This protocol details the chlorination of this compound to yield 2-chloro-1-(1-chlorocyclopropyl)ethanone, a key intermediate in the synthesis of the fungicide propiconazole.

Reaction Scheme:

G CPMK This compound Intermediate 2-Chloro-1-(1-chlorocyclopropyl)ethanone CPMK->Intermediate Chlorination Reagents Cl2, AlCl3 (cat.) Dichloromethane G start Start dissolve Dissolve CPMK in Dichloromethane start->dissolve cool Cool to -5 to 5 °C dissolve->cool add_catalyst Add AlCl3 Catalyst cool->add_catalyst chlorinate Introduce Chlorine Gas add_catalyst->chlorinate monitor Monitor Reaction by GC chlorinate->monitor workup Aqueous Work-up & Neutralization monitor->workup Reaction Complete distill Distill under Reduced Pressure workup->distill product Obtain Pure Product distill->product G CPMK This compound gem_dichloro 1,1-Dichloro-1-cyclopropylethane CPMK->gem_dichloro Dichlorination acetylene Cyclopropyl Acetylene gem_dichloro->acetylene Dehydrohalogenation Reagents1 PCl5 Reagents2 Strong Base (e.g., NaNH2) G CPMK This compound Product 1-(4-Chlorophenyl)-1-cyclopropylethanol CPMK->Product Grignard 4-Chlorobenzyl Magnesium Chloride Grignard->Product Grignard Reaction G CPMK This compound Imine N-Benzyl Imine CPMK->Imine Imination Trifluoromethylated_Amine N-Benzyl-α-trifluoromethyl- α-cyclopropyl Amine Imine->Trifluoromethylated_Amine Trifluoromethylation Final_Amine α-Trifluoromethyl- α-cyclopropyl Amine Trifluoromethylated_Amine->Final_Amine Debenzylation Reagents1 Benzylamine Reagents2 TMSCF3, Acidic Conditions Reagents3 H2, Pd/C

References

Application in agrochemical synthesis (fungicides, herbicides)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and mode of action of select modern fungicides and herbicides. The included protocols and data are intended to serve as a guide for research and development in the agrochemical field.

Fungicide Synthesis and Applications

The development of novel fungicides is crucial for managing plant diseases and ensuring food security. Modern fungicide research focuses on identifying new molecular targets and developing synthetic routes that are efficient and environmentally benign. This section details the synthesis and biological activity of two notable fungicides, Hymexazol and Pyflubumide (B1473361), and provides an overview of a novel class of fungicides targeting the High Osmolarity Glycerol (B35011) (HOG) signaling pathway.

Hymexazol: A Systemic Soil Fungicide

Hymexazol is a systemic fungicide effective against soil-borne diseases caused by Fusarium, Aphanomyces, and Pythium species.[1] Its mode of action involves the inhibition of nucleic acid synthesis in fungi.[1]

Quantitative Data: Hymexazol Synthesis

Synthesis MethodKey AdvantagesYield (%)Purity (%)Throughput (Example)
Continuous FlowReduced reaction time, inhibited side reactions, improved safety.86991.7 kg in 3.5 hours
Batch (Water Phase)Lower initial setup cost, well-established methodology.>95 (crude)95-98Not specified

Experimental Protocol: Continuous Flow Synthesis of Hymexazol

This protocol is based on a developed continuous-flow process.[2]

Reagents and Solutions:

Equipment:

  • Continuous flow reactor system with multiple pumps and T-mixers

  • Coil reactors

  • Back-pressure regulator

  • Reduced pressure distillation apparatus

  • Recrystallization setup

Procedure:

  • Reaction Setup: Configure the continuous flow reactor system as depicted in the workflow diagram below.

  • Pumping:

    • Pump ethyl acetoacetate and hydroxylamine hydrochloride solution through separate inlets to a T-mixer.

    • The combined stream is then mixed with a solution of sodium ethoxide in ethylene glycol in a second T-mixer to initiate the hydroxamic acid formation.

  • First Reaction Coil: The reaction mixture flows through the first coil reactor where the formation of the hydroxamic acid intermediate occurs.

  • Quenching: The output from the first reactor is mixed with concentrated hydrochloric acid in a third T-mixer to facilitate cyclization and quenching.

  • Second Reaction Coil: The mixture then passes through a second coil reactor to complete the cyclization to Hymexazol.

  • Workup and Purification:

    • The output from the second reactor is collected.

    • The product is extracted with chloroform.

    • The crude product is isolated through precipitation and centrifugation.

    • The final product is purified by reduced pressure distillation followed by recrystallization to yield Hymexazol with a purity of up to 99%.[2]

Experimental Workflow: Continuous Flow Synthesis of Hymexazol

G cluster_reagents Reagent Preparation cluster_reactor Continuous Flow Reactor cluster_purification Workup & Purification R1 Ethyl Acetoacetate P1 Pump 1 R1->P1 R2 Hydroxylamine HCl P2 Pump 2 R2->P2 R3 Sodium Ethoxide in Ethylene Glycol P3 Pump 3 R3->P3 R4 Conc. HCl M1 T-Mixer 1 P1->M1 P2->M1 M2 T-Mixer 2 P3->M2 CR1 Coil Reactor 1 (Hydroxamic Acid Formation) M1->CR1 CR2 Coil Reactor 2 (Cyclization/Quenching) M2->CR2 CR1->M2 Dist Reduced Pressure Distillation CR2->Dist Recryst Recrystallization Dist->Recryst Prod Hymexazol Recryst->Prod

Caption: Workflow for the continuous synthesis of Hymexazol.

Pyflubumide: A Novel Acaricide and Fungicide

Pyflubumide is a recently developed acaricide that also exhibits fungicidal properties.[3][4] It acts as a mitochondrial complex II inhibitor.[3][5] The synthesis of Pyflubumide involves a multi-step process starting from 3-isobutylaniline (B1602854).[5]

Quantitative Data: Biological Activity of Pyflubumide and Analogs

CompoundTarget Pest/PathogenLC50 (mg a.i./L)
PyflubumidePanonychus citri1 - 3
Analog 36Panonychus citri3 - 10
Analog 40Panonychus citri1 - 3
Analog 41Panonychus citri1 - 3

Experimental Protocol: Synthesis of Pyflubumide

This protocol is a generalized procedure based on available synthetic schemes.[5]

Materials:

Procedure:

  • Synthesis of the Anilino Intermediate:

    • React 3-isobutylaniline with heptafluoroisopropyl iodide in a suitable solvent under radical initiation conditions to generate the heptafluoroisopropyl-substituted aniline (B41778).

    • Treat the resulting compound with sodium methoxide in methanol to displace a fluorine atom and introduce a methoxy (B1213986) group, yielding the key anilino intermediate.

  • First Amidation:

    • In a reaction vessel, dissolve the anilino intermediate in toluene.

    • Add pyridine as a base.

    • Slowly add 1,3,5-trimethylpyrazole-4-carbonyl chloride (prepared by reacting the corresponding carboxylic acid with thionyl chloride) to the mixture.

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Work up the reaction mixture to isolate the carboxanilide intermediate.

  • Second Acylation (Final Step):

    • Dissolve the carboxanilide intermediate in a suitable solvent.

    • Add a base such as pyridine.

    • Slowly add isobutyryl chloride to the mixture.

    • Stir the reaction at room temperature until completion.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Pyflubumide.

Signaling Pathway: High Osmolarity Glycerol (HOG) Pathway

Some modern fungicides, such as fludioxonil, act by hyperactivating the HOG signaling pathway in fungi.[6][7] This leads to an over-accumulation of glycerol and ultimately cell death.[7]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Fungicide Fungicide (e.g., Fludioxonil) Receptor Sensor Kinase (e.g., MoHik1p) Fungicide->Receptor Hyperactivates Ypd1 MoYpd1p Receptor->Ypd1 Phosphorylates Ssk1 MoSsk1p Ypd1->Ssk1 Phosphorylates Ssk2 MAPKKK Ssk1->Ssk2 Inhibits Inhibition Pbs2 MAPKK Ssk2->Pbs2 Phosphorylates Hog1 MoHog1p (MAPK) Pbs2->Hog1 Phosphorylates Hog1_N MoHog1p Hog1->Hog1_N Translocates TF Transcription Factors Hog1_N->TF Activates Gene Stress Response Genes TF->Gene Induces Expression Glycerol Glycerol Accumulation Gene->Glycerol Leads to Death Cell Death Glycerol->Death Causes

Caption: Hyperactivation of the HOG pathway by fungicides.

Herbicide Synthesis and Applications

The development of new herbicides with novel modes of action is essential for managing weed resistance. This section focuses on a class of herbicides that inhibit amino acid synthesis, a vital process in plants.

Amino Acid Synthesis Inhibitors

Herbicides that inhibit amino acid synthesis act on specific enzymes to block the production of essential amino acids, which are the building blocks of proteins necessary for plant growth.[8][9]

Quantitative Data: Herbicidal Activity of Novel Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

CompoundTarget WeedInhibition Rate (%) at 1 mM
2oBentgrass>90 (similar to commercial controls)
2jBentgrassSignificantly reduced activity

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This is a generalized protocol based on the synthesis of related compounds.[10]

Materials:

  • 2-chloronicotinic acid

  • Substituted anilines

  • Coupling reagents (e.g., HATU, EDCI)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Amide Formation:

    • Dissolve 2-chloronicotinic acid in a suitable solvent like DMF.

    • Add a coupling reagent and a base.

    • Slowly add the desired substituted aniline to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

  • Cyclization:

    • The resulting amide can be cyclized under appropriate conditions (e.g., heating with a base) to form the pyrido[2,3-d]pyrimidine core.

  • Further Functionalization:

    • The core structure can be further modified by introducing different substituents at various positions to optimize herbicidal activity.

  • Purification:

    • The final products are purified using techniques such as column chromatography or recrystallization.

Signaling Pathway: Inhibition of Amino Acid Synthesis

Herbicides like glyphosate (B1671968) and sulfonylureas target key enzymes in the biosynthetic pathways of essential amino acids.[8][11][12][13]

G cluster_pathway Amino Acid Biosynthesis Pathway cluster_inhibition Herbicide Action cluster_outcome Outcome Precursor Precursor Molecules Intermediate1 Intermediate 1 Precursor->Intermediate1 Enzyme A Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Enzyme B AminoAcids Essential Amino Acids Intermediate2->AminoAcids Enzyme C Protein Protein Synthesis AminoAcids->Protein Required for Herbicide Herbicide Enzyme1 Enzyme 1 (e.g., EPSP Synthase) Herbicide->Enzyme1 Inhibits Enzyme2 Enzyme 2 (e.g., ALS) Herbicide->Enzyme2 Inhibits Growth Plant Growth Protein->Growth Essential for Death Plant Death Growth->Death Inhibition leads to

Caption: Inhibition of amino acid synthesis by herbicides.

References

Application Notes and Protocols: Nickel-Catalyzed Cycloaddition Reactions of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nickel-catalyzed cycloaddition reactions of cyclopropyl (B3062369) ketones, a powerful strategy for the synthesis of complex carbocyclic frameworks. These reactions offer a versatile and efficient means to construct five-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. The protocols outlined below are based on seminal works in the field and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Nickel-Catalyzed [3+2] Cycloaddition of Cyclopropyl Ketones with Enones

This protocol describes the nickel-catalyzed formal [3+2] cycloaddition between simple cyclopropyl ketones and enones to generate densely functionalized cyclopentanes. The reaction can proceed as a homodimerization of the cyclopropyl ketone or as a crossed cycloaddition with an enone.[1] The use of an N-heterocyclic carbene (NHC) ligand is crucial for catalytic activity.

Reaction Scheme:

G cluster_0 Overall Reaction R1_CPK R1 CPK O || R1_CPK->CPK CPK_ring CPK->CPK_ring arrow Ni(COD)2 (cat.) NHC-HCl KOtBu CPK_ring->arrow plus1 + Enone_R2 R2 Enone_double_bond Enone_R2->Enone_double_bond Enone_R3 R3 Enone O || Enone->Enone_R3 Enone_double_bond->Enone_R3 Enone_double_bond->arrow P_ring P_R1_CO COR1 P_R1_ketone P_R2 R2 P_R3 R3 P_CPK_remains `CH-COR1` G cluster_0 Overall Reaction R1_CPK R1 CPK O || R1_CPK->CPK CPK_ring CPK->CPK_ring arrow Ni(acac)2 (cat.) Me2AlCl CPK_ring->arrow plus1 + Alkyne R2-C≡C-R3 Alkyne->arrow P_ring P_double_bond P_R1_CO COR1 P_R2 R2 P_R3 R3 G cluster_catalyst In Situ Catalyst Formation cluster_reaction Cycloaddition Reaction Ni_source Ni(COD)2 Active_catalyst Chiral Ni-Al Bimetallic Catalyst Ni_source->Active_catalyst Mix in solvent Ligand Chiral Ligand Ligand->Active_catalyst Al_source AlMe3 Al_source->Active_catalyst Reaction_mixture Reaction at specified temperature and time Active_catalyst->Reaction_mixture Add to substrates Substrates Cyclopropyl Ketone + Alkyne Substrates->Reaction_mixture Workup Aqueous Workup and Extraction Reaction_mixture->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Cyclopentyl Ketone Purification->Product

References

Application Note: Synthesis of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropyl-ethanone oxime is a valuable chemical intermediate widely utilized in the synthesis of various nitrogen-containing compounds, including pharmacologically active molecules and heterocyclic structures.[1][2] The presence of both a strained cyclopropyl (B3062369) ring and a versatile oxime functional group makes it a key building block for diverse chemical transformations in drug development and medicinal chemistry.[2][3]

The synthesis of 1-cyclopropyl-ethanone oxime is a straightforward condensation reaction involving the oximation of the parent ketone, cyclopropyl methyl ketone.[3] This process is typically achieved by reacting the ketone with hydroxylamine (B1172632), usually in the form of its hydrochloride salt, in the presence of a base.[1] The reaction mechanism involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by a dehydration step to yield the final oxime product.[1] This document provides a detailed protocol for this synthesis, based on established chemical literature.

Reaction Scheme

The overall chemical transformation is depicted below:

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1-Cyclopropyl-ethanone Oxime from this compound and Hydroxylamine.

Data Presentation

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below. This data is essential for reaction setup, monitoring, and product purification.[1]

PropertyThis compound (Starting Material)1-Cyclopropyl-ethanone Oxime (Product)
CAS Number 765-43-551761-72-9
Molecular Formula C₅H₈OC₅H₉NO
Molecular Weight 84.12 g/mol 99.13 g/mol
Boiling Point 110-112 °C90-92 °C @ 20 Torr
Melting Point Not specified38-40 °C
Density Not specified1.2 ± 0.1 g/cm³

Table 1: Physicochemical data for the primary reactant and product.[1][3]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 1-cyclopropyl-ethanone oxime based on established methods for ketoxime synthesis.[3]

Materials and Reagents
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-cyclopropyl-ethanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and water.[2][3]

  • Base Addition: To the stirred solution, slowly add a solution of sodium hydroxide (2.0 eq) or an alternative base like pyridine. The base is necessary to neutralize the HCl released from the hydroxylamine salt, thus liberating the free hydroxylamine nucleophile.[1][3]

  • Reaction: Heat the reaction mixture to reflux.[2]

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 1-3 hours.[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[3] Carefully add concentrated hydrochloric acid to neutralize the solution, followed by additional water.[3]

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.[2]

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product multiple times (3x) with an organic solvent such as dichloromethane or ethyl acetate.[2][3]

  • Drying: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude 1-cyclopropyl-ethanone oxime by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to obtain the final product as a pure crystalline solid.[2][3]

Visualized Workflow and Signaling Pathways

The experimental workflow for the synthesis of 1-cyclopropyl-ethanone oxime is illustrated in the diagram below.

Oximation_Workflow A Combine Ketone, NH2OH·HCl, Ethanol, and Water in Flask B Add Base (e.g., NaOH Solution) to the Mixture A->B Step 1-2 C Heat Mixture to Reflux (1-3 hours) B->C Step 3 D Monitor Reaction by TLC C->D Step 4 E Cool to Room Temperature and Neutralize D->E Upon Completion F Remove Ethanol via Rotary Evaporation E->F Step 5-6 G Extract Product with Organic Solvent (3x) F->G Step 7 H Combine Organic Layers and Dry (e.g., Na2SO4) G->H Step 8 I Filter and Concentrate Under Reduced Pressure H->I Step 9 J Purify by Recrystallization I->J Step 10 K Pure 1-Cyclopropyl-ethanone Oxime (Crystalline Solid) J->K

Caption: Experimental workflow for the synthesis of 1-cyclopropyl-ethanone oxime.

References

Application Notes and Protocols for the Halogenation of Cyclopropyl Methyl Ketone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl (B3062369) methyl ketone is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical and agrochemical agents.[1][2] Its unique structural motif, combining a reactive carbonyl group with a strained cyclopropyl ring, offers a versatile platform for molecular elaboration. The halogenation of cyclopropyl methyl ketone, particularly at the α-position to the carbonyl group, generates highly reactive intermediates, such as α-halocyclopropyl methyl ketones, which are pivotal in the construction of more complex molecular architectures.[3][4] These halogenated derivatives serve as precursors for a variety of transformations, including nucleophilic substitutions and eliminations, making them essential tools for medicinal chemists and process developers.

This document provides detailed application notes and experimental protocols for the chlorination, bromination, and iodination of this compound. The information is curated to assist researchers in the efficient and selective synthesis of these key intermediates.

Regioselectivity in the Halogenation of this compound

This compound is an unsymmetrical ketone, presenting two potential sites for α-halogenation: the methyl group and the cyclopropyl group. The regioselectivity of the reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic catalysis.

  • Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the more substituted, and thus more stable, enol is generally favored. However, in the case of this compound, enolization is more likely to occur at the methyl group. This is because the alternative, forming a double bond within the cyclopropyl ring, would introduce significant ring strain. Therefore, acid-catalyzed halogenation of this compound is expected to selectively yield the α-halomethyl ketone.[5][6]

  • Base-Promoted Halogenation: In the presence of a base, halogenation occurs via an enolate intermediate. The acidity of the α-protons dictates the site of deprotonation. The methyl protons are generally more acidic and less sterically hindered than the methine proton on the cyclopropyl ring. Consequently, base-promoted halogenation also favors substitution at the methyl group. It is important to note that under basic conditions, polyhalogenation can occur, as the introduction of a halogen increases the acidity of the remaining α-protons. This can lead to the haloform reaction if a methyl ketone is treated with excess base and halogen.[5][6][7]

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of halogenated this compound derivatives.

Chlorination of this compound

The chlorination of this compound can be effectively achieved to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone, a valuable intermediate in agrochemical synthesis.[8]

Table 1: Quantitative Data for the Chlorination of this compound [8]

ParameterValue
Starting MaterialThis compound
ReagentsDichloromethane (B109758), MeAlCl₂, Me₂AlCl, Chlorine gas
Temperature15 °C
Reaction Time3.5 hours
Product2-chloro-1-(1-chlorocyclopropyl)ethanone
Yield90.6%
Product Purity96%

Protocol for the Synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone [8]

  • To a 1000 mL four-necked flask, add this compound (200 g, 2.378 mol).

  • Cool the flask to 15 °C and add dichloromethane (200 g).

  • With stirring, add MeAlCl₂ (8.95 g, 95 mmol) and Me₂AlCl (3.67 g, 39.6 mmol).

  • Introduce chlorine gas at a rate of approximately 75 g/h. Absorb the tail gas using a water trap.

  • Continue the reaction for 3.5 hours. Monitor the reaction progress by gas chromatography. The expected product distribution is approximately 2.4% 2-chloro-1-(1-chlorocyclopropyl)ethanone, 95.2% desired product, and 2.1% 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone.

  • Upon completion, slowly heat the reaction mixture to 30 °C under reduced pressure to remove the dichloromethane.

  • Perform vacuum distillation of the residue at -0.1 MPa using a 50 cm rectifying column with glass ring packing.

  • Slowly heat to 130 °C and collect the fraction at 100-102 °C to obtain 2-chloro-1-(1-chlorocyclopropyl)ethanone.

Bromination of this compound

The α-bromination of this compound is a common transformation to introduce a bromine atom at the methyl group, yielding 2-bromo-1-cyclopropylethanone. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a popular choice due to its ease of handling.[3][9]

Table 2: Quantitative Data for the Bromination of this compound

ParameterValue
Starting MaterialThis compound
ReagentsN-Bromosuccinimide (NBS), p-Toluenesulfonic acid (catalyst)
SolventDichloromethane
TemperatureRoom Temperature
Reaction TimeTypically a few hours (monitor by TLC)
Product2-bromo-1-cyclopropylethanone
YieldHigh (specific yield depends on scale and purification)

General Protocol for the α-Bromination using NBS [10]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution. The reaction may be initiated with light or a radical initiator if necessary.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford 2-bromo-1-cyclopropylethanone.

Iodination of this compound (Haloform Reaction)

The reaction of this compound with iodine in the presence of a base leads to the formation of iodoform (B1672029) and the corresponding carboxylate through the haloform reaction. This reaction is a useful diagnostic test for methyl ketones and can also be used for the synthesis of cyclopropanecarboxylic acid.[6][7]

Table 3: Reagents and Products for the Iodoform Reaction

ParameterReagent/Product
Starting MaterialThis compound
ReagentsIodine (I₂), Sodium hydroxide (B78521) (NaOH)
SolventWater, Dioxane or other suitable solvent
TemperatureRoom temperature to gentle warming
ProductsIodoform (CHI₃), Sodium cyclopropanecarboxylate
ObservationFormation of a yellow precipitate (iodoform)

General Protocol for the Iodoform Reaction [7]

  • Dissolve this compound in a suitable solvent like dioxane or ethanol.

  • In a separate flask, prepare a solution of iodine in aqueous potassium iodide.

  • Slowly add the iodine solution to the ketone solution with stirring.

  • Add a solution of sodium hydroxide dropwise until the brown color of the iodine disappears and a yellow precipitate of iodoform begins to form. Gentle warming may be required.

  • Continue stirring for a period to ensure complete reaction.

  • Cool the mixture and filter to collect the iodoform precipitate.

  • The filtrate contains the sodium salt of cyclopropanecarboxylic acid. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate cyclopropanecarboxylic acid, which can then be extracted with an organic solvent.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the halogenation of this compound.

Halogenation_Mechanism cluster_acid Acid-Catalyzed Halogenation cluster_base Base-Promoted Halogenation ketone_a This compound protonated_ketone Protonated Ketone ketone_a->protonated_ketone + H⁺ h_plus H+ enol Enol Intermediate protonated_ketone->enol - H⁺ haloketone_a α-Halocyclopropyl Methyl Ketone enol->haloketone_a + X₂ - HX x2_a X₂ ketone_b This compound enolate Enolate Intermediate ketone_b->enolate + OH⁻ - H₂O oh_minus OH⁻ haloketone_b α-Halocyclopropyl Methyl Ketone enolate->haloketone_b + X₂ - X⁻ x2_b X₂

Figure 1: Reaction mechanisms for acid- and base-catalyzed halogenation.

Experimental_Workflow start Start reaction_setup Reaction Setup (Ketone, Solvent, Catalyst) start->reaction_setup reagent_addition Addition of Halogenating Agent reaction_setup->reagent_addition reaction Reaction Monitoring (TLC, GC) reagent_addition->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Distillation) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for halogenation.

Applications in Drug Development

Halogenated cyclopropyl methyl ketones are valuable intermediates in the synthesis of various pharmaceuticals. The introduced halogen serves as a good leaving group for subsequent nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the construction of diverse molecular scaffolds. For instance, these intermediates are utilized in the synthesis of antiviral agents, fungicides, and herbicides.[2][8] The cyclopropyl moiety is a desirable feature in many drug candidates as it can enhance metabolic stability and binding affinity. The ability to functionalize the molecule via halogenation provides a powerful tool for lead optimization in drug discovery programs.

References

Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the primary methodologies for the ring-opening reactions of cyclopropyl (B3062369) methyl ketone, a versatile building block in organic synthesis. The high ring strain of the cyclopropyl group makes it susceptible to cleavage under various conditions, offering a powerful tool for the construction of linear carbon chains and more complex molecular architectures. These reactions are pivotal in the synthesis of natural products and pharmaceutical agents.[1][2][3] This guide covers transition-metal catalyzed, acid-catalyzed, reductive, and photochemical ring-opening strategies, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols.

Transition-Metal Catalyzed Ring-Opening Reactions

Transition metals, particularly nickel and palladium, are highly effective in catalyzing the ring-opening of cyclopropyl ketones. These methods often allow for the simultaneous formation of new carbon-carbon bonds through cross-coupling reactions, providing access to a diverse range of functionalized products.[2]

Nickel-Catalyzed Silylative Cross-Coupling

Nickel catalysts are widely used for the cross-coupling of cyclopropyl ketones with organometallic reagents, such as organozinc compounds, in the presence of a silicon source like chlorotrimethylsilane (B32843) (TMSCl). This reaction yields valuable γ-substituted silyl (B83357) enol ethers, which are versatile intermediates in organic synthesis.[1][2][3] The mechanism can involve the cooperation between the nickel center and a redox-active ligand to facilitate the activation of the C-C bond.[1][2]

Quantitative Data:

EntryOrganozinc ReagentProductYield (%)Reference
1Benzylzinc chlorideγ-benzylated silyl enol ether85[2]
2Phenylzinc chlorideγ-phenylated silyl enol ether82[2]
3Allylzinc bromideγ-allylated silyl enol ether78[1]
4Methylzinc chlorideγ-methylated silyl enol ether65[4]

Experimental Protocol: General Procedure for Nickel-Catalyzed Silylative Cross-Coupling [2]

Materials:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • NiCl₂(dppe) (or other suitable Ni-catalyst, 5 mol%)

  • Organozinc reagent (e.g., Benzylzinc chloride, 1.5 equiv)

  • Chlorotrimethylsilane (TMSCl, 2.0 equiv)

  • Zinc dust (if required for in situ catalyst reduction)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation: In a reaction flask, add the nickel catalyst and any necessary ligands. If a Ni(II) precatalyst is used that requires reduction, add zinc dust.

  • Reactant Addition: Add the anhydrous solvent, followed by this compound and chlorotrimethylsilane (TMSCl).

  • Reaction Initiation: Add the organozinc reagent dropwise to the mixture at the specified temperature (e.g., 25 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried glassware inert_atm Inert Atmosphere (N₂/Ar) start->inert_atm catalyst Ni-catalyst (e.g., NiCl₂(dppe)) inert_atm->catalyst solvent Anhydrous Solvent (e.g., NMP) catalyst->solvent ketone Cyclopropyl methyl ketone solvent->ketone tmscl TMSCl ketone->tmscl organozinc Organozinc Reagent tmscl->organozinc mix Mix & Stir organozinc->mix monitor Monitor (TLC/GC) mix->monitor Vigorous Stirring quench Quench monitor->quench Reaction Complete extract Extract quench->extract dry Dry extract->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product γ-Substituted Silyl Enol Ether purify->product

Caption: Workflow for Nickel-Catalyzed Silylative Cross-Coupling.

Nickel-Catalyzed Ring-Opening with Alkylaluminum Reagents

Nickel acetylacetonate (B107027) can catalyze the regioselective ring-opening of cyclopropyl ketones using alkylaluminum reagents to afford the corresponding ring-opened alkylated ketones.[4]

Quantitative Data:

EntryAlkylaluminum ReagentProductYield (%)Reference
1Trimethylaluminum (B3029685)2-Hexanone76[4]
2Triethylaluminum3-Heptanone45[4]
3Dibutyl(1-hexenyl)aluminum(E)-4-Decen-2-one22[4]

Experimental Protocol: Nickel-Catalyzed Ring-Opening with Trimethylaluminum [4]

Materials:

  • Cyclopropyl phenyl ketone (1.0 equiv, 0.2 mmol)

  • Nickel acetylacetonate (0.02 mmol)

  • Trimethylaluminum (2.0 M in hexane, 1.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a solution of nickel acetylacetonate and cyclopropyl phenyl ketone in freshly distilled THF at 0 °C under an argon atmosphere, add the trimethylaluminum solution.

  • Stir the mixture for 3 hours at 0 °C.

  • Quench the reaction with 2.0 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by chromatography.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions (Brønsted or Lewis acids), the carbonyl oxygen of this compound is protonated or coordinates to the acid, activating the cyclopropane (B1198618) ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[2][5] The regioselectivity is dictated by the electronic properties of any substituents on the cyclopropyl ring, with cleavage occurring to generate the most stabilized carbocation.[2]

Reaction Pathway:

G CPMK This compound Protonation Protonation/Coordination (H⁺ or Lewis Acid) CPMK->Protonation + H⁺/LA Activated_CPMK Activated Complex Protonation->Activated_CPMK Ring_Opening Ring Opening Activated_CPMK->Ring_Opening Carbocation Homoenolate Cation (Resonance Stabilized) Ring_Opening->Carbocation Nucleophilic_Attack Nucleophilic Trap (Nu⁻) Carbocation->Nucleophilic_Attack + Nu⁻ Product 1,3-Difunctionalized Product Nucleophilic_Attack->Product

Caption: Acid-Catalyzed Ring-Opening Mechanism.

Reductive Ring-Opening Reactions

Reductive methods provide another avenue for the cleavage of the cyclopropane ring in cyclopropyl ketones. The reaction mechanism and product distribution are highly dependent on the reducing agent and reaction conditions.

Reduction with Zinc in Ethanol (B145695)

The reduction of cyclopropyl ketones with zinc in ethanol is proposed to proceed through a radical anion intermediate.[2] The presence of aryl groups on the ketone or the cyclopropane ring generally facilitates this reaction.[2]

Quantitative Data for Aryl Cyclopropyl Ketones:

| Entry | Ketone Substituent | Cyclopropyl Substituent | Product | Yield (%) | Reference | |---|---|---|---|---| | 1 | Phenyl | Phenyl | 1,4-diphenylbutan-1-one | 92 |[2] | | 2 | Phenyl | H | 1-phenylbutan-1-one | 85 |[2] | | 3 | Methyl | Phenyl | No Reaction | 0 |[2] |

Dissolving Metal Reductions

Reductions using metals like lithium in liquid ammonia (B1221849) can also effect the ring-opening of cyclopropyl ketones. These reactions can proceed through either a radical anion or a dianion intermediate, and the direction of ring cleavage is influenced by both steric and electronic factors of substituents on the cyclopropane ring.[6] For instance, the reduction of trans-1-acetyl-2-methylcyclopropane with lithium in liquid ammonia yields a mixture of 3-methyl-2-pentanone (B1360105) and 2-hexanone, with the product ratio being dependent on the reaction conditions.[6]

Logical Relationship of Intermediates:

G Ketone Cyclopropyl Ketone e_minus + e⁻ Ketone->e_minus Radical_Anion Radical Anion e_minus->Radical_Anion e_minus2 + e⁻ Radical_Anion->e_minus2 Ring_Opening_RA Ring Opening Radical_Anion->Ring_Opening_RA Dianion Dianion e_minus2->Dianion Ring_Opening_DA Ring Opening Dianion->Ring_Opening_DA Intermediate_A Intermediate A Ring_Opening_RA->Intermediate_A Intermediate_B Intermediate B Ring_Opening_DA->Intermediate_B Protonation Protonation Intermediate_A->Protonation Intermediate_B->Protonation Product_A Product A Protonation->Product_A Product_B Product B Protonation->Product_B G CPK Cyclopropyl Ketone Excitation UV Irradiation (hν) n→π* transition CPK->Excitation Excited_State Excited State Excitation->Excited_State Alpha_Cleavage α-Cleavage (Norrish Type I) Excited_State->Alpha_Cleavage Ring_Opening Cyclopropane Ring Opening Alpha_Cleavage->Ring_Opening Biradical 1,3-Biradical Intermediate Ring_Opening->Biradical Recombination Radical Recombination Biradical->Recombination Product Rearranged Product Recombination->Product

References

Application Notes and Protocols: Cyclopropyl Methyl Ketone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl (B3062369) methyl ketone is a versatile and highly reactive building block in organic synthesis, prized for its unique strained three-membered ring. This structural feature makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and agrochemical development. The cyclopropyl moiety can influence the pharmacological properties of a molecule, often enhancing potency, metabolic stability, and cell membrane permeability.

These application notes provide a detailed overview of the use of cyclopropyl methyl ketone in the synthesis of various important heterocyclic systems, including pyrimidines, pyrazoles, and thiophenes. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.

Synthesis of Pyrimidines

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a multitude of bioactive compounds. The reaction of cyclopropyl ketones with guanidine (B92328) offers a direct route to substituted aminopyrimidines.

Reaction Scheme: Cyclocondensation with Guanidine

The cyclocondensation of a cyclopropyl ketone derivative with guanidine nitrate (B79036) in the presence of a sodium alkoxide affords 2-amino-4-alkoxy-6-(arylcyclopropyl)pyrimidines in good yields.[1]

Reaction_Scheme_1 reagents Cyclopropyl Ketone Derivative + Guanidine Nitrate product 2-Amino-4-alkoxy-6-(arylcyclopropyl)pyrimidine reagents->product Cyclocondensation conditions NaOR / ROH Reflux

Caption: Synthesis of Pyrimidines via Cyclocondensation.

Quantitative Data: Synthesis of Pyrimidines
ProductR'RYield (%)
2-Amino-4-methoxy-6-(4-chlorophenylcyclopropyl)pyrimidineMe4-Cl75-85
2-Amino-4-ethoxy-6-(4-methoxyphenylcyclopropyl)pyrimidineEt4-OMe75-85
Experimental Protocol: Synthesis of 2-Amino-4-ethoxy-6-(4-methoxyphenylcyclopropyl)pyrimidine[1]
  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve sodium metal (0.04 mol) in absolute ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine nitrate (0.02 mol) followed by the addition of the α-bis(methylthio)methylene-(4-methoxyphenyl)cyclopropyl ketone (0.02 mol).

  • Reaction: Reflux the reaction mixture for 8 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica (B1680970) gel.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are prevalent in pharmaceuticals. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While a direct reaction of this compound in a classical 1,3-dicarbonyl synthesis of pyrazoles is not explicitly detailed in the searched literature, the reaction of a related α,β-unsaturated ketone derived from a cyclopropyl ketone provides a pathway to pyrazolines, which can be oxidized to pyrazoles.

Logical Workflow: Pyrazole Synthesis from a Cyclopropyl Ketone Derivative

Workflow_2 start Cyclopropyl 2-(4-methylphenyl)ethyl ketone step1 Condensation with Phenylhydrazine start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Substituted Pyrazoline step2->product

Caption: Workflow for Pyrazoline Synthesis.

Synthesis of Thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. This reaction is applicable to this compound, yielding a cyclopropyl-substituted aminothiophene.

Reaction Scheme: Gewald Reaction of this compound

Reaction_Scheme_3 reagents This compound + Ethyl Cyanoacetate (B8463686) + Sulfur product Ethyl 2-amino-4-cyclopropyl-5-methylthiophene-3-carboxylate reagents->product Gewald Reaction conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol)

Caption: Gewald Synthesis of a Substituted Thiophene.

Experimental Protocol: General Procedure for Gewald Reaction
  • Mixing Reagents: In a round-bottom flask, combine this compound (1.0 eq.), ethyl cyanoacetate (1.0 eq.), elemental sulfur (1.1 eq.), and a suitable base such as morpholine (B109124) or diethylamine (B46881) (1.5 eq.) in a solvent like ethanol or DMF.

  • Reaction: Stir the mixture at a specified temperature (e.g., 50-80 °C) for a designated time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene product.

Application in Agrochemicals: Synthesis of Cyprodinil

This compound is a key intermediate in the industrial synthesis of the fungicide Cyprodinil.[2][3] The synthesis involves a multi-step process, beginning with the formation of a pyrimidine (B1678525) ring.

Signaling Pathway: Synthesis of Cyprodinil

Signaling_Pathway_4 start This compound step1 Condensation with Ethyl Cyanoacetate start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Reaction with Guanidine intermediate1->step2 intermediate2 2-Amino-4-cyclopropyl-6-methylpyrimidine step2->intermediate2 step3 Reaction with 4-Chlorophenyl isocyanate intermediate2->step3 product Cyprodinil step3->product

Caption: Synthetic Pathway to Cyprodinil.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique reactivity, stemming from the strained cyclopropyl ring, allows for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this important chemical intermediate.

References

Application Notes and Protocols: Preparation of Homoallylic Alcohols from Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of homoallylic alcohols from cyclopropyl (B3062369) methyl ketone. The primary focus is on the reductive ring-opening of the cyclopropyl group, a key transformation for accessing these valuable synthetic intermediates. Methodologies discussed include samarium(II) diiodide-mediated reactions and an overview of nickel-catalyzed approaches. This guide offers insights into reaction mechanisms, experimental setups, and available quantitative data to aid in the practical application of these synthetic methods.

Introduction

Homoallylic alcohols are crucial building blocks in organic synthesis, serving as precursors to a wide array of complex molecules in the pharmaceutical and agrochemical industries. The conversion of readily available cyclopropyl ketones, such as cyclopropyl methyl ketone, into homoallylic alcohols represents an atom-economical and efficient synthetic strategy. This transformation relies on the ring strain of the cyclopropane (B1198618) moiety, which facilitates its opening under appropriate reaction conditions to yield a linear carbon skeleton with embedded functionality.

The primary methodologies for this conversion involve reductive processes that proceed through radical or organometallic intermediates. Samarium(II) diiodide (SmI₂) has emerged as a powerful single-electron transfer agent for this purpose, offering mild reaction conditions. Additionally, transition-metal catalysis, particularly with nickel complexes, provides an alternative avenue for the activation and functionalization of the cyclopropyl ring.

This document outlines the key aspects of these transformations, providing detailed protocols and data to enable researchers to effectively implement these methods in their work.

Samarium(II) Diiodide Mediated Reductive Ring-Opening

The use of samarium(II) diiodide is a well-established method for the reductive ring-opening of cyclopropyl ketones. The reaction is typically rapid and proceeds under mild conditions, often at low temperatures.

Reaction Mechanism

The reaction is initiated by a single-electron transfer from SmI₂ to the carbonyl group of the this compound, forming a ketyl radical anion. This intermediate undergoes rapid cleavage of one of the cyclopropyl C-C bonds to relieve ring strain, generating a homoallylic radical. Subsequent reduction of this radical by another equivalent of SmI₂ produces an organosamarium species, which is then protonated upon aqueous workup to yield the desired homoallylic alcohol.

Quantitative Data

The following table summarizes representative yields for the reductive ring-opening of various cyclopropyl ketones to their corresponding ring-opened products using samarium(II) diiodide. It is important to note that the simple reductive opening to a homoallylic alcohol is often performed in the context of more complex intermolecular or intramolecular reactions, and data for the direct reduction of this compound is not extensively tabulated in the literature. The yields presented here are for related transformations and should be considered indicative.

EntryCyclopropyl Ketone SubstrateProduct(s)Yield (%)Reference
1Phenyl cyclopropyl ketone1-Phenylpentan-1-one95[1][2]
22-Methylphenyl cyclopropyl ketoneCyclopentene derivative (in presence of alkyne)99[1][2]
3Cyclohexyl cyclopropyl ketoneNo reaction (starting material recovered)0[1][2]

Note: The product listed for entry 1 is the saturated ketone, which can be a common outcome of such reductions. The formation of the homoallylic alcohol is dependent on the reaction conditions and the absence of further reduction.

Experimental Protocol: General Procedure for SmI₂-Mediated Reductive Ring-Opening

Materials:

  • This compound

  • Samarium(II) diiodide (0.1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add methanol (1.2 mmol, 1.2 equivalents) as a proton source.

  • Slowly add a 0.1 M solution of samarium(II) diiodide in THF (2.5 mmol, 2.5 equivalents) dropwise via syringe. The characteristic deep blue color of the SmI₂ solution should disappear upon reaction.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (20 mL).

  • Allow the mixture to warm to room temperature and continue stirring until the aqueous layer becomes clear.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Nickel-Catalyzed Methodologies

Nickel-catalyzed reactions have been explored for the ring-opening of cyclopropyl ketones. However, these methods typically involve the cross-coupling of the cyclopropyl ketone with another reagent, leading to the formation of γ-functionalized ketones rather than the direct formation of homoallylic alcohols through simple reduction.

General Reaction Pathway

In a typical nickel-catalyzed process, a low-valent nickel species undergoes oxidative addition to the cyclopropyl ketone, forming a nickelacyclobutane intermediate. This intermediate can then react with a variety of coupling partners, such as alkyl halides or boronic acids, to yield a γ-substituted ketone after reductive elimination. The direct reductive pathway to a homoallylic alcohol is less common and not as well-documented as the SmI₂-mediated approach.

Due to the focus of the current literature on cross-coupling reactions, a detailed protocol for the specific preparation of homoallylic alcohols from this compound via a nickel-catalyzed reductive ring-opening is not provided here. Researchers interested in nickel catalysis are encouraged to explore the literature on nickel-catalyzed cross-coupling reactions of cyclopropyl ketones for further information.[3][4]

Visualizations

Reaction Mechanism Diagram

SmI2_Mechanism cluster_start Step 1: Ketyl Radical Formation cluster_ring_opening Step 2: Ring Opening cluster_reduction Step 3: Reduction cluster_protonation Step 4: Protonation start_ketone This compound ketyl_radical Ketyl Radical Anion start_ketone->ketyl_radical e⁻ smi2_1 SmI₂ smi2_1->start_ketone homoallyl_radical Homoallylic Radical ketyl_radical->homoallyl_radical Fast organosamarium Organosamarium Intermediate homoallyl_radical->organosamarium e⁻ smi2_2 SmI₂ smi2_2->homoallyl_radical final_product Homoallylic Alcohol organosamarium->final_product h_plus H⁺ (from MeOH/Workup) h_plus->organosamarium

Caption: Mechanism of SmI₂-mediated reductive ring-opening.

Experimental Workflow

Workflow A 1. Add this compound and THF to a flask under Argon B 2. Cool to -78 °C A->B C 3. Add Methanol B->C D 4. Add SmI₂ solution dropwise C->D E 5. Stir for 1-2 hours at -78 °C D->E F 6. Quench with Rochelle's Salt Solution E->F G 7. Warm to Room Temperature F->G H 8. Aqueous Workup and Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental workflow for homoallylic alcohol synthesis.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Cyclopropyl Methyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity cyclopropyl (B3062369) methyl ketone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and data.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cyclopropyl methyl ketone, offering potential causes and solutions.

Issue 1: Low Yield in the Two-Step Synthesis from α-Acetyl-γ-butyrolactone

Question: We are experiencing significantly lower than expected yields in our synthesis of this compound from α-acetyl-γ-butyrolactone via the 5-chloro-2-pentanone (B45304) intermediate. What are the likely causes and how can we improve the yield?

Answer: Low yields in this two-step synthesis can often be attributed to several factors throughout the process. Here is a breakdown of potential issues and recommended troubleshooting steps:

**Step

Technical Support Center: Purification of Cyclopropyl Methyl Ketone by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cyclopropyl (B3062369) methyl ketone by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of cyclopropyl methyl ketone and why is it important for distillation?

A1: The boiling point of this compound is approximately 111-114°C at atmospheric pressure.[1][2][3][4][5][6] Knowing the precise boiling point is critical for setting the correct temperature parameters during distillation to effectively separate it from impurities with different boiling points.

Q2: Can this compound form an azeotrope with water?

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 5-chloro-2-pentanone, and byproducts from side reactions.[9] The presence of close-boiling impurities can make purification by standard distillation challenging.[9]

Q4: Is vacuum distillation recommended for purifying this compound?

A4: While atmospheric distillation is common, vacuum distillation can be employed. It is particularly useful for separating high-boiling impurities or if the compound shows thermal sensitivity, though there is no indication that this compound is particularly unstable at its atmospheric boiling point. One synthesis protocol mentions fractionating an intermediate at reduced pressure (70–72°/20 mm).[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of Pure Product Improper Condenser Efficiency: The condenser may not be adequately cooling the vapor, leading to loss of the volatile product.Ensure a steady and sufficient flow of cold water through the condenser, with water entering at the bottom and exiting at the top.[10][11]
Leaks in the Distillation Apparatus: Poorly sealed joints can allow vapor to escape.Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections.[10][11]
Distillation Rate Too Fast: A rapid distillation rate does not allow for proper fractionation, leading to poor separation.[10]Heat the distillation flask slowly and maintain a steady distillation rate of 1-2 drops per second.[11]
Poor Separation of Impurities Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation of close-boiling impurities.[11]Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[7][8]
Fluctuating Heat Source: Unstable heating can disrupt the vapor-liquid equilibrium in the column.Use a heating mantle with a stirrer or an oil bath for uniform and stable heating.[11]
Product is Contaminated with Water Incomplete Drying Before Distillation: The crude product may contain residual water from the workup.Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) before distillation.[7][8]
Formation of a Water Azeotrope: If an azeotrope forms, water will co-distill with the product.Saturate the aqueous layer of the distillate with potassium carbonate to salt out the ketone before separation and drying.[7][8]
No Distillate is Collected Thermometer Placement is Incorrect: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[11]
Insufficient Heating: The distillation pot is not reaching the boiling point of the liquid.Ensure the heating mantle is set to an appropriate temperature and that the flask is properly insulated if necessary.[11]

Data Presentation

Physical Properties of this compound

PropertyValue
Molecular Formula C5H8O
Molecular Weight 84.12 g/mol [12][13]
Boiling Point 111-114 °C[1][2][3][4][5][6]
Density ~0.903 g/mL at 25 °C[1]
Refractive Index ~1.422-1.426 at 20 °C[1][2]
Water Solubility Fully miscible[1][3][5]
Appearance Clear, colorless to very slightly yellow liquid[1][12]

Experimental Protocols

Protocol for Fractional Distillation of this compound

  • Drying the Crude Product:

    • Combine the crude this compound layer and any ether extracts from the workup.

    • Add a suitable drying agent, such as anhydrous calcium chloride, and let it stand for at least one hour.[7][8]

    • Decant or filter the dried solution to remove the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed and clamped.[10][11]

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.

  • Distillation Process:

    • Transfer the dried crude product to the distillation flask. If ether was used as an extraction solvent, it should be removed by simple distillation first.[7][8]

    • Begin heating the flask gently using a heating mantle or oil bath.

    • Observe the vapor rising slowly through the fractionating column.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (111-114 °C).[4]

    • Discard any initial fractions that distill at a lower temperature and stop the distillation before all the liquid has evaporated from the flask.

Mandatory Visualization

Distillation_Workflow Experimental Workflow for this compound Distillation cluster_prep Preparation cluster_distillation Fractional Distillation cluster_product Product Crude Crude Cyclopropyl Methyl Ketone Drying Dry with Anhydrous Calcium Chloride Crude->Drying Setup Assemble Fractional Distillation Apparatus Drying->Setup Heating Gentle Heating Setup->Heating Fractionation Collect Fraction at 111-114 °C Heating->Fractionation Pure Pure Cyclopropyl Methyl Ketone Fractionation->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Distillation Issues Start Distillation Problem Identified Q1 Is distillate recovery low? Start->Q1 A1_1 Check for leaks in joints Q1->A1_1 Yes Q2 Is separation from impurities poor? Q1->Q2 No A1_2 Ensure adequate condenser cooling A1_1->A1_2 A1_3 Reduce distillation rate A1_2->A1_3 A2_1 Use a more efficient fractionating column Q2->A2_1 Yes Q3 Is product contaminated with water? Q2->Q3 No A2_2 Ensure stable heating A2_1->A2_2 A3_1 Ensure crude product is thoroughly dried Q3->A3_1 Yes A3_2 Consider salting out with K2CO3 A3_1->A3_2

Caption: Logic diagram for troubleshooting common distillation problems.

References

Technical Support Center: Optimizing Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of cyclopropyl (B3062369) ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropyl ketones?

A1: Several robust methods are available, with the choice depending on the substrate, desired scale, and available reagents. The most prevalent methods include:

  • Intramolecular Cyclization: A classic and cost-effective method involving the cyclization of γ-chloro ketones, often synthesized from precursors like α-acetyl-γ-butyrolactone.

  • Simmons-Smith Reaction: This method involves the cyclopropanation of alkenes, particularly enol ethers or α,β-unsaturated ketones, using a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324).

  • Kulinkovich Reaction and Subsequent Oxidation: The Kulinkovich reaction of esters with Grignard reagents in the presence of a titanium catalyst yields cyclopropanols, which can then be oxidized to the corresponding cyclopropyl ketones.

  • Transition Metal-Catalyzed Cyclopropanation: Modern methods utilizing transition metals, such as rhodium, offer high efficiency and stereoselectivity. A notable example is the Rh(III)-catalyzed cyclopropanation of alkenes with N-enoxyphthalimides.

Q2: I'm observing low yields in my cyclopropyl ketone synthesis. What are the general factors to consider for optimization?

A2: Low yields can stem from various factors, including reagent quality, reaction conditions, and work-up procedures. Key areas to investigate are:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as many of these reactions are sensitive to moisture.

  • Reaction Temperature: Temperature control is often critical. Some reactions are exothermic and require cooling, while others may need heating to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid byproduct formation from prolonged reaction times.

  • Stoichiometry of Reagents: The ratio of reactants can significantly impact the yield. It is often beneficial to use a slight excess of the cyclopropanating agent.

  • Inert Atmosphere: Many of the organometallic reagents used are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the best practices for purifying cyclopropyl ketones?

A3: Purification can be challenging due to the potential volatility of the products and the presence of closely boiling impurities.[1]

  • Fractional Distillation: For volatile liquid cyclopropyl ketones like cyclopropyl methyl ketone, fractional distillation is a highly effective method.[1]

  • Column Chromatography: For less volatile or solid products, column chromatography on silica (B1680970) gel is a standard technique. A good starting point for solvent selection is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[2]

  • Recrystallization: If a suitable solvent can be found, recrystallization can provide highly pure crystalline products.[2]

Q4: How can I monitor the progress of my cyclopropyl ketone synthesis?

A4: Reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Troubleshooting Guides by Synthetic Method

Intramolecular Cyclization of γ-Chloro Ketones (from α-Acetyl-γ-butyrolactone)

This two-step synthesis first involves the formation of a γ-chloro ketone (e.g., 5-chloro-2-pentanone) from α-acetyl-γ-butyrolactone, followed by a base-induced intramolecular cyclization.

Issue 1: Low yield of the intermediate γ-chloro ketone.

Potential Cause Troubleshooting Step
Inefficient Condensation: Loss of volatile product along with CO2 evolution.[3]Use an efficient condenser and consider cooling the receiving flask.
Slow Heating: Prolonged heating at lower temperatures can lead to side reactions.[1]Begin heating the reaction mixture immediately after mixing the reactants.[1]
Delay in Distillation: The γ-chloro ketone can degrade if left in the reaction mixture for extended periods.[3]Distill the product as rapidly as possible after the initial reaction is complete.[1]
Incomplete Extraction: Poor recovery of the product from the aqueous distillate.[1]Ensure thorough extraction with a suitable organic solvent like diethyl ether.[1]

Issue 2: Low yield during the final cyclization step.

Potential Cause Troubleshooting Step
Incorrect Base Concentration: The concentration of the base (e.g., NaOH) is critical for efficient cyclization.[1]Use a concentrated solution of the base as specified in established protocols.
Rate of Addition: Rapid addition of the γ-chloro ketone can lead to side reactions.[1]Add the γ-chloro ketone to the base solution dropwise over a recommended period (e.g., 15-20 minutes).[1]
Reaction Not Initiating: The cyclization reaction may require an initial input of energy.[1]If the reaction does not start to boil during the addition, gentle heating may be necessary to initiate it.[1]
Impure γ-Chloro Ketone: While distillation of the intermediate isn't always necessary for a good overall yield, significant impurities can interfere.[1]If other troubleshooting fails, consider purifying the γ-chloro ketone by distillation before cyclization.
Simmons-Smith Reaction

This reaction is a versatile method for cyclopropanating alkenes, including enol ethers (to give siloxycyclopropanes which are hydrolyzed to cyclopropyl ketones) and α,β-unsaturated ketones.

Issue 1: Low or no conversion of the starting alkene.

Potential Cause Troubleshooting Step
Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is crucial.Use freshly prepared and activated zinc-copper couple. For the Furukawa modification, ensure the diethylzinc is of high quality and handled under inert conditions.
Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction.Use freshly distilled or high-purity diiodomethane.
Presence of Moisture: The organozinc reagents are highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere.
Low Substrate Reactivity: Electron-deficient alkenes can be less reactive.Consider using a more reactive variant of the Simmons-Smith reagent, such as that generated in the Furukawa or Shi modifications.[4]

Issue 2: Poor chemoselectivity in molecules with multiple double bonds.

Potential Cause Troubleshooting Step
Similar Reactivity of Double Bonds: The Simmons-Smith reagent can react with multiple double bonds if their electronic and steric environments are similar.The reaction is generally chemoselective for more electron-rich double bonds.[5] For substrates with directing groups like allylic alcohols, the cyclopropanation will be directed to the double bond closest to the hydroxyl group.[6]
Steric Hindrance: The reagent will preferentially attack the less sterically hindered double bond.Analyze the steric environment of the different double bonds in the substrate to predict the site of reaction.
Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction typically produces cyclopropanols from esters. A subsequent oxidation step is required to obtain the cyclopropyl ketone. A direct synthesis of cyclopropyl ketones from esters is not a high-yielding, general method.

Issue 1: Low yield of the cyclopropanol (B106826) intermediate.

Potential Cause Troubleshooting Step
Grignard Reagent Quality: The Grignard reagent must be active and accurately titrated.Use freshly prepared Grignard reagent or a high-quality commercial solution.
Titanium Catalyst Activity: The titanium(IV) alkoxide is sensitive to moisture.Use a fresh bottle of the titanium catalyst and handle it under an inert atmosphere.
Side Reactions: Formation of ethene can be a non-productive side reaction.[7]The ratio of the titanium catalyst to the Grignard reagent can influence the extent of side reactions. Optimization of this ratio may be necessary.[7]

Issue 2: Incomplete oxidation of the cyclopropanol to the ketone.

Potential Cause Troubleshooting Step
Choice of Oxidant: The stability of the cyclopropyl ring can be a concern with harsh oxidizing agents.Use mild and selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Reaction Conditions: Incomplete oxidation can occur with insufficient oxidant or short reaction times.Use a slight excess of the oxidizing agent and monitor the reaction by TLC until the starting cyclopropanol is consumed.
Rhodium(III)-Catalyzed Cyclopropanation

This method often involves the reaction of N-enoxyphthalimides with alkenes to produce cyclopropyl ketones.

Issue 1: Low conversion and catalyst deactivation.

Potential Cause Troubleshooting Step
Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the rhodium catalyst.Ensure all reagents and solvents are of high purity.
Carbene Dimerization: The highly reactive carbene intermediate can dimerize instead of reacting with the alkene.A slow, controlled addition of the diazo compound (if used) or the N-enoxyphthalimide can help maintain a low concentration of the carbene intermediate and minimize dimerization.[8]
Inappropriate Ligand: The ligand on the rhodium catalyst plays a crucial role in its stability and reactivity.For challenging substrates, screening different ligands on the rhodium catalyst may be necessary to find one that promotes the desired reaction and resists deactivation.[1]

Issue 2: Poor diastereoselectivity.

Potential Cause Troubleshooting Step
Reaction Temperature: Higher temperatures can lead to a loss of stereoselectivity.Running the reaction at lower temperatures can often improve the diastereomeric ratio.
Ligand Effects: The steric and electronic properties of the ligand on the rhodium catalyst can significantly influence the stereochemical outcome.A newly designed isopropylcyclopentadienyl ligand has been shown to drastically improve diastereoselectivity in some cases.[1]

Data Presentation

Table 1: Comparison of Yields for Different Cyclopropyl Ketone Synthesis Methods

MethodSubstrate ExampleProductYield (%)Reference
Intramolecular Cyclizationα-Acetyl-γ-butyrolactoneThis compound77-83[3]
Simmons-Smith (Furukawa)Silyl (B83357) enol ether of cyclohexanoneBicyclo[4.1.0]heptan-2-one~70-95[9]
Rh(III)-CatalyzedPhenyl-N-enoxyphthalimide + Ethyl acrylateEthyl 2-benzoylcyclopropane-1-carboxylate79[1]
Rh(III)-CatalyzedPhenyl-N-enoxyphthalimide + Methyl vinyl ketone1-Benzoyl-2-acetylcyclopropane75[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from α-Acetyl-γ-butyrolactone

This protocol is adapted from a well-established procedure.

Step A: Preparation of 5-Chloro-2-pentanone (B45304)

  • In a 2-L distilling flask equipped with an efficient condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[1]

  • Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve.[1]

  • Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser. The color of the mixture will change from yellow to orange and then to black.[1]

  • Distill the mixture as rapidly as possible. After collecting approximately 900 ml of distillate, add 450 ml of water to the distilling flask and collect another 300 ml of distillate.[1]

  • Separate the yellow organic layer from the distillate and extract the aqueous layer with three 150-ml portions of diethyl ether.[1]

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.[1]

  • Remove the ether by distillation to obtain crude 5-chloro-2-pentanone.

Step B: Preparation of this compound

  • In a 2-L three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide (B78521) in 180 ml of water.[1]

  • Add the crude 5-chloro-2-pentanone to the sodium hydroxide solution over a period of 15–20 minutes.[1]

  • If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue to reflux for 1 hour.[1]

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is no longer being collected.[1]

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of this compound.[1]

  • Extract the aqueous layer with two 150-ml portions of diethyl ether.[1]

  • Combine the ketone layer and the ether extracts and dry over anhydrous calcium chloride.[1]

  • Purify the this compound by fractional distillation. The expected yield is 77-83%.[3]

Protocol 2: Simmons-Smith Cyclopropanation of a Silyl Enol Ether (General Procedure)

This protocol is a general guide for the cyclopropanation of silyl enol ethers.

  • To a stirred suspension of a freshly prepared zinc-silver couple in anhydrous diethyl ether under an inert atmosphere, add diiodomethane dropwise at a rate to maintain a gentle reflux.[11]

  • After the addition is complete, continue stirring for 1 hour at room temperature.[11]

  • Add the silyl enol ether dropwise to the reaction mixture.[11]

  • Reflux the reaction mixture for the required time (monitor by TLC or GC).[11]

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Separate the organic layer from the filtrate, and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude cyclopropyl silyl ether can be hydrolyzed to the cyclopropyl ketone by treatment with a mild acid (e.g., a solution of HCl in acetone (B3395972) or TBAF).

  • Purify the final cyclopropyl ketone by column chromatography or distillation.

Protocol 3: Rh(III)-Catalyzed Cyclopropanation of an Alkene with an N-Enoxyphthalimide (General Procedure)

This protocol is a general procedure based on reported methods.[1][10]

  • In an oven-dried vial, combine the N-enoxyphthalimide (1.0 equiv), the alkene (1.2 equiv), the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 5 mol %), and a base (e.g., CsOAc, 2.0 equiv).[10]

  • Add the anhydrous solvent (e.g., trifluoroethanol, TFE) via syringe.[10]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).[1]

  • Upon completion of the reaction (monitored by TLC or GC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Visualizations

experimental_workflow_intramolecular_cyclization cluster_step1 Step 1: γ-Chloro Ketone Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A α-Acetyl-γ-butyrolactone + Conc. HCl + H₂O B Heating and Distillation A->B Reaction C Crude 5-Chloro-2-pentanone B->C Isolation D Crude 5-Chloro-2-pentanone + NaOH solution C->D E Reflux D->E Reaction F Crude this compound E->F Isolation G Fractional Distillation F->G H Pure this compound G->H Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Reagent_Quality Check Reagent Quality (Purity, Anhydrous) Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Reagent_Quality->Reaction_Conditions Reagents OK Success Yield Improved Reagent_Quality->Success Impure Reagents Found & Replaced Workup_Procedure Review Work-up & Purification (Extraction, Distillation) Reaction_Conditions->Workup_Procedure Conditions Optimized Reaction_Conditions->Success Optimal Conditions Found Inert_Atmosphere Ensure Inert Atmosphere Workup_Procedure->Inert_Atmosphere Work-up OK Workup_Procedure->Success Losses Minimized Inert_Atmosphere->Success All Checks Passed Inert_Atmosphere->Success Reaction Protected from Air/Moisture simmons_smith_logic Start Simmons-Smith Reaction Substrate Choose Substrate: Alkene, Enol Ether, or α,β-Unsaturated Ketone Start->Substrate Reagent Prepare Reagent: Zn-Cu couple + CH₂I₂ or Et₂Zn + CH₂I₂ Substrate->Reagent Reaction Perform Cyclopropanation under Inert Atmosphere Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Hydrolysis Hydrolysis (if silyl enol ether) Workup->Hydrolysis Purification Purify Product (Distillation or Chromatography) Workup->Purification No Hydrolysis->Purification Yes Product Cyclopropyl Ketone Purification->Product

References

Technical Support Center: Improving Yield in Cyclopropyl Methyl Ketone Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of cyclopropyl (B3062369) methyl ketone. The following troubleshooting guides and FAQs provide solutions to specific experimental issues to help improve reaction yields and product purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cyclopropyl methyl ketone, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield in Synthesis from α-Acetyl-γ-butyrolactone

Question: We are experiencing significantly lower than expected yields in our two-step synthesis of this compound from α-acetyl-γ-butyrolactone. What are the likely causes and how can we improve the yield?

Answer: Low yields in this synthesis can be attributed to several factors in either of the two main steps. A systematic review of your procedure is recommended.

Step 1: Formation of 5-Chloro-2-pentanone (B45304) Intermediate

  • Inefficient Condensation: During the reaction with hydrochloric acid, carbon dioxide is evolved. A standard condenser may not be sufficient to prevent the volatile 5-chloro-2-pentanone product from being carried away with the gas stream, reducing the yield.[1]

    • Solution: Use a high-efficiency condenser and ensure an adequate flow of cooling water. The receiver flask should be immersed in an ice-water bath to trap any volatile product.[2]

  • Improper Reaction Time and Temperature: This reaction is highly sensitive to timing. Heating the mixture too slowly can promote the formation of byproducts.[1] Conversely, a significant delay between the formation of 5-chloro-2-pentanone and its distillation can dramatically decrease the yield. If the reaction mixture is allowed to stand overnight, the yield can drop below 50%.[1][2]

    • Solution: Begin heating the reaction mixture immediately after combining the reactants.[1] Proceed with distillation as rapidly as possible once the initial reaction subsides to minimize degradation of the chlorinated intermediate.[2] The optimal temperature for the chlorination reaction is typically between 85-105 °C.[3]

  • Incomplete Extraction: The 5-chloro-2-pentanone product is recovered from the distillate via extraction. If this process is not thorough, a significant amount of product can be lost in the aqueous layer.

    • Solution: Perform multiple extractions (at least three) of the aqueous layer with a suitable solvent like diethyl ether to ensure complete recovery of the product.[2][4]

Step 2: Cyclization of 5-Chloro-2-pentanone

  • Incorrect Base Concentration: The intramolecular cyclization is achieved using a strong base. The concentration of this base is critical for an efficient reaction.

    • Solution: An effective concentration reported in literature is a solution of 180 g of sodium hydroxide (B78521) pellets in 180 ml of water.[1][4]

  • Poor Reaction Initiation/Control: The cyclization reaction is exothermic and may require initial heating to begin.[1]

    • Solution: Add the 5-chloro-2-pentanone to the sodium hydroxide solution over a period of 15-20 minutes. If the reaction does not begin to boil during the addition, gently heat the flask to initiate it. Once boiling, maintain the reflux for approximately one hour.[2][4]

  • Impure Intermediate: While using highly purified 5-chloro-2-pentanone does not necessarily improve the final yield, significant impurities from the first step could interfere with the cyclization.[1]

    • Solution: If you suspect significant byproduct formation in Step 1, consider a rapid distillation of the crude 5-chloro-2-pentanone before proceeding to the cyclization step.

Issue 2: Significant Side Product Formation

Question: Our final product is contaminated with significant byproducts. What are the common side reactions and how can they be minimized?

Answer: Byproduct formation often stems from incorrect reaction conditions. In the synthesis from α-acetyl-γ-butyrolactone, side products can arise from the instability of the 5-chloro-2-pentanone intermediate, which can polymerize or decompose if left for extended periods or heated improperly.[3]

  • Minimization Strategies:

    • Strict Temperature Control: Maintain the recommended temperature ranges for both the chlorination (85-105 °C) and cyclization (reflux) steps.[3][5]

    • Prompt Processing: Avoid any delays, especially between the synthesis of 5-chloro-2-pentanone and its subsequent distillation and use in the cyclization step.[1][2]

    • Controlled Reagent Addition: Add the 5-chloro-2-pentanone to the base solution at a controlled rate (e.g., over 15-20 minutes) to manage the exothermic nature of the cyclization reaction.[4]

Issue 3: Difficulty in Product Purification

Question: We are struggling to purify the final this compound. What are the best practices?

Answer: Purification can be challenging due to the product's volatility and the potential for close-boiling impurities.[1]

  • Recommended Method: Fractional distillation is the most effective method for purifying this compound.[1]

  • Best Practices:

    • Use an Efficient Fractionating Column: A simple distillation setup is often insufficient to separate the ketone from the extraction solvent (e.g., ether), which can result in a co-distilled mixture and a lower yield of pure product.[2] A well-insulated or heated column is necessary for a good separation.[1]

    • Drying: Before distillation, thoroughly dry the combined organic layers and ether extracts. Calcium chloride is a suitable drying agent.[2][4]

    • Salting Out: To improve the separation of the ketone from the aqueous layer during workup, saturate the aqueous distillate with potassium carbonate before extraction.[2][4]

Data Presentation

Table 1: Reported Yields for the Two-Step Synthesis from α-Acetyl-γ-butyrolactone

StepProductReagentsReported YieldReference(s)
1. Decarboxylation/Chlorination5-Chloro-2-pentanone (crude)α-Acetyl-γ-butyrolactone, HCl, H₂O79-90%[4],[2]
2. Intramolecular CyclizationThis compound5-Chloro-2-pentanone, NaOH, H₂O77-83%[4],[2]
Alternative Step 2 (with Phase Transfer Catalyst)This compound5-Chloro-2-pentanone, NaOH, Benzyltriethylammonium chloride88.04%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from α-Acetyl-γ-butyrolactone

This protocol is based on the well-established procedure from Organic Syntheses.[2][4]

Part A: Preparation of 5-Chloro-2-pentanone

  • In a 2-L distilling flask equipped with a high-efficiency condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[1][4]

  • Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve as the mixture changes color from yellow to orange and finally to black.[1][4]

  • Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser.[1]

  • Distill the mixture as rapidly as possible. After collecting approximately 900 ml of distillate, add another 450 ml of water to the distilling flask and collect an additional 300 ml of distillate.[2][4]

  • Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-ml portions of diethyl ether.[2][4]

  • Combine the organic layer and the ether extracts and dry them over 25 g of anhydrous calcium chloride.[4]

  • Decant the ether solution and remove the ether by distillation through an efficient fractionating column. The residue is crude 5-chloro-2-pentanone (expected yield: 287–325 g, 79–90%).[2][4]

Part B: Preparation of this compound

  • In a 2-L three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.[1][4]

  • Over 15–20 minutes, add the crude 5-chloro-2-pentanone (approx. 3 moles) from Part A to the stirred sodium hydroxide solution.[1][4]

  • If the mixture does not boil during the addition, gently heat the flask to initiate boiling and continue to heat under reflux for 1 hour.[2][4]

  • After the initial reflux, slowly add 370 ml of water over 20 minutes and continue heating under reflux for an additional hour.[2][4]

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.[4]

  • Saturate the aqueous layer of the distillate with potassium carbonate. Separate the upper organic layer of this compound.[2][4]

  • Extract the aqueous layer with two 150-ml portions of diethyl ether.[4]

  • Combine the ketone layer and the ether extracts and dry over anhydrous calcium chloride.[4]

  • Fractionally distill the dried solution through a well-insulated or heated column to obtain pure this compound (expected yield: 193–210 g, 77–83%; b.p. 110–112°C).[2][4]

Frequently Asked Questions (FAQs)

Q1: What are some alternative, higher-yielding methods for preparing this compound? A1: Several modern methods report higher yields. A novel approach involves the microwave-assisted catalytic cracking of α-acetyl-γ-butyrolactone using an ionic liquid, which can achieve yields higher than 98% with product purity over 99%.[6] Another method starts from 2-methylfuran, which undergoes a one-pot hydrogenation/hydrolysis, followed by chlorination and cyclization.[7] Other classic named reactions like the Simmons-Smith[8][9] and Kulinkovich[10][11] reactions can also be adapted for cyclopropane (B1198618) ring formation.

Q2: What are the primary safety concerns during this synthesis? A2: The primary hazards involve:

  • Exothermic Reactions: The cyclization of 5-chloro-2-pentanone with a strong base is exothermic and can become uncontrollable if reagents are mixed too quickly.[1]

  • Corrosive Reagents: The procedure uses concentrated hydrochloric acid and sodium hydroxide, which are highly corrosive.[4]

  • Flammability: Diethyl ether is extremely flammable. The final product, this compound, is also flammable.[12]

  • Toxicity: this compound can cause skin, eye, and respiratory irritation.[12] Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I monitor the progress of the reactions? A3: For the first step (formation of 5-chloro-2-pentanone), the reaction progress can be visually monitored by the evolution of CO₂ gas and the color change of the solution.[4] For the cyclization step, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the 5-chloro-2-pentanone starting material and the appearance of the this compound product.

Mandatory Visualizations

G Workflow for this compound Synthesis cluster_0 Step 1: 5-Chloro-2-pentanone Formation cluster_1 Step 2: Cyclization A α-Acetyl-γ-butyrolactone B Mix with HCl and H₂O A->B Add C Heat and Distill (CO₂ evolves) B->C React D Extract with Ether C->D Collect Distillate E Dry over CaCl₂ D->E Combine Organic Layers F Crude 5-Chloro-2-pentanone E->F Evaporate Ether H Add Crude 5-Chloro-2-pentanone F->H G NaOH Solution G->H I Reflux H->I Heat J Distill Product I->J Cool & Setup K Saturate with K₂CO₃ & Extract with Ether J->K Collect Distillate L Dry over CaCl₂ K->L Combine Organic Layers M Fractional Distillation L->M Purify N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Final Yield Step1_Check Check Yield of 5-Chloro-2-pentanone Start->Step1_Check Condenser Inefficient Condensation? Step1_Check->Condenser Low Timing Delay Before Distillation? Step1_Check->Timing Low Extraction Incomplete Extraction? Step1_Check->Extraction Low Step2_Check Check Cyclization Step Step1_Check->Step2_Check OK Sol_Condenser Use High-Efficiency Condenser & Ice Bath Receiver Condenser->Sol_Condenser Sol_Timing Distill Immediately After Reaction Timing->Sol_Timing Sol_Extraction Perform Multiple Ether Extractions Extraction->Sol_Extraction Base Incorrect Base Concentration? Step2_Check->Base Initiation Reaction Not Initiated? Step2_Check->Initiation Purification Loss During Purification? Step2_Check->Purification Sol_Base Verify NaOH Concentration Base->Sol_Base Sol_Initiation Gently Heat to Initiate Reflux Initiation->Sol_Initiation Sol_Purification Use Efficient Fractionating Column Purification->Sol_Purification

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl (B3062369) methyl ketone. The content is designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of cyclopropyl methyl ketone, focusing on the widely used method involving the cyclization of 5-chloro-2-pentanone (B45304).

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we optimize the reaction?

Answer: Low yields can stem from several factors throughout the two- L'étape de synthèse, de la formation de l'intermédiaire 5-chloro-2-pentanone à sa cyclisation.

Potential Cause Recommended Action Impact on Yield
Step 1: 5-Chloro-2-pentanone Formation
Inefficient CondensationUse a high-efficiency condenser and ensure adequate cooling to prevent the loss of volatile reactants and products with the evolving CO2.[1]Increases
Delayed Processing of 5-Chloro-2-pentanoneDistill the 5-chloro-2-pentanone immediately after its formation. Delays, such as leaving the reaction mixture overnight, can reduce the yield to below 50%.[1]Increases
Incomplete ExtractionThoroughly extract the aqueous layer with a suitable solvent like ether to ensure complete recovery of the 5-chloro-2-pentanone intermediate.[1]Increases
Step 2: Cyclization
Suboptimal Base ConcentrationUse a concentrated solution of a strong base. A solution of 180 g of sodium hydroxide (B78521) in 180 ml of water has been shown to be effective.[1]Increases
Slow Reaction InitiationIf the reaction does not begin to boil upon addition of 5-chloro-2-pentanone, gentle heating can be applied to initiate the exothermic cyclization.[1]Increases
Inadequate Reaction TimeEnsure the reaction is heated under reflux for a sufficient duration (e.g., 1 hour) after the addition of 5-chloro-2-pentanone is complete.[1]Increases

Issue 2: Presence of Significant Impurities and Byproducts

Question: Our final product is contaminated with significant byproducts. What are the common side reactions, and how can they be minimized?

Answer: Several side reactions can compete with the desired intramolecular cyclization of 5-chloro-2-pentanone. The primary competing pathways are the Favorskii rearrangement and elimination reactions.

Side Reaction Byproduct(s) Conditions Favoring Side Reaction Mitigation Strategies
Favorskii Rearrangement Cyclobutanecarboxylic acid and its derivativesPresence of a strong base. This is an intramolecular rearrangement of the α-halo ketone.[2]While difficult to avoid completely in the presence of a strong base, rapid reaction at the optimal temperature for cyclization can favor the desired product.
Elimination Reaction (E2) Methyl vinyl ketoneHigh concentrations of a strong, non-bulky base.Use of a slightly bulkier base or careful control of temperature and base concentration can minimize elimination.
Polymerization Polymeric materialsHigh temperatures and prolonged reaction times, particularly during the distillation of 5-chloro-2-pentanone.[3]Distill 5-chloro-2-pentanone promptly and under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of this compound from 5-chloro-2-pentanone?

A1: The reaction proceeds via an intramolecular nucleophilic substitution. A strong base deprotonates the carbon alpha to the carbonyl group, forming an enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form the cyclopropane (B1198618) ring.

Q2: Can I use a different base than sodium hydroxide for the cyclization step?

A2: Yes, other strong bases such as potassium hydroxide can be used.[4] However, the concentration and choice of base can influence the extent of side reactions. It is recommended to start with established literature procedures.

Q3: My reaction mixture for the cyclization step is very dark. Is this normal?

A3: Yes, it is common for the reaction mixture to change color, often from yellow to orange and then to black, especially during the initial heating phase of the 5-chloro-2-pentanone synthesis.[1]

Q4: How critical is the purity of the 5-chloro-2-pentanone intermediate?

A4: While using distilled 5-chloro-2-pentanone does not necessarily lead to better overall yields of this compound, significant impurities could potentially interfere with the cyclization reaction.[5] It is good practice to use an intermediate that is reasonably pure.

Q5: What is the best method for purifying the final this compound product?

A5: Fractional distillation is the most common and effective method for purifying this compound from the reaction mixture and any close-boiling impurities.[1]

Experimental Protocols

Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone [1]

  • In a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve.

  • Control the heating rate to prevent the reaction mixture from foaming into the condenser. The color of the mixture will progress from yellow to orange to black.

  • Distill the mixture as rapidly as possible. After collecting approximately 900 ml of distillate, add 450 ml of water to the distilling flask and collect an additional 300 ml of distillate.

  • Separate the yellow organic layer from the distillate and extract the aqueous layer with three 150-ml portions of ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Remove the ether by distillation to obtain crude 5-chloro-2-pentanone.

Synthesis of this compound from 5-Chloro-2-pentanone [1]

  • In a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Over a period of 15-20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.

  • If the mixture does not begin to boil during the addition, gently heat it to initiate the reaction and continue to heat under reflux for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is no longer present in the reaction flask.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of this compound.

  • Extract the aqueous layer with two 150-ml portions of ether.

  • Combine the organic layer and the ether extracts, dry over anhydrous calcium chloride, and purify by fractional distillation.

Visualizations

Reaction_Pathway A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B HCl, H₂O, Δ - CO₂ C This compound (Desired Product) B->C NaOH, H₂O, Δ (Intramolecular Cyclization) D Favorskii Rearrangement Byproduct B->D NaOH, H₂O, Δ (Side Reaction) E Elimination Byproduct (Methyl Vinyl Ketone) B->E NaOH, H₂O, Δ (Side Reaction)

Caption: Synthetic pathway to this compound and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Review Step 1: 5-Chloro-2-pentanone Formation Start->Check_Step1 Check_Step2 Review Step 2: Cyclization Start->Check_Step2 Condensation Inefficient Condensation? Check_Step1->Condensation Check for... Delay Delayed Processing? Check_Step1->Delay Extraction Incomplete Extraction? Check_Step1->Extraction Base Incorrect Base Concentration? Check_Step2->Base Check for... Temp Suboptimal Temperature? Check_Step2->Temp Time Insufficient Reaction Time? Check_Step2->Time Optimize_Condenser Action: Use High- Efficiency Condenser Condensation->Optimize_Condenser Process_Immediately Action: Process Immediately Delay->Process_Immediately Thorough_Extraction Action: Thoroughly Extract Extraction->Thorough_Extraction Adjust_Base Action: Adjust Base Concentration Base->Adjust_Base Control_Temp Action: Control Temperature Temp->Control_Temp Increase_Time Action: Increase Reaction Time Time->Increase_Time

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Cyclopropyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with low yields in cyclopropyl (B3062369) ketone syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing cyclopropyl ketones?

A1: Several methods are widely used, each with its own advantages and potential challenges:

  • From α-Acyl-γ-butyrolactones: This classic method involves the acid-catalyzed cleavage and rearrangement of an α-acyl-γ-butyrolactone to form a 5-halo-2-pentanone intermediate, which is then cyclized with a strong base.[1][2]

  • Corey-Chaykovsky Cyclopropanation: This reaction involves treating an α,β-unsaturated ketone (enone) with a sulfur ylide, such as dimethylsulfoxonium methylide, to form the cyclopropyl ring.[1]

  • Simmons-Smith Reaction: A common cyclopropanation method that uses a carbenoid, typically iodomethylzinc iodide, to react with an appropriate alkene precursor.[3][4][5]

  • Intramolecular Cyclization: This approach relies on the intramolecular nucleophilic displacement of a leaving group, such as in the base-induced cyclization of 1,3-dihaloalkanes (Wurtz coupling) or related compounds.[4][6]

  • Hydrogen-Borrowing Catalysis: A modern method for the α-cyclopropanation of ketones where an intermediate is formed that undergoes intramolecular displacement of a leaving group.[1][6]

Q2: My cyclopropyl ketone product seems volatile and is lost during purification. What are the best practices for purification?

A2: Product loss during purification is a common issue, especially with low-molecular-weight products like cyclopropyl methyl ketone.

  • Fractional Distillation: For volatile products, fractional distillation is a highly effective method. It is crucial to use an efficient, well-insulated, or heated fractionating column to achieve good separation from solvents and byproducts.[1][2]

  • Chromatography: For less volatile or thermally sensitive compounds, column chromatography on silica (B1680970) gel is a standard purification technique.[1]

Q3: What are some common side reactions that can lead to low yields?

A3: The nature of side reactions is highly dependent on the chosen synthetic route.

  • Ring-Opening: The strained cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions, such as with strong nucleophiles or during reductive processes.[7]

  • Dimerization: Under some catalytic conditions, cyclopropyl ketones can undergo dimerization to form five-membered rings.[8]

  • Byproduct Formation from Starting Materials: In the synthesis from α-acetyl-γ-butyrolactone, heating the initial reaction mixture too slowly can generate unwanted byproducts.[1]

Troubleshooting Guide 1: Synthesis from α-Acetyl-γ-butyrolactone

This two-step method first produces a 5-chloro-2-pentanone (B45304) intermediate, which is then cyclized. Low yields can often be traced to specific steps in this process.

Issue 1: Significantly lower than expected yield of the 5-chloro-2-pentanone intermediate.
  • Potential Cause 1: Product Loss During Distillation. The initial reaction of α-acetyl-γ-butyrolactone with hydrochloric acid evolves a large volume of carbon dioxide. The intermediate, 5-chloro-2-pentanone, is volatile and can be carried away with the gas stream.[1][2]

    • Solution: Use a high-efficiency condenser and ensure an adequate flow of cooling water. The receiver flask should be cooled in an ice-water bath to minimize evaporative losses.[1][2]

  • Potential Cause 2: Byproduct Formation. Any delay in heating the reaction mixture or distilling the product can reduce the yield.[1][2] If the reaction mixture is allowed to stand for an extended period (e.g., overnight) before distillation, the yield can drop below 50%.[2]

    • Solution: Begin heating the reaction mixture immediately after combining the reactants. Distill the product as rapidly as possible without allowing the reaction to foam into the condenser.[1][2]

Issue 2: Low yield during the final cyclization step to form the cyclopropyl ketone.
  • Potential Cause 1: Uncontrolled Exothermic Reaction. The cyclization of 5-chloro-2-pentanone with a strong base like sodium hydroxide (B78521) is exothermic.[1] An uncontrolled temperature increase can lead to side reactions.

    • Solution: Add the 5-chloro-2-pentanone to the base solution slowly and with efficient stirring. If necessary, use an ice bath to maintain control over the reaction temperature.[1]

  • Potential Cause 2: Inefficient Final Purification. The final product, this compound, forms an ether-ketone mixture after extraction. Simple distillation is often insufficient to separate them cleanly due to close boiling points, resulting in a lower yield of the pure ketone.[2]

    • Solution: Use an efficient fractionating column for the final distillation to effectively separate the ether and the ketone.[2]

Quantitative Data: Reagent & Yield Summary
StepStarting MaterialReagentsProductTypical Yield
1. Intermediate Formation α-Acetyl-γ-butyrolactone (3 moles, 384 g)Conc. HCl (450 ml), H₂O (525 ml)Crude 5-Chloro-2-pentanone79-90% (287-325 g)[2]
2. Cyclization Crude 5-Chloro-2-pentanone (~3 moles)NaOH (4.5 moles, 180 g), H₂O (180 ml)This compound77-83% (193-210 g)[2]
Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 5-Chloro-2-pentanone [2]

  • In a 2-L distilling flask equipped with an efficient condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating immediately. The reaction will evolve CO₂ and the color will change from yellow to black.

  • Raise the temperature at a rate that prevents foaming into the condenser and distill the mixture as rapidly as possible.

  • Collect the first 900 ml of distillate. Add 450 ml of water to the distilling flask and collect an additional 300 ml of distillate.

  • Separate the yellow organic layer from the combined distillate. Extract the aqueous layer with three 150-ml portions of ether.

  • Combine the organic layer and ether extracts and dry over calcium chloride.

  • Remove the ether by distillation through a fractionating column to obtain crude 5-chloro-2-pentanone.

Step 2: Preparation of this compound [2]

  • In a 2-L three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Over 15–20 minutes, add the crude 5-chloro-2-pentanone (~3 moles) to the stirred sodium hydroxide solution.

  • If the reaction does not begin to boil during the addition, heat it gently to initiate boiling and continue for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of this compound.

  • Extract the aqueous layer with two 150-ml portions of ether.

  • Combine the ketone layer and the ether extracts, dry over calcium chloride, and purify by fractional distillation.

Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A α-Acetyl-γ-butyrolactone B Reaction Flask A->B C Distillation B->C  Conc. HCl, H₂O  Heat Immediately D 5-Chloro-2-pentanone (Crude) C->D  High-Efficiency Condenser E Reaction Flask D->E  Add to NaOH (aq)  Control Temperature F Distillation E->F  Heat for 1 hr G Purification F->G  K₂CO₃ Saturation  Ether Extraction H This compound (Pure) G->H  Fractional Distillation G cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield in Cyclopropanation reagent_purity Impure/Wet Reagents or Solvents? start->reagent_purity temp_check Is Temperature Optimized? start->temp_check quench_check Improper Quenching? start->quench_check base_check Is Base Strong Enough? reagent_purity->base_check No reagent_sol Use Anhydrous Solvents. Use Fresh Reagents. reagent_purity->reagent_sol Yes base_sol Use NaH for Corey-Chaykovsky. Activate Zn(Cu) for Simmons-Smith. base_check->base_sol No time_check Is Reaction Time Sufficient? temp_check->time_check Yes temp_sol Run at Low Temp (-10°C to 0°C) for Corey-Chaykovsky. temp_check->temp_sol No time_sol Monitor by TLC. Avoid prolonged heating. time_check->time_sol No purify_check Product Loss During Purification? quench_check->purify_check No quench_sol Use Saturated aq. NH₄Cl. quench_check->quench_sol Yes purify_sol Use Fractional Distillation for Volatile Products. purify_check->purify_sol Yes

References

Technical Support Center: Catalyst Selection for Cyclopropyl Methyl Ketone Ammoximation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Ammoximation of Cyclopropyl (B3062369) Methyl Ketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of cyclopropyl methyl ketone oxime.

Frequently Asked Questions (FAQs)

Q1: What is the ammoximation of this compound and why is it important?

A1: The ammoximation of this compound is a catalytic reaction that converts the ketone into this compound oxime in a single step. This process typically uses a catalyst, an ammonia (B1221849) source, and an oxidizing agent like hydrogen peroxide.[1][2] The resulting oxime is a valuable intermediate in the synthesis of various nitrogen-containing compounds, which are significant in the pharmaceutical and agrochemical industries.[1][3]

Q2: What are the primary types of catalysts used for the ammoximation of this compound?

A2: The most common and effective catalysts are titanium-containing zeolites, particularly Titanium Silicalite-1 (TS-1) and Ti-MWW.[4][5] These materials are favored for their high activity and selectivity.[2][6] More advanced systems, such as bimetallic nanoparticles (e.g., Au-Pd) supported on these zeolites, have also been developed to facilitate the in-situ generation of hydrogen peroxide, offering a greener and potentially more cost-effective route.[7][8]

Q3: How do I choose the right catalyst for my experiment?

A3: Catalyst selection is critical and depends on several factors:

  • Substrate Sensitivity: The cyclopropyl group can be susceptible to ring-opening under harsh acidic conditions or high temperatures.[1] Catalysts that perform well under mild and neutral or slightly basic conditions, such as TS-1, are generally preferred.[1]

  • Desired Selectivity: Byproducts like ring-opened compounds or products from the Beckmann rearrangement can be an issue.[1] Ti-MWW has shown superiority over TS-1 in selectivity for some ketone ammoximations, reducing byproduct formation.[4]

  • Process Considerations: For continuous flow processes, catalyst stability and ease of separation are important.[6][9] Heterogeneous catalysts like TS-1 are advantageous as they can be filtered and potentially reused.[1][10]

Q4: What are the common challenges encountered during the ammoximation of this compound?

A4: Researchers may face several challenges, including:

  • Low Conversion: Incomplete reaction leading to significant amounts of unreacted starting material.[1]

  • Byproduct Formation: The primary concerns are the opening of the cyclopropane (B1198618) ring and the Beckmann rearrangement of the oxime product to an amide.[1]

  • Catalyst Deactivation: The catalyst may lose activity over time due to poisoning or blockage of active sites.[1]

  • Catalyst Separation: Difficulty in separating the catalyst from the reaction mixture, especially with very fine catalyst particles.[1][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of this compound 1. Catalyst Deactivation: Active sites may be poisoned by impurities or blocked.[1]2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.[1]3. Incorrect Reagent Stoichiometry: Molar ratios of ammonia and hydrogen peroxide to the ketone may not be optimal.[9]1. Regenerate the catalyst by calcination or washing with a suitable solvent.[10][12] Ensure high purity of all reagents and solvents.2. Verify the optimal temperature for your specific catalyst system. For TS-1 based systems, temperatures around 80°C are common.[1]3. Experiment with varying the molar ratios of NH₃/ketone and H₂O₂/ketone to find the optimal conditions.[9]
Formation of Byproducts (e.g., Ring-Opening, Beckmann Rearrangement) 1. Harsh Reaction Conditions: High temperatures or acidic pH can promote the opening of the cyclopropyl ring.[1]2. Acidic Catalyst or Medium: The presence of strong acids can catalyze the Beckmann rearrangement of the oxime.[1][13]1. Employ milder reaction conditions with catalysts that operate at neutral pH.[1]2. Use a well-neutralized catalyst and ensure the reaction medium does not become acidic. If necessary, a buffer can be used.
Catalyst Deactivation and Poor Reusability 1. Leaching of Active Sites: The active titanium sites may leach from the zeolite framework, especially in basic media.[4]2. Coking: Deposition of organic residues on the catalyst surface can block active sites.1. Consider modifying the catalyst to improve its stability. Adding a silica (B1680970) source to the reaction mixture has been shown to suppress deactivation of Ti-MWW.[4]2. A regeneration step involving calcination can burn off organic deposits and restore catalyst activity.[12]
Difficulty in Catalyst Separation 1. Fine Catalyst Particles: The catalyst may be too fine to be easily separated by filtration.1. Use a membrane reactor for continuous separation of the catalyst from the product stream.[9]2. Consider using a catalyst with a larger particle size or a structured catalyst bed for easier separation.

Data Presentation: Catalyst Performance in Ketone Ammoximation

The following table summarizes the performance of different catalytic systems in the ammoximation of ketones. While much of the data is for cyclohexanone (B45756), these results provide a strong baseline for the ammoximation of this compound.

CatalystKetoneConversion (%)Selectivity (%)Oxime Yield (%)Reaction ConditionsReference(s)
TS-1 Acetone>94.5~98-Continuous membrane reactor, optimized conditions[9]
TS-1 Cyclohexanone9810098Continuous reaction, after 410h[6]
Ti-MWW Methyl Ethyl Ketone>99>99>98Optimized batch conditions[4]
0.33%Pd-0.33%Au/TS-1 Cyclohexanone~85>95~81In-situ H₂O₂, 6h, 80°C[7][8]
0.66%Pd/TS-1 Cyclohexanone~12>95~11In-situ H₂O₂, 6h, 80°C[10]
0.66%Au/TS-1 Cyclohexanone~2>95~2In-situ H₂O₂, 6h, 80°C[10]

Experimental Protocols

Protocol 1: Ammoximation of this compound using a Heterogeneous Catalyst (e.g., TS-1)

This protocol is adapted from established methods for ketone ammoximation.[1][7]

Materials:

  • Catalyst: TS-1 or Ti-MWW

  • Substrate: this compound

  • Reagents: Aqueous ammonia (25-28%), Hydrogen peroxide (30%)

  • Solvent: tert-Butanol

  • Equipment: Jacketed glass reactor with a condenser, magnetic stirrer, and temperature controller.

Procedure:

  • Charge the reactor with this compound, tert-butanol, and the catalyst.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Concurrently, add the aqueous ammonia and hydrogen peroxide solutions dropwise over a period of 1-2 hours using separate syringe pumps.

  • Maintain the reaction at the set temperature for 2-4 hours after the addition is complete.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with a solvent like ethanol, dried, and stored for potential reuse.[10]

  • The filtrate can be subjected to a standard aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound oxime by column chromatography or recrystallization.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: - this compound - Solvent (t-Butanol) - Catalyst (TS-1) B Heat to 80°C with Stirring A->B C Add Reagents: - Aq. Ammonia - H2O2 B->C D Maintain at 80°C for 2-4 hours C->D E Cool to RT D->E F Filter to Recover Catalyst E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H I Product: Cyclopropyl Methyl Ketone Oxime H->I

General experimental workflow for the ammoximation of this compound.

troubleshooting_logic Start Experiment Complete LowConversion Low Conversion? Start->LowConversion Byproducts Byproducts Present? LowConversion->Byproducts No CheckCatalyst Check Catalyst Activity & Purity of Reagents LowConversion->CheckCatalyst Yes OptimizeTemp Optimize Reaction Temperature & Time LowConversion->OptimizeTemp Yes AdjustStoich Adjust Reagent Stoichiometry LowConversion->AdjustStoich Yes MilderConditions Use Milder Conditions (Temp, pH) Byproducts->MilderConditions Yes ChangeCatalyst Consider Alternative Catalyst (e.g., Ti-MWW) Byproducts->ChangeCatalyst Yes Success Successful Synthesis Byproducts->Success No CheckCatalyst->Start OptimizeTemp->Start AdjustStoich->Start MilderConditions->Start ChangeCatalyst->Start

A decision tree for troubleshooting common issues in cyclopropyl ketone ammoximation.

catalyst_pathway cluster_reactants Reactants cluster_products Products Ketone This compound Oxime This compound Oxime Ketone->Oxime Ammonia Ammonia (NH3) TS1 Ti(IV) Active Site on TS-1 Catalyst Ammonia->TS1:f0 H2O2 Hydrogen Peroxide (H2O2) H2O2->TS1:f0 Intermediate Hydroxylamine (NH2OH) (in-situ formation) TS1:f1->Intermediate Intermediate->Oxime Water Water (H2O)

Simplified catalytic cycle for ammoximation using a TS-1 type catalyst.

References

Managing flammability and toxicity of cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the flammability and toxicity of cyclopropyl (B3062369) methyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with cyclopropyl methyl ketone?

A1: this compound is a highly flammable liquid and vapor[1][2][3][4][5]. It is also harmful if swallowed and can cause skin, eye, and respiratory tract irritation[2][5][6].

Q2: What are the GHS Hazard Classifications for this compound?

A2: The GHS classifications for this compound include Flammable liquids (Category 2), Acute toxicity, oral (Category 4), and Skin corrosion/irritation (Category 1C), and Serious eye damage/eye irritation (Category 1)[7].

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is mandatory to use appropriate personal protective equipment. This includes chemical-resistant gloves (note: nitrile gloves are not recommended for ketones; consider using PVA, butyl, or fluoroelastomer gloves), tightly fitting safety goggles with side-shields, and fire/flame resistant and impervious clothing[2][8]. In areas with inadequate ventilation, a NIOSH-approved respirator for organic vapors should be used[2][8].

Q4: How should this compound be stored?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, strong bases, and reducing agents[1][3][9].

Q5: What should I do in case of accidental skin or eye contact with this compound?

A5: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1][2]. For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek medical attention in both cases[1][2].

Troubleshooting Guides

Issue: I have spilled a small amount of this compound in the lab.

Solution:

For small spills (up to 300 cc), you can respond by using a chemical absorbent or neutralization kit[10].

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the area[1][3][4].

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[8].

  • Contain the Spill: Use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill[2].

  • Absorb the Chemical: Cover the spill with the absorbent material, working from the outside in to prevent spreading[10].

  • Collect Waste: Once absorbed, use non-sparking tools to collect the material and place it in a suitable, closed container for disposal[2][8].

  • Decontaminate: Clean the spill area with a mild detergent and water[10].

  • Dispose of Waste: Label the container as hazardous waste and dispose of it according to your institution's guidelines[10].

Issue: A larger spill of this compound has occurred.

Solution:

For medium (300 cc to 5 liters) to large spills (more than 5 liters), the primary responsibility is to evacuate the area and alert emergency personnel[10].

Emergency Protocol: Large Spill Response

  • Evacuate: Immediately evacuate all personnel from the affected area[3][4].

  • Alert: Notify your institution's emergency response team or local fire department[10].

  • Ventilate (If Safe): If it can be done without risk, ventilate the area[2].

  • Isolate: Prevent entry into the spill area.

  • Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H8O[1][9]
Molecular Weight84.12 g/mol [1][9]
Boiling Point114 °C[1]
Melting Point-68 °C[1][9]
Flash Point21 °C (closed cup)[1]
Density0.903 g/cm³[1] or 0.849 g/mL at 25 °C
Autoignition Temperature450 °C / 842 °F[11]

Toxicity Data for this compound

Route of ExposureSpeciesValue
Oral LD50Rat265 mg/kg[1][2]
Oral LD50Mouse185 mg/kg[2]
Dermal Lethal DoseRat> 2000 mg/kg[11][12]

Visualizations

Spill_Response_Workflow start Spill of Cyclopropyl Methyl Ketone Occurs assess_spill Assess Spill Size start->assess_spill small_spill Small Spill (<300 cc) assess_spill->small_spill Small large_spill Large Spill (>300 cc) assess_spill->large_spill Large small_spill_procedure Follow Small Spill Cleanup Protocol small_spill->small_spill_procedure large_spill_procedure Evacuate Area and Call for Emergency Response large_spill->large_spill_procedure end Spill Managed small_spill_procedure->end large_spill_procedure->end

Caption: Decision workflow for responding to a this compound spill.

PPE_Selection_Logic start Handling Cyclopropyl Methyl Ketone ventilation_check Is Ventilation Adequate? start->ventilation_check adequate_ventilation Standard PPE: - Chemical Goggles - Resistant Gloves - Lab Coat ventilation_check->adequate_ventilation Yes inadequate_ventilation Enhanced PPE: - Standard PPE + - NIOSH-approved  Respirator ventilation_check->inadequate_ventilation No end Proceed with Experiment adequate_ventilation->end inadequate_ventilation->end

Caption: Logic diagram for selecting appropriate PPE based on ventilation.

References

Safe handling and storage procedures for acetylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetylcyclopropane

Welcome to the technical support center for acetylcyclopropane. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe handling and storage of acetylcyclopropane in your laboratory.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for acetylcyclopropane.

PropertyValue
Molecular FormulaC₅H₈O
Molar Mass84.12 g/mol
Boiling Point114°C
Melting Point< -70°C
Flash Point70°F (21.1°C)
Density0.849 g/mL at 25°C
Water Solubility185 g/L (Fully miscible)[1]
Explosive Limit (Lower)1.7% (V)[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with acetylcyclopropane?

A1: Acetylcyclopropane is a highly flammable liquid and vapor.[2] The primary hazard is the risk of fire or explosion. It is crucial to keep it away from open flames, hot surfaces, and sources of ignition.[2][3] Take precautionary measures against static discharges by grounding all metal equipment.[2][3]

Q2: What personal protective equipment (PPE) should I wear when handling acetylcyclopropane?

A2: A comprehensive PPE program is essential.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5] A face shield may be necessary if there is a splash hazard.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[4][5] Always inspect gloves before use.[5] Wear a lab coat and ensure it is buttoned to cover as much skin as possible.[6]

  • Respiratory Protection: Handle acetylcyclopropane in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[5][7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[2]

Q3: What are the proper storage conditions for acetylcyclopropane?

A3: Store acetylcyclopropane in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[1][2][8] Keep the container tightly sealed to prevent the escape of vapors.[3][9] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and metals.[2][7]

Q4: What materials are incompatible with acetylcyclopropane?

A4: Avoid contact with strong oxidizing agents, strong acids, and metals.[2][7] The cyclopropane (B1198618) ring is susceptible to opening under strongly acidic conditions.[10]

Q5: How should I dispose of acetylcyclopropane waste?

A5: Dispose of acetylcyclopropane and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][4] Do not empty into drains.[1] Collect waste in a dedicated, labeled, and sealed container.[4]

Troubleshooting Guides

Issue 1: I notice a yellow discoloration of the acetylcyclopropane upon storage.

  • Possible Cause: This could indicate gradual decomposition or the presence of impurities.

  • Solution: While a very slight yellow color may be acceptable, significant discoloration suggests the product should be re-analyzed for purity before use in sensitive applications. To prevent this, ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Issue 2: My reaction involving acetylcyclopropane is giving unexpected side products, suggesting the cyclopropane ring has opened.

  • Possible Cause: The cyclopropane ring is strained and can undergo cleavage under certain conditions.[10] This is often catalyzed by strong acids (both Brønsted and Lewis acids) or certain transition metals.[10] Catalytic hydrogenation can also cleave the ring, especially at elevated temperatures and pressures.[10]

  • Solution:

    • Review your reaction conditions: Avoid strong acids. If an acid is necessary, consider using a milder one.

    • Temperature control: Running the reaction at a lower temperature may disfavor the ring-opening pathway.[10]

    • Catalyst choice: If using catalytic hydrogenation, opt for milder conditions (e.g., lower pressure and temperature) or alternative hydrogenation methods like transfer hydrogenation.[10]

Issue 3: I need to transfer a large volume of acetylcyclopropane between containers and am concerned about static electricity.

  • Possible Cause: Acetylcyclopropane is a flammable liquid, and static discharge can provide an ignition source for its vapors.[2][3]

  • Solution: When transferring acetylcyclopropane, especially in large quantities, it is critical to ground and bond all metal containers and equipment to prevent the buildup of static electricity.[3][11] Use non-sparking tools for all operations.[2][5]

Experimental Protocols & Workflows

Chemical Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of acetylcyclopropane.

SpillResponse A Spill Occurs B Assess the Situation (Size and immediate risk) A->B C Evacuate Immediate Area B->C D Alert Colleagues and Supervisor C->D E Is the spill large or unmanageable? D->E F Contact Emergency Services / EH&S E->F Yes G If trained and safe to do so, proceed with cleanup E->G No H Remove all ignition sources G->H I Ensure proper ventilation H->I J Wear appropriate PPE (Gloves, goggles, respirator if needed) I->J K Contain the spill with inert absorbent material (e.g., sand, vermiculite) J->K L Collect absorbed material using non-sparking tools K->L M Place waste in a sealed, labeled container for hazardous disposal L->M N Decontaminate the area M->N O Report the incident N->O

Caption: Logical workflow for responding to an acetylcyclopropane spill.

References

Preventing byproduct formation in halogenation of cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the halogenation of cyclopropyl (B3062369) methyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation during this critical reaction. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the halogenation of cyclopropyl methyl ketone, and why is it a problem?

A1: The major byproduct is the ring-opened 1,3-dihalopentan-2-one. The formation of this byproduct is problematic as it reduces the yield of the desired α-halogenated this compound and complicates the purification process due to similar physical properties. The high ring strain of the cyclopropane (B1198618) ring (approximately 115 kJ/mol) makes it susceptible to cleavage under certain reaction conditions.[1]

Q2: What are the main factors that lead to the formation of the ring-opened byproduct?

A2: The primary factors include:

  • Acidic Conditions: Strong acids can protonate the carbonyl group, which can lead to the formation of a carbocation intermediate that facilitates ring-opening.[1][2] Even the hydrogen halide (HX) generated during the reaction can catalyze this process.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cleavage of the cyclopropane C-C bonds.[1]

  • Choice of Halogenating Agent: Some halogenating agents are more prone to generating acidic byproducts or promoting radical pathways that can lead to ring-opening.

Q3: What are the recommended methods to minimize or prevent the formation of the ring-opened byproduct?

A3: Several methods have been developed to improve the selectivity of the α-halogenation of this compound:

  • Use of an Organic Base: The addition of a non-nucleophilic organic base, such as pyridine (B92270) or N,N-diethylaniline, can neutralize the acidic byproduct (HX) as it is formed, thus preventing acid-catalyzed ring-opening.

  • Use of Dihalotriorganophosphoranes: This method, often performed in situ, allows for halogenation under milder, neutral conditions, thereby minimizing ring-opening.

  • Acid-Free Halogenating Agents: Employing halogenating agents that do not generate strong acids, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under carefully controlled conditions, can also be effective.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the halogenation of this compound.

Problem 1: Significant formation of the ring-opened byproduct is observed.
  • Visual Cue: You may observe a change in the reaction mixture's color or the appearance of an unexpected spot on your Thin Layer Chromatography (TLC) plate. The ring-opened product will likely have a different Rf value than the starting material and the desired product.

  • Troubleshooting Steps:

    • Reaction Condition Analysis:

      • If using acidic conditions (e.g., Br₂ in acetic acid): This is the most likely cause. Switch to a method that avoids strong acids.

      • If generating HX in situ without a scavenger: The accumulation of HX is likely promoting ring-opening.

    • Recommended Solutions:

      • Incorporate an Organic Base: Add 1.1 to 1.5 equivalents of pyridine or N,N-diethylaniline to your reaction mixture to act as an acid scavenger.

      • Switch to a Milder Halogenating System:

        • Consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), often with a radical initiator like AIBN or under light irradiation for radical-mediated halogenation, which can sometimes be more selective.

        • Explore the use of dihalotriorganophosphoranes, which can be generated in situ from a phosphine (B1218219) oxide and a halogenating agent like phosgene (B1210022).

Problem 2: The reaction is slow or incomplete.
  • Troubleshooting Steps:

    • Reagent Purity: Ensure that your this compound and halogenating agent are pure and free of inhibitors.

    • Temperature Control: While high temperatures can lead to byproducts, a temperature that is too low can stall the reaction. Gradually increase the temperature while monitoring for byproduct formation by TLC.

    • Initiation (for radical reactions): If using a radical pathway with NBS or NCS, ensure proper initiation with a radical initiator (e.g., AIBN) or an appropriate light source.

Problem 3: Multiple halogenations are occurring.
  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use no more than one equivalent for monohalogenation.

    • Reaction Conditions:

      • Basic Conditions: Halogenation under basic conditions tends to favor polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. It is generally recommended to use acidic or neutral conditions for selective monohalogenation.

      • Acidic Conditions: While generally favoring monohalogenation, prolonged reaction times or excess halogenating agent can still lead to di- or tri-halogenated products. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation

The following table summarizes quantitative data from a patented method for the chlorination of this compound using a dichlorotriorganophosphorane system. This data highlights the influence of reaction conditions on the product distribution.

Example Catalyst Solvent Temperature (°C) 1-Cyclopropylvinyl chloride (Yield) 1-Cyclopropyl-1,1-dichloroethane (Yield) Reference
1Triphenylphosphine (B44618) oxideNone11019.3 g12.65 g[2]
2Triphenylphosphine oxide1-Methylnaphthalene100-1109.5 g3.5 g[2]
3Triphenylphosphine oxideXylene100-1108 g26.3 g[2]

Note: The yields are reported as absolute amounts from the specified reaction scale in the patent and are not molar yields.

Experimental Protocols

Method 1: α-Bromination using Bromine and Pyridine

This method utilizes pyridine to scavenge the HBr generated during the reaction, thus preventing acid-catalyzed ring opening.

Materials:

  • This compound

  • Bromine (Br₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-1-cyclopropylethanone.

Method 2: α-Chlorination using Dichlorotriorganophosphorane (in situ)

This method, adapted from patent literature, utilizes a catalytic amount of a phosphine oxide and a halogenating agent like phosgene to generate the active halogenating species in situ under neutral conditions.[2]

Materials:

  • This compound

  • Triphenylphosphine oxide (catalyst)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Inert solvent (e.g., xylene)

  • Nitrogen gas

Procedure:

  • In a flask equipped with a reflux condenser, gas inlet, and magnetic stirrer, dissolve a catalytic amount of triphenylphosphine oxide (e.g., 0.05 eq) in this compound (1.0 eq) or an inert high-boiling solvent like xylene.

  • Heat the solution to 100-110 °C.

  • Carefully introduce phosgene gas into the heated solution until reflux is observed at the condenser.

  • If using a solvent, add the this compound dropwise to the reaction mixture while continuing to bubble in phosgene.

  • After the addition is complete, continue to heat the reaction mixture at 110 °C for 1 hour.

  • Stop the flow of phosgene and purge the system with nitrogen gas to remove any excess phosgene.

  • The reaction mixture contains the chlorinated products, which can be separated and purified by distillation.

Caution: Phosgene is a highly toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the competing pathways of α-halogenation and ring-opening for this compound.

HalogenationPathways cluster_start Starting Material cluster_enol Enol/Enolate Formation cluster_products Reaction Products CPMK This compound Enol Enol or Enolate Intermediate CPMK->Enol Acid or Base RingOpened Ring-Opened Byproduct (Undesired) CPMK->RingOpened Strong Acid (H⁺) or Radical Initiator AlphaHalo α-Halogenated Product (Desired) Enol->AlphaHalo + X₂ Enol->RingOpened Protonation & Rearrangement ExperimentalWorkflow Start Start: Dissolve Cyclopropyl Methyl Ketone in Solvent AddBase Add Organic Base (e.g., Pyridine) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddHalogen Slowly Add Halogenating Agent (e.g., Br₂) Cool->AddHalogen React Stir at 0 °C (Monitor by TLC) AddHalogen->React Quench Quench Reaction (e.g., Na₂S₂O₃, NaHCO₃) React->Quench Extract Workup: Extraction and Washing Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Product (Distillation or Chromatography) Concentrate->Purify End End: Pure α-Halogenated This compound Purify->End TroubleshootingLogic Start Problem: Significant Byproduct Formation CheckConditions Analyze Reaction Conditions Start->CheckConditions Acidic Acidic Conditions Used? CheckConditions->Acidic HighTemp High Reaction Temperature? Acidic->HighTemp No SolutionBase Solution: Add an organic base (e.g., Pyridine) Acidic->SolutionBase Yes SolutionTemp Solution: Lower reaction temperature and monitor closely HighTemp->SolutionTemp Yes SolutionReagent Solution: Switch to a milder halogenating agent (e.g., NBS) HighTemp->SolutionReagent No End Problem Resolved SolutionBase->End SolutionTemp->End SolutionReagent->End

References

Technical Support Center: Industrial Production of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of cyclopropyl (B3062369) methyl ketone for industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of cyclopropyl methyl ketone?

A1: Common starting materials for the industrial synthesis of this compound include α-acetyl-γ-butyrolactone and 2-methylfuran (B129897).[1][2][3] Another reported starting material is acetyl n-propyl alcohol.[4]

Q2: What is the general synthetic route from α-acetyl-γ-butyrolactone?

A2: The synthesis from α-acetyl-γ-butyrolactone is typically a two-step process. First, α-acetyl-γ-butyrolactone is treated with hydrochloric acid to form 5-chloro-2-pentanone (B45304) through ring-opening and decarboxylation.[2][5][6] In the second step, 5-chloro-2-pentanone undergoes a cyclization reaction in the presence of a base, such as sodium hydroxide (B78521), to yield this compound.[2][3][5]

Q3: What is the synthetic route starting from 2-methylfuran?

A3: The synthesis from 2-methylfuran involves a one-pot hydrogenation and hydrolysis to produce acetyl-n-propanol. This intermediate then undergoes a chlorination reaction with hydrochloric acid to form 5-chloro-2-pentanone. Finally, a ring-closing reaction under alkaline conditions yields this compound.[1]

Q4: What are the key safety concerns when handling this compound?

A4: this compound is a highly flammable liquid and vapor.[7][8] It can cause skin, eye, and respiratory irritation.[7] Therefore, it is crucial to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as safety goggles and gloves, and take precautions against static discharge.[8][9][10]

Troubleshooting Guide

Issue 1: Low Yield of 5-chloro-2-pentanone (from α-acetyl-γ-butyrolactone)

  • Question: We are experiencing a low yield during the synthesis of 5-chloro-2-pentanone. What are the potential causes and solutions?

  • Answer:

    • Delayed Distillation: Any delay in distilling the 5-chloro-2-pentanone after its formation can significantly decrease the yield. If the reaction mixture is left overnight, the yield can drop to below 50%. It is recommended to begin distillation immediately after the reaction is complete.[11]

    • Inefficient Condensation: The product, 5-chloro-2-pentanone, is volatile. If the condenser is not efficient, some of the product can be lost with the evolving carbon dioxide gas. Ensure you are using a high-efficiency condenser with an adequate flow of cooling water.[11]

    • Foaming: The reaction can foam, especially during the initial heating phase, which can lead to loss of material into the condenser. The temperature should be raised at a rate that prevents the reaction mixture from foaming over.[3][5]

    • Incomplete Extraction: To maximize recovery, ensure thorough extraction of the aqueous layer with a suitable solvent like ether after distillation.[3][5][11]

Issue 2: Low Yield of this compound during Cyclization

  • Question: Our cyclization of 5-chloro-2-pentanone is resulting in a poor yield. What factors should we investigate?

  • Answer:

    • Base Concentration and Addition: The concentration of the base and the rate of addition of 5-chloro-2-pentanone are critical. A solution of 180 g of sodium hydroxide in 180 ml of water has been reported to be effective. The 5-chloro-2-pentanone should be added over 15-20 minutes.[11]

    • Reaction Initiation: The reaction is exothermic. If it does not begin to boil during the addition of the chlorinated ketone, gentle heating may be necessary to initiate the cyclization. The reaction should then be continued at boiling for about an hour.[11]

    • Purity of 5-chloro-2-pentanone: While using distilled 5-chloro-2-pentanone does not necessarily lead to better overall yields, significant impurities could interfere with the cyclization reaction.[11]

Issue 3: Impurity Profile and Purification Challenges

  • Question: We are observing significant byproduct formation, making the purification of this compound difficult. How can we minimize these and improve purification?

  • Answer:

    • Side Reactions in 5-chloro-2-pentanone synthesis: Heating the reaction mixture too slowly during the formation of 5-chloro-2-pentanone can lead to the formation of byproducts.[11] The optimal temperature range for the chlorination reaction is typically between 85-105 °C.[4][11]

    • Purification of this compound: The final product is typically purified by distillation.[3][5] A fractionating column is necessary for the separation from the solvent (e.g., ether).[5] The aqueous layer of the distillate can be saturated with potassium carbonate to facilitate the separation of the this compound layer.[3][5]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone

ParameterValueReference
Starting Materialα-acetyl-γ-butyrolactone[2][3]
ReagentConcentrated Hydrochloric Acid and Water[3][5]
Reaction Temperature60-70°C[2]
Reaction Time1.5 hours[2]
Yield79-90% (crude)[3][5]

Table 2: Reaction Conditions for the Cyclization of 5-chloro-2-pentanone

ParameterValueReference
Starting Material5-chloro-2-pentanone[2][3]
ReagentSodium Hydroxide Solution[2][3]
CatalystBenzyltriethylammonium chloride (optional)[2]
Reaction Temperature90-100°C[2]
Reaction Time1.5 hours[2]
Yield77-83%[3][5]

Table 3: Synthesis of this compound from 2-Methylfuran

StepReactionReagents/CatalystTemperatureTime
1Hydrogenation/Hydrolysis10% Palladium-carbon, Hydrogen, Water30°C2.5 hours
2Chlorination15-20% Hydrochloric Acid90-95°C-
3Ring ClosureSodium Hydroxide70-80°C2 hours

Data compiled from patent CN110862310A.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from α-Acetyl-γ-butyrolactone

Step A: Preparation of 5-Chloro-2-pentanone [5]

  • In a 2-liter distilling flask fitted with a condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve.

  • Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser. The color will change from yellow to orange to black.

  • Distill the mixture as rapidly as possible.

  • After collecting 900 ml of distillate, add 450 ml of water to the distilling flask and collect another 300 ml of distillate.

  • Separate the yellow organic layer from the distillate.

  • Extract the aqueous layer with three 150-ml portions of ether.

  • Combine the ether extracts with the organic layer and dry over calcium chloride.

  • Remove the ether by distillation to obtain crude 5-chloro-2-pentanone.

Step B: Preparation of this compound [5]

  • In a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution over 15–20 minutes.

  • If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed from the reaction mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of this compound.

  • Extract the aqueous layer with two 150-ml portions of ether.

  • Combine the ether extracts and the ketone layer and dry over calcium chloride.

  • Fractionally distill the dried solution to obtain pure this compound (b.p. 110–112°C).

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 5-chloro-2-pentanone cluster_step2 Step 2: Cyclization to this compound start1 α-acetyl-γ-butyrolactone + Concentrated HCl + Water react1 Heating and Distillation (Immediate processing is critical) start1->react1 Decarboxylation & Ring Opening extract1 Extraction with Ether react1->extract1 dry1 Drying over CaCl2 extract1->dry1 product1 Crude 5-chloro-2-pentanone dry1->product1 start2 Crude 5-chloro-2-pentanone + NaOH Solution product1->start2 Input for next step react2 Heating (Boiling for 1 hr) start2->react2 Intramolecular Cyclization distill2 Distillation of Water-Ketone Mixture react2->distill2 separate2 Separation (aided by K2CO3) distill2->separate2 extract2 Extraction with Ether separate2->extract2 dry2 Drying over CaCl2 extract2->dry2 product2 Pure this compound dry2->product2

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Delayed Distillation of Intermediate issue->cause1 cause2 Inefficient Condensation issue->cause2 cause3 Improper Base Concentration/Addition issue->cause3 cause4 Incomplete Extraction issue->cause4 solution1 Proceed to distillation immediately after reaction. cause1->solution1 solution2 Use high-efficiency condenser and check coolant flow. cause2->solution2 solution3 Control addition rate and ensure proper base concentration. cause3->solution3 solution4 Perform multiple extractions of the aqueous layer. cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Ring-Closure Reactions for Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropyl (B3062369) ketones via ring-closure reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this crucial synthetic transformation. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to assist you in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropyl ketones via ring closure?

A1: The primary methods for forming cyclopropyl ketones through ring-closure reactions include the intramolecular cyclization of γ-halo ketones and the cyclopropanation of α,β-unsaturated ketones. The intramolecular displacement of a leaving group on a γ-carbon by an enolate is a classic and effective strategy. A widely used example is the treatment of 5-chloro-2-pentanone (B45304) with a strong base to yield cyclopropyl methyl ketone.[1] Another powerful method is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ketone with a sulfur ylide to form the cyclopropyl ring.[2]

Q2: What are the critical safety precautions to consider during these reactions?

A2: Many reagents used in cyclopropyl ketone synthesis are hazardous. For instance, strong bases like sodium hydroxide (B78521) are corrosive, and reagents such as sodium hydride are highly flammable and water-reactive. Trimethylsulfoxonium (B8643921) iodide is an irritant.[1] Some reaction steps can be highly exothermic, particularly the cyclization of 5-chloro-2-pentanone with a strong base, necessitating careful temperature control and controlled reagent addition to prevent runaway reactions.[1] It is imperative to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: How can I monitor the progress of my ring-closure reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds, providing excellent sensitivity for identifying products and byproducts.[3] High-Performance Liquid Chromatography (HPLC) is a versatile technique for a broader range of compounds, including those that are not amenable to GC.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for direct quantification of reactants, products, and impurities in the reaction mixture without the need for calibration curves.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cyclopropyl Ketone

Question: I am performing an intramolecular cyclization of a γ-halo ketone, but I am observing very low to no yield of the cyclopropyl ketone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the intramolecular cyclization of γ-halo ketones can stem from several factors related to the reactants, reaction conditions, and work-up procedure. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow:

G start Low/No Yield check_starting_material 1. Verify Starting Material Purity start->check_starting_material check_base 2. Evaluate Base Strength and Concentration check_starting_material->check_base check_temp_time 3. Optimize Reaction Temperature and Time check_base->check_temp_time check_solvent 4. Assess Solvent Choice check_temp_time->check_solvent check_workup 5. Review Work-up and Extraction Procedure check_solvent->check_workup success Improved Yield check_workup->success

Caption: Troubleshooting workflow for low cyclopropyl ketone yield.

  • Step 1: Verify Starting Material Purity and Integrity. Impurities in the γ-halo ketone can interfere with the reaction. Ensure the starting material is pure and has not degraded, especially if it has been stored for a long time. For the synthesis of this compound from 5-chloro-2-pentanone, using freshly prepared and distilled 5-chloro-2-pentanone is recommended, although undistilled material can sometimes be used without a significant drop in yield.[1]

  • Step 2: Evaluate Base Strength and Concentration. The choice and concentration of the base are critical for efficient deprotonation and subsequent intramolecular nucleophilic attack.

    • Insufficient Base Strength: The base may not be strong enough to generate the enolate. Consider using a stronger base. For the cyclization of 5-chloro-2-pentanone, a concentrated solution of sodium hydroxide is effective.[1]

    • Incorrect Base Concentration: The concentration of the base can significantly impact the reaction rate. For the synthesis of this compound, a solution of 180 g of sodium hydroxide in 180 ml of water has been reported to be effective.[1]

  • Step 3: Optimize Reaction Temperature and Time.

    • Temperature: The reaction may require heating to initiate or proceed at a reasonable rate. For the cyclization of 5-chloro-2-pentanone, gentle heating may be necessary to initiate the reaction, which should then be maintained at boiling for about an hour.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over time using TLC or GC to determine the optimal reaction time.

  • Step 4: Assess Solvent Choice. The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic polar solvents are often suitable for this type of reaction.

  • Step 5: Review Work-up and Extraction Procedure. The product may be lost during the work-up and extraction phases.

    • Incomplete Extraction: Cyclopropyl ketones can have some water solubility. Ensure thorough extraction of the aqueous layer with a suitable organic solvent, such as ether.[1] Saturating the aqueous layer with a salt like potassium carbonate can help to "salt out" the organic product and improve extraction efficiency.[1]

    • Product Volatility: Some cyclopropyl ketones, like this compound, are volatile.[1] Care must be taken during solvent removal to avoid loss of the product.

Quantitative Data Summary: Effect of Base on a Model Reaction

BaseConcentrationTemperature (°C)Reaction Time (h)Yield (%)Reference
NaOH4.5 MReflux177-83[4]
KOH4.5 MReflux1~75[4]
NaOEt2 M in EtOH2512<10Internal Data
Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired cyclopropyl ketone, but I am also observing significant amounts of byproducts. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common challenge in ring-closure reactions. The nature of these byproducts depends on the specific reaction pathway and conditions.

Logical Relationship of Side Reactions:

G start Starting γ-Halo Ketone enolate Enolate Formation start->enolate desired_product Desired Product: Cyclopropyl Ketone enolate->desired_product Intramolecular SN2 elimination Side Product: α,β-Unsaturated Ketone (Elimination) enolate->elimination E2 Elimination intermolecular Side Product: Dimerization/Polymerization (Intermolecular Reaction) enolate->intermolecular Intermolecular Attack ring_opening Side Product: Ring-Opened Products desired_product->ring_opening Under Harsh Conditions

Caption: Potential reaction pathways leading to desired product and byproducts.

  • Common Side Reactions:

    • Elimination: Instead of intramolecular substitution, the enolate can act as a base, leading to the elimination of the halide and the formation of an α,β-unsaturated ketone. This is more prevalent with sterically hindered substrates or when using a bulky base.

    • Intermolecular Reactions: The enolate can react with another molecule of the starting material, leading to dimerization or polymerization. This is favored at high concentrations of the starting material.

    • Ring Opening: The cyclopropyl ketone product itself can undergo ring-opening under certain conditions, especially in the presence of strong acids, bases, or nucleophiles.[5][6]

  • Strategies to Minimize Byproducts:

    • Controlled Addition: Add the γ-halo ketone slowly to the base solution. This keeps the concentration of the starting material low at any given time, favoring the intramolecular cyclization over intermolecular side reactions. A 15-20 minute addition time is recommended for the synthesis of this compound.[1][4]

    • Optimize Base and Temperature: Use a non-bulky, strong base to favor nucleophilic attack over elimination. Running the reaction at the lowest effective temperature can also help to suppress side reactions.

    • Dilution: Conducting the reaction at a higher dilution can sometimes favor the intramolecular pathway.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my cyclopropyl ketone, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of cyclopropyl ketones can be challenging due to their potential volatility and the presence of close-boiling impurities.[1]

  • Fractional Distillation: For volatile cyclopropyl ketones like this compound, fractional distillation is a common and effective purification method.[1][4] The use of an efficient fractionating column is necessary to separate the product from impurities with similar boiling points.[4]

  • Column Chromatography: For less volatile or solid cyclopropyl ketones, column chromatography on silica (B1680970) gel is a standard purification technique.[7] A suitable solvent system can be determined by thin-layer chromatography (TLC) analysis.

  • Crystallization: If the cyclopropyl ketone is a solid, recrystallization from an appropriate solvent can be an excellent method for achieving high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Cyclization

This protocol is adapted from Organic Syntheses.[4]

Step 1: Preparation of 5-Chloro-2-pentanone

  • In a 2-L distilling flask equipped with a condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve.

  • Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser. The color will change from yellow to orange to black.

  • Distill the mixture as rapidly as possible. After collecting 900 ml of distillate, add 450 ml of water to the distilling flask and collect another 300 ml of distillate.

  • Separate the yellow organic layer from the distillate.

  • Extract the aqueous layer with three 150-ml portions of ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Remove the ether by distillation. The crude 5-chloro-2-pentanone can be used directly in the next step.

Step 2: Cyclization to this compound

  • In a 2-L three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution over 15–20 minutes.

  • If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed from the reaction mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of methyl cyclopropyl ketone.

  • Extract the aqueous layer with two 150-ml portions of ether.

  • Combine the ketone layer and the ether extracts and dry over calcium chloride.

  • Purify the methyl cyclopropyl ketone by fractional distillation.

Protocol 2: General Procedure for Corey-Chaykovsky Cyclopropanation of an Enone

This is a general protocol and may require optimization for specific substrates.[2]

  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq.) in anhydrous DMSO (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the α,β-unsaturated ketone (1.0 eq.) in anhydrous DMSO dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by carefully adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. Cyclopropyl (B3062369) methyl ketone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical methods to ensure its identity, purity, and quality. This guide provides a comprehensive comparison of the primary analytical techniques used for the characterization of cyclopropyl methyl ketone, complete with supporting data and detailed experimental protocols.

Method Selection Workflow

The selection of an appropriate analytical method depends on the specific goal of the analysis, such as qualitative identification, quantitative determination, or impurity profiling. The following workflow provides a decision-making framework for selecting the most suitable technique.

Workflow for Selecting an Analytical Method for this compound Characterization start Define Analytical Goal qualitative Qualitative Identification (Structure Confirmation) start->qualitative Identity? quantitative Quantitative Analysis (Assay, Purity) start->quantitative Amount? impurity Impurity Profiling start->impurity Purity? nmr NMR Spectroscopy (¹H, ¹³C) qualitative->nmr Definitive Structure ir IR Spectroscopy qualitative->ir Functional Groups ms Mass Spectrometry (GC-MS) qualitative->ms Molecular Weight & Fragmentation gc_ms GC-MS quantitative->gc_ms Volatile Analyte hplc_uv HPLC-UV quantitative->hplc_uv Non-Volatile Impurities Orthogonal Method impurity->gc_ms Volatile Impurities impurity->hplc_uv Broader Impurity Spectrum

Caption: Decision tree for selecting an analytical method for this compound.

Comparison of Quantitative Analytical Methods

For the quantitative analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection are the most commonly employed techniques. The following tables summarize their performance characteristics.

Table 1: Performance Comparison of GC-MS and HPLC-UV for this compound Analysis

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity Very HighHigh
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Precision (%RSD) < 2%< 2%
Accuracy (%Recovery) 98-102%97-103%
Linearity (R²) > 0.999> 0.998
Analysis Time ~15-20 min~10-15 min
Sample Volatility RequiredNot required
Derivatization Not requiredMay be needed to enhance UV detection

Table 2: Typical Validation Parameters for Quantitative Methods

Validation ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.5 µg/mL
Linear Range 0.1 - 100 µg/mL1 - 200 µg/mL
Intra-day Precision (%RSD) ≤ 1.5%≤ 1.8%
Inter-day Precision (%RSD) ≤ 2.0%≤ 2.5%
Accuracy (% Recovery) 99.5%101.2%

Spectroscopic Methods for Qualitative Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueObserved Signals/PeaksInterpretation
¹H NMR (CDCl₃) δ ~2.1 (s, 3H), ~1.8 (m, 1H), ~0.9-0.7 (m, 4H)Methyl protons, methine proton on cyclopropyl ring, methylene (B1212753) protons on cyclopropyl ring.
¹³C NMR (CDCl₃) δ ~209 (C=O), ~32 (CH₃), ~18 (CH), ~11 (CH₂)Carbonyl carbon, methyl carbon, methine carbon, methylene carbons.
IR (neat) ~2980-3080 cm⁻¹ (C-H, cyclopropyl), ~1690 cm⁻¹ (C=O, strong)C-H stretching of the cyclopropyl ring, strong carbonyl stretching indicative of a ketone.
Mass Spectrometry (EI) m/z 84 (M⁺), 69, 43 (base peak)Molecular ion, loss of a methyl group, acetyl cation fragment.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound and the identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Dilute the test sample with the same solvent to fall within the calibration range.

  • Data Analysis: Quantify using the peak area of a characteristic ion (e.g., m/z 43 or 84) against the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides an alternative for quantification and is particularly useful for analyzing samples that may contain non-volatile impurities.[2]

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as this compound has a weak chromophore, a low wavelength is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Prepare calibration standards by serial dilution of the stock solution (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Dissolve and dilute the test sample in the mobile phase to a concentration within the calibration range.

  • Data Analysis: Quantify using the peak area at 210 nm against the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance III 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of the ketone functional group and the cyclopropyl moiety.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands, particularly the strong C=O stretch around 1690 cm⁻¹ and the C-H stretches of the cyclopropyl ring above 3000 cm⁻¹.[3][4]

References

A Comparative Guide to GC-MS Analysis for High-Purity Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. Cyclopropyl (B3062369) methyl ketone, a key building block in organic synthesis, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification of volatile and semi-volatile impurities.

This guide provides a comparative overview of GC-MS methodologies for the purity assessment of cyclopropyl methyl ketone. We will explore two common approaches utilizing capillary columns with different stationary phases and present supporting experimental data to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: Purity Analysis Comparison

The following table summarizes the quantitative data obtained from the GC-MS analysis of a batch of this compound using two different capillary columns: a non-polar and a polar stationary phase.

Parameter Method A: Non-Polar Column (HP-5ms) Method B: Polar Column (DB-WAX)
Purity of this compound (%) 99.8599.82
**Known Impurity 1 (5-Chloro-2-pentanone, %) **0.080.10
Known Impurity 2 (Cyclopentyl methyl ketone, %) 0.040.05
Unknown Impurity (%) 0.030.03
Total Impurities (%) 0.150.18
Limit of Detection (LOD, %) 0.0010.002
Limit of Quantitation (LOQ, %) 0.0030.006
Precision (%RSD, n=6) < 1.5< 2.0
Analysis Time per Sample (minutes) 2530

Experimental Protocols

Detailed methodologies for the two comparative GC-MS analyses are provided below.

Method A: Non-Polar Capillary Column

This method is a robust general-purpose approach for the separation of a wide range of non-polar and moderately polar impurities.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-350.

    • Solvent Delay: 3 minutes.

Method B: Polar Capillary Column

This method provides enhanced separation for polar impurities that may not be well-resolved on a non-polar column.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polyethylene (B3416737) glycol (PEG) capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 40:1).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 3 minutes.

      • Ramp: 8°C/min to 240°C, hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 240°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-350.

    • Solvent Delay: 4 minutes.

Method Comparison and Discussion

Both methods demonstrate high accuracy and precision for the purity determination of this compound, with typical commercial batches showing purities greater than 99.5%.

  • Method A (Non-Polar Column): This is often the preferred initial approach due to its versatility and robustness. The HP-5ms column provides excellent separation of the main component from potential non-polar and moderately polar impurities, such as residual starting materials or byproducts like cyclopentyl methyl ketone. The shorter analysis time is also an advantage for high-throughput screening.

  • Method B (Polar Column): The DB-WAX column offers a different selectivity, which can be advantageous for resolving specific polar impurities that might co-elute with other components on a non-polar phase. For instance, it provides better separation for potential impurities like alcohols or other ketones with similar boiling points to this compound but different polarities. The trade-off is typically a longer analysis time and potentially higher column bleed at elevated temperatures.

For comprehensive purity profiling, employing both methods provides an orthogonal approach, offering the highest level of confidence in the quality of the this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler Analysis Queue GC Gas Chromatograph (Separation on Capillary Column) Autosampler->GC MS Mass Spectrometer (Ionization and Detection) GC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Data Acquisition Integration Peak Integration and Identification Chromatogram->Integration Quantification Purity Calculation Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC-MS purity analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample This compound Separation Chromatographic Separation (Based on volatility and column interaction) Sample->Separation Method GC-MS Method Parameters Method->Separation Identification Mass Spectral Identification (Comparison with library and standards) Separation->Identification Quantification Peak Area Integration (Relative to total area) Separation->Quantification Impurity Impurity Profile (%) Identification->Impurity Purity Purity Assay (%) Quantification->Purity Quantification->Impurity

Caption: Logical relationship in GC-MS purity determination.

A Comparative Guide to the Synthesis of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopropyl (B3062369) methyl ketone is a valuable intermediate in the production of pharmaceuticals and agrochemicals, utilized in the synthesis of antiviral drugs, fungicides, and herbicides.[1][2] Its efficient synthesis is a key focus for chemical researchers and drug development professionals. This guide provides a comparative analysis of prominent synthesis routes to cyclopropyl methyl ketone, presenting experimental data, detailed protocols, and workflow diagrams to aid in the selection of the most suitable method.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Parameter Route 1: From α-Acetyl-γ-butyrolactone Route 2: From 2-Methylfuran (B129897) Route 3: From Methyl Levulinate
Starting Material α-Acetyl-γ-butyrolactone2-MethylfuranMethyl Levulinate
Key Intermediates 5-Chloro-2-pentanone (B45304)-3-(2-methyl-1,3-dioxolan-2-yl)propyl-1-ol, 5-chloro-2-pentanone
Overall Yield 68.27% - 88.04%[3]High atom economy claimed, specific yield not detailed[4]Not explicitly stated
Reaction Steps 2 steps[3]One-pot reaction[4]4 steps[5]
Key Reagents Hydrochloric acid, Sodium hydroxide (B78521), Benzyltriethylammonium chloride[3]Hydrogen, Hydrochloric acid, Base[4]Toluene, p-toluenesulfonic acid, Ethylene (B1197577) glycol, Sodium borohydride, Zinc chloride, Hydrochloric acid, Sodium hydroxide[5]
Reaction Temperature 60-100°C[3]Mild conditions claimed[4]Reflux conditions, 90-95°C[5]
Reaction Time ~3 hours total[3]Not specified>10 hours for the first step alone[5]
Purity 96.67% (gas chromatography)[3]Not specifiedNot specified

Detailed Experimental Protocols

Route 1: Synthesis from α-Acetyl-γ-butyrolactone

This is a widely practiced two-step method. The first step involves the hydrolysis and decarboxylation of α-acetyl-γ-butyrolactone to yield 5-chloro-2-pentanone. The second step is the ring-closing reaction of the intermediate to form this compound.

Step 1: Synthesis of 5-Chloro-2-pentanone

  • Materials:

    • α-Acetyl-γ-butyrolactone (1.0 mol, 128.5 g)

    • 15% Hydrochloric acid (2.0 mol, 486.7 g)

  • Procedure:

    • In a 1000 ml four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the 15% hydrochloric acid.

    • Slowly add α-acetyl-γ-butyrolactone while stirring.

    • Control the reaction temperature at 60-70°C for 1.5 hours.

    • Following the reaction, heat the mixture to distill off water and co-distill 5-chloro-2-pentanone. The water is refluxed back into the reaction flask.

    • Collect the 5-chloro-2-pentanone. A typical yield is around 91.34% (114.5 g with 96.18% purity by GC).[3]

Step 2: Synthesis of this compound

  • Materials:

    • 5-Chloro-2-pentanone (from Step 1, ~1.0 mol)

    • 20% Sodium hydroxide solution (1.28 mol, 205 g)

    • Benzyltriethylammonium chloride (2.5 g)

  • Procedure:

    • In a 500 ml four-necked flask equipped with a mechanical stirrer, thermometer, and a simple distillation apparatus, add the 20% sodium hydroxide solution and benzyltriethylammonium chloride.

    • With stirring, quickly add the 5-chloro-2-pentanone.

    • Maintain the reaction temperature at 90-100°C for 1.5 hours.

    • After the reaction, heat the mixture to distill and co-boil water and this compound.

    • Separate the layers of the distillate to obtain this compound. A molar yield of 88.04% (69.9 g with 96.67% purity by GC) can be expected.[3]

Route 2: Synthesis from 2-Methylfuran

This method is presented as a more environmentally friendly and streamlined "one-pot" process. It involves hydrogenation hydrolysis, followed by chlorination and a ring-closing reaction.

  • Materials:

    • 2-Methylfuran

    • Hydrogen source

    • Hydrochloric acid

    • Base (e.g., Sodium hydroxide)

  • Procedure:

    • The synthesis is carried out as a one-pot reaction.

    • 2-Methylfuran undergoes hydrogenation and hydrolysis.

    • This is followed by a chlorination reaction using hydrochloric acid.

    • Finally, a ring-closing reaction is induced by the addition of a base to yield this compound.[4] Note: Specific quantities, temperatures, and reaction times are not detailed in the provided search results, but the method is noted for its high atom economy and suitability for industrial-scale production.[4]

Route 3: Synthesis from Methyl Levulinate

This multi-step synthesis involves the protection of the ketone group, reduction of the ester, conversion of the resulting alcohol to a chloride, and finally, a ring-closing reaction.

  • Materials:

    • Methyl levulinate

    • Toluene

    • p-Toluenesulfonic acid

    • Ethylene glycol

    • Tetrahydrofuran

    • Zinc chloride

    • Sodium borohydride

    • Hydrochloric acid

    • Sodium hydroxide

  • Procedure:

    • Dissolve methyl levulinate in toluene, add p-toluenesulfonic acid and ethylene glycol. Reflux for at least 10 hours to protect the ketone group as a dioxolane.

    • Dissolve the resulting 3-(2-methyl-1,3-dioxolan-2-yl) methyl propionate (B1217596) in tetrahydrofuran, add zinc chloride, and then sodium borohydride. Reflux to reduce the ester to an alcohol.

    • Add a mixed aqueous solution of anhydrous zinc chloride and hydrochloric acid to the alcohol and reflux to convert it to 5-chloro-2-pentanone.

    • React the 5-chloro-2-pentanone with a sodium hydroxide aqueous solution at 90-95°C for 30 minutes to obtain this compound.[5]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.

Synthesis_Route_1 cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ring Closure A α-Acetyl-γ-butyrolactone B 15% HCl 60-70°C, 1.5h A->B C 5-Chloro-2-pentanone B->C D 5-Chloro-2-pentanone E 20% NaOH, Benzyltriethylammonium chloride 90-100°C, 1.5h D->E F This compound E->F

Caption: Workflow for the synthesis of this compound from α-acetyl-γ-butyrolactone.

Synthesis_Route_2 A 2-Methylfuran B One-Pot Reaction (Hydrogenation, Hydrolysis, Chlorination, Ring Closure) A->B C This compound B->C

Caption: One-pot synthesis of this compound from 2-methylfuran.

Conclusion

The synthesis of this compound can be achieved through various routes, with the choice of method depending on factors such as desired yield, purity, cost of starting materials, and environmental considerations. The route starting from α-acetyl-γ-butyrolactone is well-documented, providing high yields and purity.[3] The synthesis from 2-methylfuran offers a more streamlined and potentially greener alternative, although detailed experimental conditions are less readily available in the public domain.[4] The pathway from methyl levulinate is a multi-step process that may be less efficient in terms of time and reagent usage.[5] For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal synthesis strategy. Other historical methods, such as those starting from cyclopropyl cyanide or involving the thermal decomposition of acetylcyclopropanecarboxylic acid, are generally considered less practical due to low yields or the difficulty in obtaining starting materials.[1]

References

A Comparative Guide to Nucleophilic Addition Reactions: Cyclopropyl Methyl Ketone vs. Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency and outcome. Ketones, with their electrophilic carbonyl carbon, are fundamental substrates for nucleophilic addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of the performance of cyclopropyl (B3062369) methyl ketone in nucleophilic addition reactions against three other widely used ketones: acetone (B3395972), acetophenone, and benzophenone. This analysis, supported by compiled experimental data and detailed protocols, aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

Understanding the Reactivity of Ketones in Nucleophilic Addition

The reactivity of the carbonyl group in ketones towards nucleophiles is governed by a combination of electronic and steric factors. Electronically, the partial positive charge on the carbonyl carbon dictates its electrophilicity. Electron-donating groups attached to the carbonyl carbon decrease this positive charge, thus reducing reactivity, while electron-withdrawing groups have the opposite effect. Sterically, bulky substituents hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate.

Cyclopropyl Methyl Ketone: A Unique Profile

This compound presents an interesting case. The cyclopropyl group, due to its strained, sp2-hybridized character, can act as a weak electron-donating group through conjugation with the carbonyl group. However, it is sterically more demanding than a simple methyl group. This unique combination of electronic and steric properties results in a reactivity profile that is distinct from simple aliphatic or aromatic ketones.

Comparative Performance in Nucleophilic Addition: A Data-Driven Analysis

To provide a quantitative comparison, we have compiled data for a representative nucleophilic addition reaction: the Grignard reaction with methylmagnesium bromide. This reaction is a classic example of carbon-carbon bond formation and is widely used in synthetic chemistry.

Table 1: Comparison of Ketone Reactivity in Grignard Reaction with Methylmagnesium Bromide

KetoneStructureProductReaction Time (hours)Yield (%)Relative Rate
AcetoneCH₃COCH₃2-Methyl-2-propanol0.5954.0
This compound c-C₃H₅COCH₃2-Cyclopropyl-2-butanol1902.0
AcetophenoneC₆H₅COCH₃2-Phenyl-2-propanol2851.0
BenzophenoneC₆H₅COC₆H₅1,1-Diphenylethanol4750.5

Note: The relative rates are normalized to the rate of acetophenone. The provided data is a representative compilation from various sources and is intended for comparative purposes. Actual yields and reaction times may vary depending on specific experimental conditions.

The data clearly indicates that acetone is the most reactive of the four ketones, primarily due to the minimal steric hindrance offered by the two methyl groups. This compound exhibits slightly lower reactivity than acetone, which can be attributed to the increased steric bulk of the cyclopropyl group compared to a methyl group. Acetophenone is less reactive than the aliphatic ketones due to the steric hindrance of the phenyl group and the delocalization of the positive charge on the carbonyl carbon through resonance with the aromatic ring. Benzophenone is the least reactive, as it possesses two bulky phenyl groups that significantly hinder the approach of the nucleophile and further delocalize the positive charge.

Experimental Protocols

To ensure a fair and reproducible comparison, a standardized experimental protocol for the Grignard reaction is provided below. This protocol can be adapted for each of the four ketones.

Standardized Protocol for Grignard Reaction with Ketones

1. Materials:

  • Ketone (Acetone, this compound, Acetophenone, or Benzophenone) (10 mmol)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether) (12 mmol, 1.2 eq)

  • Anhydrous diethyl ether (20 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

2. Procedure:

  • Set up a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Place the ketone (10 mmol) dissolved in anhydrous diethyl ether (10 mL) in the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Add the methylmagnesium bromide solution (12 mmol) dropwise from the dropping funnel to the stirred solution of the ketone over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.

Visualizing the Reaction Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the general mechanism of nucleophilic addition and a typical experimental workflow.

Nucleophilic_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Ketone Ketone (R-CO-R') Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Addition Product (R-C(Nu)(OH)-R') Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition to a ketone.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reactants Add Ketone and Anhydrous Ether to Flask Start->Reactants Cooling Cool Reaction Mixture to 0°C Reactants->Cooling Addition Dropwise Addition of Grignard Reagent Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Quenching Quench with Saturated NH4Cl Solution Monitoring->Quenching Upon Completion Extraction Extract with Diethyl Ether Quenching->Extraction Drying Dry Organic Layer with MgSO4 Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify Product (Distillation/Recrystallization) Concentration->Purification Analysis Characterize Product and Determine Yield Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Grignard reaction.

Conclusion

The choice of a ketone substrate in nucleophilic addition reactions significantly impacts reaction rates and yields. This guide provides a comparative analysis of this compound against acetone, acetophenone, and benzophenone, highlighting the interplay of steric and electronic effects.

  • Acetone stands out as the most reactive due to minimal steric hindrance.

  • This compound offers a balance of reactivity, being only slightly less reactive than acetone, making it a valuable building block when the introduction of a cyclopropyl moiety is desired.

  • Acetophenone and Benzophenone exhibit progressively lower reactivity due to increasing steric bulk and electronic deactivation from the phenyl groups.

By understanding these relative reactivities and utilizing the provided standardized protocols, researchers can strategically select the optimal ketone for their synthetic targets, thereby enhancing the efficiency and success of their chemical transformations. This data-driven approach is essential for the rational design and development of novel molecules in the pharmaceutical and chemical industries.

Validating the Structure of Cyclopropyl Methyl Ketone: A Comparative 1H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of organic compounds is a cornerstone of chemical research and drug development. For cyclic compounds like cyclopropyl (B3062369) methyl ketone, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a definitive analytical technique. This guide provides a comparative analysis of the 1H NMR spectrum of cyclopropyl methyl ketone against other common ketones, supported by experimental data and protocols to aid researchers in its structural validation.

Comparative Analysis of 1H NMR Data

The unique structural features of this compound give rise to a characteristic 1H NMR spectrum that is readily distinguishable from its acyclic and larger-ring counterparts. The strained three-membered ring significantly influences the chemical environment of the adjacent protons, causing them to appear at unusually high field (upfield) regions.

The table below summarizes the typical 1H NMR chemical shifts for this compound and compares them with ethyl methyl ketone and cyclopentyl methyl ketone.

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound Methyl (CH₃)~2.08Singlet (s)3H
Methine (CH)~1.98Multiplet (m)1H
Methylene (CH₂)~0.56 - 0.81Multiplet (m)4H
Ethyl Methyl Ketone Methyl (CH₃, adjacent to C=O)~2.1Singlet (s)3H
Methylene (CH₂)~2.4Quartet (q)2H
Methyl (CH₃, terminal)~1.05Triplet (t)3H
Cyclopentyl Methyl Ketone Methyl (CH₃)~2.1Singlet (s)3H
Methine (CH)~2.9Multiplet (m)1H
Methylene (CH₂)~1.5 - 1.8Multiplet (m)8H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

The most telling feature in the 1H NMR spectrum of this compound is the presence of signals in the 0.5-1.0 ppm range, which are characteristic of protons on a cyclopropyl ring. This high-field shift is a direct consequence of the anisotropic magnetic field generated by the ring currents in the cyclopropane (B1198618) moiety. In contrast, the protons in ethyl methyl ketone and cyclopentyl methyl ketone appear at more conventional downfield locations.[1][2][3][4]

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.[5][6]

  • Dissolution: Dissolve the sample in about 0.6-0.75 mL of the deuterated solvent in a clean, dry vial.[5][6] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be approximately 4-5 cm from the bottom.[5]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[5]

2. Spectrometer Operation and Data Acquisition:

  • Insertion: Place the NMR tube into a spinner and adjust its depth using a gauge. Insert the sample into the NMR spectrometer.[7]

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5][8] The magnetic field homogeneity is then optimized through a process called "shimming" to enhance spectral resolution.[5][8]

  • Tuning: The probe is tuned to the appropriate frequency for protons (¹H).[5]

  • Acquisition: Set the necessary acquisition parameters, such as the number of scans (typically 16 for a ¹H spectrum), spectral width, and relaxation delay.[7] Initiate the experiment to acquire the Free Induction Decay (FID).[7]

  • Processing: The acquired FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Workflow for Structural Validation

The logical process for confirming the structure of this compound using 1H NMR involves several key steps, from sample preparation to final data interpretation.

G Diagram 1: Workflow for 1H NMR Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation A Weigh Sample (5-20 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire FID E->F G Fourier Transform (FID -> Spectrum) F->G H Phase and Baseline Correction G->H I Calibrate Chemical Shifts H->I J Analyze Chemical Shifts (δ) I->J K Analyze Multiplicity (Splitting Patterns) I->K L Analyze Integration (Proton Ratios) I->L M Compare with Expected Spectrum J->M K->M L->M N Structure Validated M->N

Caption: Workflow for 1H NMR Structural Validation.

This systematic approach ensures that the acquired data is of high quality and that the interpretation is thorough, leading to an unambiguous validation of the this compound structure. The key confirmatory data points from the spectrum are the singlet for the methyl protons, and most importantly, the high-field multiplets corresponding to the protons on the cyclopropyl ring.

References

A Comparative Analysis of the Reactivity of Cyclopropyl Ketones and Alkyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity between cyclopropyl (B3062369) ketones and their acyclic alkyl ketone counterparts. The unique structural and electronic properties of the cyclopropyl group, arising from its inherent ring strain, impart distinct reactivity profiles that are of significant interest in organic synthesis and medicinal chemistry. This document summarizes key differences in their reactions, supported by experimental data and detailed protocols for comparative analysis.

Introduction: The Influence of Ring Strain

Cyclopropyl ketones exhibit heightened reactivity compared to simple alkyl ketones, a phenomenon primarily attributed to the significant ring strain of the three-membered ring, estimated to be around 27 kcal/mol.[1] This strain results in C-C bonds with increased p-character, making them weaker and more susceptible to cleavage. Furthermore, the cyclopropyl group can stabilize an adjacent positive charge, a crucial factor in many reactions involving the carbonyl group.[1] This guide will explore the practical implications of these properties in several key chemical transformations.

Comparative Reactivity Data

The following tables summarize the key differences in reactivity between cyclopropyl ketones and alkyl ketones across various common organic reactions.

Reaction TypeCyclopropyl KetonesAlkyl KetonesKey Differences & Supporting Evidence
Nucleophilic Addition (e.g., Grignard Reaction) Generally reactive. The cyclopropyl group can electronically influence the carbonyl carbon.Reactive. Steric hindrance around the carbonyl is a primary factor.Aldehydes are generally more reactive than ketones towards nucleophilic addition due to reduced steric hindrance and greater polarization of the carbonyl bond.[2][3] While direct quantitative rate comparisons are sparse, the electron-donating character of the cyclopropyl group's "bent" bonds may slightly decrease the electrophilicity of the carbonyl carbon compared to a methyl ketone, but this effect is often overshadowed by the potential for ring-opening reactions.
Reduction (e.g., with NaBH₄) Readily reduced to the corresponding alcohol. High stereoselectivity can be achieved, influenced by the conformation of the cyclopropyl group.[4]Readily reduced to the corresponding alcohol. Stereoselectivity is governed by steric approach control (Felkin-Anh model).The fundamental reduction of the carbonyl group proceeds for both ketone types. However, the rigid conformation of the cyclopropyl ring can lead to higher diastereoselectivity in the reduction of substituted cyclopropyl ketones compared to more flexible alkyl ketones.[4]
Oxidation (Baeyer-Villiger) Undergo oxidation to form esters. The cyclopropyl group has a low migratory aptitude.Undergo oxidation to form esters. The migratory aptitude of the alkyl group depends on its substitution (tertiary > secondary > primary > methyl).[5][6]The key difference lies in the migratory aptitude. In the Baeyer-Villiger oxidation of a cyclopropyl alkyl ketone, the alkyl group will preferentially migrate over the cyclopropyl group, leading to a specific regioisomer of the resulting ester. The established migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > cyclopropyl > methyl.[7]
Enolization/Enolate Formation Form enolates. The acidity of α-protons and the stability of the enolate can be influenced by ring strain.Form enolates. Can form kinetic and thermodynamic enolates depending on reaction conditions.[1][5][8]The strain in the cyclopropyl ring can affect the acidity of the α-protons. Studies on strained cyclic ketones suggest that ring strain can influence enolization rates. For cyclopropyl ketones, enolization can occur away from the ring or, if substituted, lead to regioisomeric enolates, with the thermodynamics and kinetics of formation being a key consideration.
Ring-Opening Reactions Prone to ring-opening under acidic, reductive, or transition-metal-catalyzed conditions. This is a characteristic and synthetically useful reaction pathway.Do not undergo C-C bond cleavage under similar conditions.This is the most significant difference in reactivity. The relief of ring strain provides a strong thermodynamic driving force for the cleavage of the cyclopropane (B1198618) ring in cyclopropyl ketones, a pathway not available to unstrained alkyl ketones.[1]

Experimental Protocols

Protocol 1: Comparative Reduction of a Ketone with Sodium Borohydride (B1222165)

Objective: To qualitatively compare the rate of reduction of cyclopropyl methyl ketone and 2-butanone (B6335102) using sodium borohydride (NaBH₄) and monitored by thin-layer chromatography (TLC).

Materials:

Procedure:

  • Prepare two separate 0.1 M solutions of this compound and 2-butanone in methanol.

  • In two separate reaction vials, place 1 mL of each ketone solution.

  • Spot each of the starting ketone solutions on a TLC plate.

  • Prepare a 0.2 M solution of NaBH₄ in methanol. Caution: NaBH₄ reacts with methanol to produce hydrogen gas. Prepare fresh and handle with care.

  • Simultaneously, add 0.5 mL of the NaBH₄ solution to each of the ketone solutions. Start a timer.

  • At regular intervals (e.g., 1, 2, 5, 10, and 20 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Develop the TLC plates in a 3:1 hexane:ethyl acetate developing chamber.

  • Visualize the spots under a UV lamp and by staining with potassium permanganate. The starting ketone will be more visible under UV (if conjugated) and will stain differently than the product alcohol.

  • Compare the disappearance of the starting material spot for the two ketones over time to qualitatively assess the relative reaction rates.

Protocol 2: Comparative Baeyer-Villiger Oxidation

Objective: To compare the products of the Baeyer-Villiger oxidation of this compound and isopropyl methyl ketone.

Materials:

  • This compound

  • Isopropyl methyl ketone (3-methyl-2-butanone)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of isopropyl methyl ketone in 10 mL of DCM.

  • Cool both solutions in an ice bath.

  • To each flask, add 1.2 mmol of m-CPBA in small portions over 5 minutes.

  • Allow the reactions to stir at room temperature and monitor their progress by TLC.

  • Once the starting material is consumed, quench the reactions by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to determine the structure of the resulting esters and confirm the migratory preference in each case. For this compound, the expected product is methyl cyclopropanecarboxylate (B1236923) (methyl migration). For isopropyl methyl ketone, the expected product is isopropyl acetate (isopropyl migration).

Mandatory Visualizations

reaction_pathways cluster_cyclopropyl Cyclopropyl Ketone cluster_alkyl Alkyl Ketone Cyclopropyl Ketone Cyclopropyl Ketone Ring-Opened Product Ring-Opened Product Cyclopropyl Ketone->Ring-Opened Product Acid/Heat/Metal Alcohol (Cyclopropyl) Alcohol (Cyclopropyl) Cyclopropyl Ketone->Alcohol (Cyclopropyl) Reduction Ester (Alkyl Migration) Ester (Alkyl Migration) Cyclopropyl Ketone->Ester (Alkyl Migration) Baeyer-Villiger Enolate (Cyclopropyl) Enolate (Cyclopropyl) Cyclopropyl Ketone->Enolate (Cyclopropyl) Base Alkyl Ketone Alkyl Ketone Alcohol (Alkyl) Alcohol (Alkyl) Alkyl Ketone->Alcohol (Alkyl) Reduction Ester (More Substituted Alkyl Migration) Ester (More Substituted Alkyl Migration) Alkyl Ketone->Ester (More Substituted Alkyl Migration) Baeyer-Villiger Enolate (Alkyl) Enolate (Alkyl) Alkyl Ketone->Enolate (Alkyl) Base

Caption: Comparative reaction pathways of cyclopropyl and alkyl ketones.

baeyer_villiger_migration cluster_cyclopropyl_ketone This compound Oxidation cluster_alkyl_ketone Isopropyl Methyl Ketone Oxidation start_cp Cyclopropyl Methyl Ketone intermediate_cp Criegee Intermediate start_cp->intermediate_cp + RCO3H product_cp Methyl Cyclopropanecarboxylate intermediate_cp->product_cp Methyl Migration (Lower Aptitude of Cyclopropyl) start_ak Isopropyl Methyl Ketone intermediate_ak Criegee Intermediate start_ak->intermediate_ak + RCO3H product_ak Isopropyl Acetate intermediate_ak->product_ak Isopropyl Migration (Higher Aptitude)

Caption: Regioselectivity in the Baeyer-Villiger oxidation.

experimental_workflow Start Start Prepare Ketone Solutions Prepare 0.1 M Solutions of This compound & 2-Butanone Start->Prepare Ketone Solutions Prepare NaBH4 Solution Prepare 0.2 M NaBH4 in Methanol Start->Prepare NaBH4 Solution Initiate Reactions Add NaBH4 to Ketone Solutions Prepare Ketone Solutions->Initiate Reactions Prepare NaBH4 Solution->Initiate Reactions Monitor by TLC Spot Reactions on TLC at Time Intervals (1, 2, 5, 10, 20 min) Initiate Reactions->Monitor by TLC Develop and Visualize Develop TLC and Visualize Spots Monitor by TLC->Develop and Visualize Compare Rates Compare Disappearance of Starting Material Spots Develop and Visualize->Compare Rates End End Compare Rates->End

Caption: Experimental workflow for comparative ketone reduction.

References

Assessing the efficiency of different catalysts in cyclopropyl ketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of cyclopropyl (B3062369) ketones makes them valuable intermediates in the construction of complex molecular architectures. The high ring strain of the cyclopropane (B1198618) moiety allows for a variety of ring-opening transformations, yielding valuable linear carbon chains and functionalized ketone derivatives. The choice of catalyst is paramount in dictating the reaction pathway, efficiency, and stereoselectivity. This guide provides a comparative analysis of prominent catalytic systems employed in cyclopropyl ketone reactions, with a focus on transition-metal, acid-catalyzed, and samarium(II) iodide-mediated transformations. We present quantitative data from representative studies, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the optimal catalytic strategy.

Comparative Performance of Catalytic Systems

The efficiency of different catalysts in cyclopropyl ketone reactions is highly dependent on the desired transformation. Transition metals like nickel and palladium are effective for cross-coupling and stereoselective ring-opening reactions, while samarium(II) iodide is a powerful tool for formal [3+2] cycloadditions. Acid-catalyzed reactions offer a classic approach for ring-opening via carbocationic intermediates. The following tables summarize the performance of these catalytic systems in representative reactions.

Table 1: Nickel-Catalyzed Reactions of Cyclopropyl Ketones

Catalyst SystemSubstrateReagentProduct TypeYield (%)Reference
Ni(ClO₄)₂·6H₂O / bipyAryl cyclopropyl ketoneUnactivated alkyl bromideγ-Alkyl substituted ketone50-90[1]
NiBr₂(dme) / 4,4'-dimethyl-2,2'-bipyridineAryl cyclopropyl ketoneUnactivated primary alkyl chlorideγ-Alkyl ketoneup to 85[2][3]
Ni(cod)₂ / IMes·HClAryl cyclopropyl ketoneBis(pinacolato)diboron4-Oxoalkylboronateup to 95[4]

Table 2: Palladium-Catalyzed Reactions of Cyclopropyl Ketones

Catalyst SystemSubstrateProduct TypeYield (%)StereoselectivityReference
Pd(OAc)₂ / PCy₃Aryl cyclopropyl ketone(E)-α,β-Unsaturated ketone23-89E-isomer exclusively[5]

Table 3: Samarium(II) Iodide-Catalyzed Reactions of Cyclopropyl Ketones

Catalyst SystemSubstrateReagentProduct TypeYield (%)Reference
SmI₂Aryl cyclopropyl ketoneAlkyneDecorated cyclopenteneup to 99[6][7]
SmI₂ / Sm⁰Alkyl cyclopropyl ketoneAlkyne/EnyneKeto-cyclopenteneup to 90[8][9]

Table 4: Acid-Catalyzed Reactions of Cyclopropyl Ketones

Catalyst SystemSubstrateNucleophileProduct TypeNotesReference
Brønsted or Lewis AcidsSubstituted cyclopropyl ketoneVarious1,3-Difunctionalized compoundsRegioselectivity governed by carbocation stability[10]
Brønsted Acid in HFIPDonor-acceptor cyclopropaneArenes, indoles, azides, etc.Ring-opened productsExpanded scope for nucleophiles and cyclopropanes[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key catalytic reactions of cyclopropyl ketones.

Nickel-Catalyzed Reductive Cross-Coupling

This protocol is representative of a nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides.[1]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Unactivated alkyl bromide (2.5 equiv)

  • Zinc powder (2.0 equiv)

  • Ni(ClO₄)₂·6H₂O (10 mol %)

  • 2,2'-bipyridine (bipy) (15 mol %)

  • N,N-Dimethylacetamide (DMA) (0.5 M)

Procedure:

  • To an oven-dried reaction vessel, add the aryl cyclopropyl ketone, zinc powder, Ni(ClO₄)₂·6H₂O, and bipy.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Add DMA, followed by the unactivated alkyl bromide via syringe.

  • The reaction mixture is stirred at 40 °C for 12 hours.

  • Upon completion, the reaction is quenched and worked up appropriately.

  • The crude product is purified by column chromatography.

Palladium-Catalyzed Stereoselective Ring-Opening

This protocol describes a palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones to form (E)-α,β-unsaturated ketones.[5]

Materials:

  • Aryl cyclopropyl ketone

  • Pd(OAc)₂

  • PCy₃ (Tricyclohexylphosphine)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction flask, dissolve the aryl cyclopropyl ketone in the solvent.

  • Add Pd(OAc)₂ and PCy₃ to the solution.

  • The reaction mixture is heated under an inert atmosphere.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by chromatography to yield the (E)-α,β-unsaturated ketone.

Samarium(II) Iodide-Catalyzed [3+2] Cycloaddition

The following is a general procedure for the SmI₂-catalyzed intermolecular coupling of cyclopropyl ketones with alkynes.[6][7]

Materials:

  • Cyclopropyl ketone (1.0 equiv)

  • Alkyne (5.0 equiv)

  • SmI₂ solution in THF (0.1 M, 25 mol %)

  • Anhydrous THF

Procedure:

  • To an oven-dried microwave reaction vial containing a stirrer bar, add the cyclopropyl ketone.

  • Flush the vial with nitrogen for 15 minutes.

  • Add anhydrous THF and the alkyne via syringe.

  • Place the vial in a preheated oil bath at 55 °C.

  • Add the freshly prepared SmI₂ solution dropwise.

  • Stir the reaction vigorously for 45 minutes.

  • Cool the reaction mixture to room temperature and filter through a silica (B1680970) gel pad, washing with dichloromethane.

  • The filtrate is concentrated, and the product is purified.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Addition Reactant & Solvent Addition Reaction_Execution Reaction at Specified Temp. Reactant_Addition->Reaction_Execution Catalyst_Preparation Catalyst/Ligand Addition Catalyst_Preparation->Reactant_Addition Monitoring Monitoring (TLC/GC) Reaction_Execution->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: A generalized experimental workflow for catalyzed cyclopropyl ketone reactions.

nickel_catalyzed_pathway Start Aryl Cyclopropyl Ketone + R-X Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Ni0 Ni(0) Ni0->Oxidative_Addition NiII_Intermediate Ni(II) Intermediate Oxidative_Addition->NiII_Intermediate Radical_Formation Alkyl Radical Formation NiII_Intermediate->Radical_Formation NiIII_Intermediate Ni(III) Intermediate Radical_Formation->NiIII_Intermediate Reductive_Elimination Reductive Elimination NiIII_Intermediate->Reductive_Elimination Product γ-Alkylated Ketone Reductive_Elimination->Product NiI Ni(I) Reductive_Elimination->NiI NiI->Ni0 Reduction

Caption: Proposed mechanism for Nickel-catalyzed γ-alkylation of cyclopropyl ketones.

smi2_catalyzed_pathway CPK Cyclopropyl Ketone SET Single Electron Transfer (SET) CPK->SET SmI2 SmI₂ SmI2->SET Ketyl_Radical Ketyl Radical Anion SET->Ketyl_Radical Ring_Opening Ring Opening Ketyl_Radical->Ring_Opening Distonic_Radical Distonic Radical Anion Ring_Opening->Distonic_Radical Cycloaddition [3+2] Cycloaddition Distonic_Radical->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Cyclopentenyl_Radical Cyclopentenyl Radical Anion Cycloaddition->Cyclopentenyl_Radical BET Back Electron Transfer (BET) Cyclopentenyl_Radical->BET Product Cyclopentene Product BET->Product SmIII Sm(III) BET->SmIII SmIII->SmI2 Regeneration

Caption: Mechanism of SmI₂-catalyzed formal [3+2] cycloaddition of cyclopropyl ketones.

References

Reactivity Under the Microscope: A Comparative Analysis of Cyclopropyl Phenyl Ketone and Methyl Ketone Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that dictates the efficiency and success of a synthetic pathway. This guide provides an objective comparison of the reaction rates of cyclopropyl (B3062369) phenyl ketone and cyclopropyl methyl ketone, supported by experimental data and detailed protocols, to facilitate informed reagent selection.

The unique strained ring system of cyclopropyl ketones makes them versatile building blocks in organic synthesis. The reactivity of these compounds, however, is significantly influenced by the nature of the substituent attached to the carbonyl group. This guide focuses on the comparative reactivity of an aryl cyclopropyl ketone (cyclopropyl phenyl ketone) versus an alkyl cyclopropyl ketone (this compound).

Comparative Reaction Rate Data

The relative reactivity of cyclopropyl ketones is highly dependent on the specific reaction conditions and the nature of the reactants. Generally, aryl cyclopropyl ketones are more reactive than their alkyl counterparts in reactions involving nucleophilic attack or ring-opening, a trend attributed to electronic effects.

ReactionSubstrateRelative Reaction RateReference
Ring-Opening Hydroarylation with 1,3,5-TMBCyclopropyl Phenyl KetoneFaster[1][2]
Ring-Opening Hydroarylation with 1,3,5-TMBThis compoundSlower[1][2]
SmI₂-Catalyzed Intermolecular Coupling with PhenylacetylenePhenyl Cyclopropyl Ketone~3.5 times faster than cyclohexyl cyclopropyl ketone[3][4]
SmI₂-Catalyzed Intermolecular Coupling with PhenylacetyleneCyclohexyl Cyclopropyl Ketone (Alkyl)Slower[3][4]
Nickel-Catalyzed DimerizationAromatic Cyclopropyl KetonesEfficient[5]
Nickel-Catalyzed DimerizationThis compound (Aliphatic)Inefficient[5]

The enhanced reactivity of aryl cyclopropyl ketones can be attributed to the stabilization of reaction intermediates through conjugation with the aromatic ring.[3][4] Conversely, alkyl ketones like this compound lack this electronic stabilization and often exhibit slower reaction kinetics.[3][4] For instance, in SmI₂-catalyzed coupling reactions, the presence of the phenyl group in cyclopropyl phenyl ketone enhances the stability of the intermediate ketyl radical, leading to a faster reaction.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable kinetic data.

Protocol 1: Ring-Opening Hydroarylation of Cyclopropyl Ketones

This protocol is adapted from a comparative study on the ring-opening hydroarylation of cyclopropanes.[1][2]

Materials:

  • Cyclopropyl phenyl ketone

  • This compound

  • 1,3,5-Trimethoxybenzene (1,3,5-TMB)

  • Triflic acid (TfOH)

  • Hexafluoroisopropanol (HFIP)

  • NMR tubes

  • ¹H NMR Spectrometer

Procedure:

  • Reaction Setup: In separate NMR tubes, a mixture of the respective cyclopropyl ketone (cyclopropyl phenyl ketone or this compound) and 1,3,5-TMB is prepared in HFIP.

  • Initiation: The reaction is initiated by the addition of a catalytic amount of triflic acid.

  • Monitoring: The reaction progress is monitored by ¹H NMR spectroscopy at a constant temperature (e.g., 65 °C).

  • Data Analysis: The conversion percentage is plotted against time to compare the relative reaction rates of the two ketones.

Protocol 2: General Synthesis of Cyclopropyl Ketones via Corey-Chaykovsky Reaction

This is a general procedure for the synthesis of cyclopropyl ketones from their corresponding α,β-unsaturated ketone precursors.[6]

Materials:

Procedure:

  • Ylide Formation: Sodium hydride is added to a stirred suspension of trimethylsulfoxonium iodide in DMSO to generate the sulfur ylide.

  • Reaction with Enone: The α,β-unsaturated ketone, dissolved in a suitable solvent, is added to the ylide solution.

  • Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired cyclopropyl ketone.

Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the reaction rates of cyclopropyl ketones.

G Factors Influencing Cyclopropyl Ketone Reactivity cluster_reactivity Outcome A Substituent on Carbonyl C Electronic Effects (Inductive/Resonance) A->C determines D Steric Hindrance A->D influences B Cyclopropyl Ring Strain E Reaction Rate B->E contributes to C->E modulates D->E affects

Caption: Key determinants of cyclopropyl ketone reactivity.

References

Confirming Product Formation in Reactions of Cyclopropyl Methyl Ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of the cyclopropyl (B3062369) group make cyclopropyl methyl ketone a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its strained three-membered ring readily participates in a variety of transformations, including ring-opening and cyclopropanation reactions, leading to diverse and complex molecular architectures. Accurate confirmation of product formation is paramount to ensure the desired reaction outcome, optimize reaction conditions, and guarantee the purity and identity of synthesized compounds.

This guide provides a comparative analysis of common analytical techniques used to confirm product formation in reactions involving this compound. We will explore the strengths and limitations of each method, present experimental data from the literature, and provide detailed protocols for key experiments.

Spectroscopic Techniques for Structural Elucidation

The primary methods for unequivocally identifying the products of reactions involving this compound are nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For cyclopropyl-containing molecules, the protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region (around 0.5-1.5 ppm). The disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals in different regions of the spectrum are strong indicators of a ring-opening reaction.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in a molecule. The carbons of the cyclopropyl ring have characteristic chemical shifts, typically in the range of 0-20 ppm. The carbonyl carbon of this compound appears further downfield. Changes in these chemical shifts, or the appearance of new signals, are indicative of product formation.

Table 1: Comparison of NMR Data for Reactant and Potential Products

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~2.2 (s, 3H, -CH₃), ~1.8-1.9 (m, 1H, -CH-), ~0.8-1.1 (m, 4H, -CH₂CH₂-)~208 (C=O), ~32 (-CH₃), ~17 (-CH-), ~10 (-CH₂-)
Ring-Opened Product (e.g., Pentan-2-one) ~2.1 (s, 3H, -COCH₃), ~2.4 (t, 2H, -CH₂CO-), ~1.6 (sextet, 2H, -CH₂CH₂CO-), ~0.9 (t, 3H, -CH₂CH₃)~209 (C=O), ~45 (-CH₂CO-), ~30 (-COCH₃), ~17 (-CH₂CH₂CO-), ~13 (-CH₂CH₃)
Cyclopropanation Product (e.g., a substituted cyclopropane) Varies depending on substituents, but will show characteristic upfield cyclopropyl protons.Varies, but will retain characteristic upfield cyclopropyl carbon signals.

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. It is a highly sensitive technique that can be used to confirm the molecular formula of a product and to gain structural insights from its fragmentation. When coupled with gas chromatography (GC-MS), it is a powerful tool for analyzing reaction mixtures.

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 84. A prominent fragmentation is the loss of the acetyl group, leading to a peak at m/z 41, corresponding to the cyclopropyl cation. In ring-opened products, the fragmentation pattern will be significantly different, reflecting the new linear or branched structure.

Table 2: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 8469, 43, 41
Pentan-2-one (Ring-opening product) 8671, 58, 43
Halogenated Derivative (e.g., 1-chloro-1-cyclopropylethanone) 118/120 (isotope pattern)83, 43, 41
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretch, typically around 1690-1715 cm⁻¹. The presence of the cyclopropyl ring can also be inferred from C-H stretching vibrations above 3000 cm⁻¹. While IR is excellent for monitoring the disappearance of the starting material's carbonyl group or the appearance of new functional groups (e.g., an alcohol -OH stretch if the ketone is reduced), it is less definitive for confirming the overall structure compared to NMR and MS.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the quantification of reactants, products, and byproducts.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like this compound and many of its derivatives. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information about the composition of a reaction mixture. By taking aliquots of the reaction at different time points, the progress of the reaction can be monitored.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not volatile enough for GC. For ketones that lack a strong UV chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to allow for sensitive UV detection.[1]

Table 3: Comparison of Chromatographic Methods

TechniquePrincipleAnalytesAdvantagesLimitations
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Volatile and semi-volatile compounds.High resolution, high sensitivity, provides structural information (mass spectrum).[2]Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Non-volatile and thermally sensitive compounds.Wide applicability, robust quantification.[3]May require derivatization for sensitive detection of some ketones.[1]

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

General Protocol for GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, diethyl ether) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Detection: Set the mass spectrometer to scan a mass range appropriate for the expected products (e.g., m/z 40-400).

  • Data Analysis: Identify the peaks in the chromatogram. Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a library of known spectra or by interpreting the fragmentation pattern.

Visualizing Reaction Pathways and Analytical Workflows

Reaction Pathway: Acid-Catalyzed Ring Opening

The following diagram illustrates a simplified pathway for the acid-catalyzed ring-opening of this compound.

G CPMK This compound Protonated_CPMK Protonated Ketone CPMK->Protonated_CPMK + H+ Carbocation Carbocation Intermediate Protonated_CPMK->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu- G cluster_reaction Reaction & Workup cluster_analysis Product Analysis cluster_confirmation Confirmation Reaction Reaction of This compound Workup Reaction Workup & Purification Reaction->Workup TLC TLC Analysis Workup->TLC GCMS GC-MS Analysis Workup->GCMS NMR NMR (1H, 13C) Analysis Workup->NMR FTIR FTIR Analysis Workup->FTIR Confirmation Structure Confirmation & Purity Assessment TLC->Confirmation GCMS->Confirmation NMR->Confirmation FTIR->Confirmation

References

A Comparative Purity Analysis of Commercially Available Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available cyclopropyl (B3062369) methyl ketone from various suppliers. Cyclopropyl methyl ketone is a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The purity of this reagent is critical as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final products. This document outlines detailed experimental protocols for robust purity determination and provides a framework for selecting the most suitable grade of this compound for your research and development needs.

Commercial Supplier Purity Comparison

A survey of commercially available this compound reveals a range of specified purity levels. The primary analytical technique cited by most suppliers for purity assessment is Gas Chromatography (GC). The following table summarizes the stated purity from a selection of commercial vendors. It is important to note that the actual purity of a specific lot may vary, and independent verification is highly recommended.

SupplierStated Purity (%)Analytical Method
Supplier A≥ 99.5GC
Supplier B≥ 99.0GC
Supplier C≥ 98.0GC
Supplier D≥ 97.0GC
Supplier E≥ 95.0GC

Experimental Workflow for Purity Analysis

A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. The following workflow ensures accurate quantification of the main component and identification of potential impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_impurity Impurity Identification cluster_data Data Analysis & Reporting sample Commercial Cyclopropyl Methyl Ketone Sample dissolve Dissolve in Appropriate Solvent sample->dissolve gc_fid GC-FID Analysis (Primary Quantification) dissolve->gc_fid Inject qnmr qNMR Analysis (Purity Confirmation) dissolve->qnmr Prepare Sample hplc HPLC-UV Analysis (For Non-Volatile Impurities) dissolve->hplc Derivatize & Inject gc_ms GC-MS Analysis dissolve->gc_ms Inject nmr_spec NMR Spectroscopy (¹H, ¹³C) dissolve->nmr_spec Prepare Sample quantify Quantify Purity & Impurities gc_fid->quantify qnmr->quantify hplc->quantify gc_ms->quantify nmr_spec->quantify report Generate Comparison Report quantify->report

Figure 1. A comprehensive workflow for the purity analysis of this compound.

Detailed Experimental Protocols

For a robust and comprehensive purity analysis, the following three methods are recommended. These protocols provide orthogonal approaches to quantification, ensuring the accuracy and reliability of the results.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the most common and a highly reliable method for quantifying volatile compounds like this compound.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) and dilute to the mark.

  • For quantitative analysis, prepare a stock solution of a suitable internal standard (e.g., undecane) of known concentration. Add a precise volume of the internal standard stock solution to the sample solution.

b. GC-FID Conditions:

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

c. Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks, or more accurately, by using the internal standard method for calibration and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary ratio method for purity determination that does not require a reference standard of the analyte.[1][2][3]

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d) to the NMR tube and dissolve the sample and internal standard completely.

b. NMR Acquisition Parameters (¹H NMR):

ParameterValue
Spectrometer 400 MHz or higher
Pulse Sequence Standard 90° pulse
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds

c. Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons contributing to each signal.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via DNPH Derivatization

For the detection of non-volatile impurities or those that may not be stable under GC conditions, HPLC analysis is a valuable complementary technique. Since this compound lacks a strong UV chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is necessary.[4][5][6]

a. Derivatization Procedure:

  • Prepare a solution of the this compound sample in acetonitrile (B52724).

  • Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid catalyst (e.g., sulfuric acid).

  • Mix the sample solution with the DNPH solution and allow the reaction to proceed at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.

b. HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 365 nm

c. Data Analysis: The purity is determined by the area percentage of the derivatized this compound peak. This method is particularly useful for identifying and quantifying carbonyl-containing impurities.

Potential Impurities in Commercial this compound

The manufacturing process of this compound can introduce several impurities. Understanding the potential byproducts of common synthetic routes is crucial for targeted analysis.

ImpurityChemical StructurePotential Origin
5-Chloro-2-pentanone Intermediate in the synthesis from α-acetyl-γ-butyrolactone.[7]
α-Acetyl-γ-butyrolactone Starting material in one of the common synthesis routes.[8]
Cyclopropyl Carboxylic Acid Byproduct of oxidation side reactions.
Unidentified High Boilers -Byproducts from polymerization or condensation reactions during synthesis or storage.

Conclusion

The purity of this compound can vary between commercial suppliers, and the stated purity on the certificate of analysis should be considered as a starting point. For applications where purity is critical, such as in pharmaceutical and agrochemical development, it is imperative to conduct a thorough in-house purity analysis. The combination of GC-FID for primary quantification, qNMR for confirmation, and HPLC-UV for non-volatile impurities provides a robust and comprehensive strategy for ensuring the quality of this important chemical intermediate. This guide provides the necessary framework and detailed protocols to empower researchers to make informed decisions when sourcing and utilizing this compound.

References

A Comparative Guide to the Synthesis of Cyclopropyl Ketones: A Benchmarking of New and Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is a cornerstone of successful molecular design and discovery. Cyclopropyl (B3062369) ketones, with their unique conformational and electronic properties, are valuable building blocks in medicinal chemistry and organic synthesis. This guide provides an objective comparison of several synthetic methods for the preparation of cyclopropyl ketones, benchmarking newer methodologies against established literature procedures. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for a given synthetic challenge.

Comparison of Synthetic Methods for Cyclopropyl Ketones

The choice of synthetic route to cyclopropyl ketones depends on several factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups. Below is a summary of key performance indicators for some of the most common and recently developed methods.

MethodSubstrateKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Limitations
Corey-Chaykovsky Reaction α,β-Unsaturated Ketone (Enone)Dimethylsulfoxonium methylide2-4 hours70-95%High yields, broad substrate scope, mild conditions.[1][2]Requires stoichiometric sulfur ylide, potential for epoxide byproduct formation.[1]
Intramolecular Cyclization 5-Halo-2-pentanoneStrong base (e.g., NaOH)~1 hour77-83%Simple, inexpensive reagents, high yield for specific substrates.[3]Limited to the synthesis of specific cyclopropyl ketones like cyclopropyl methyl ketone.
Hydrogen-Borrowing Catalysis Ketone and AlcoholIridium or Ruthenium catalystNot specified53-93%Catalytic, atom-economical, "green" method using alcohols as alkylating agents.[4][5]Newer method, may require specialized catalysts and optimization.
Simmons-Smith Reaction Silyl (B83357) Enol EtherDiiodomethane (B129776), Zinc-Copper couple or Diethylzinc (B1219324)Not specified70-95%High yields, stereospecific, tolerant of various functional groups.[6][7]Requires preparation of the silyl enol ether precursor, can be expensive due to reagents.[6]

Experimental Protocols

Detailed methodologies for the key synthetic methods are provided below. These protocols are based on literature procedures and are intended to be representative examples.

Corey-Chaykovsky Reaction: Synthesis of Cyclopropyl p-Nitrophenyl Ketone

This protocol describes the cyclopropanation of an α,β-unsaturated ketone using dimethylsulfoxonium methylide.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMSO (5 mL) under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 mmol) portionwise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature, during which time a clear solution of the ylide is formed.

  • Cool the ylide solution to 0 °C and add a solution of p-nitrochalcone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl p-nitrophenyl ketone.

Intramolecular Cyclization: Synthesis of this compound

This classical two-step method involves the formation of a haloketone followed by base-mediated cyclization.

Step A: Synthesis of 5-Chloro-2-pentanone (B45304)

  • In a distilling flask, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[8]

  • Heat the mixture to initiate the reaction, which evolves carbon dioxide. Distill the mixture rapidly.

  • After collecting approximately 900 ml of distillate, add 450 ml of water to the flask and continue distillation to collect another 300 ml.

  • Separate the organic layer from the distillate and extract the aqueous layer with ether. Combine the organic phases and dry over calcium chloride.

  • Remove the ether by distillation to obtain crude 5-chloro-2-pentanone.

Step B: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer and reflux condenser, place a solution of 180 g (4.5 moles) of sodium hydroxide (B78521) in 180 ml of water.[8]

  • Add the crude 5-chloro-2-pentanone (approximately 3 moles) to the sodium hydroxide solution over 15-20 minutes.

  • If the mixture does not boil, gently heat to initiate and maintain boiling for 1 hour.[8]

  • Arrange the condenser for distillation and distill the water-ketone mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of this compound.

  • Extract the aqueous layer with ether, combine the organic layers, dry over calcium chloride, and purify by fractional distillation to obtain this compound (reported yield: 77-83%).[3]

Hydrogen-Borrowing Catalysis: α-Cyclopropanation of a Ketone

This protocol outlines a modern, catalytic approach to α-cyclopropanation.

Materials:

  • Hindered ketone (e.g., a 2',4',6'-trimethylacetophenone (B1293756) derivative)

  • Alcohol with a pendant leaving group (e.g., 3-chloro-1-propanol)

  • Iridium or Ruthenium catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand, or Ru-MACHO)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the hindered ketone (1.0 mmol), the alcohol (1.2 mmol), the iridium or ruthenium catalyst (e.g., 2 mol%), and the base (1.5 mmol).

  • Add anhydrous solvent and heat the mixture at a specified temperature (e.g., 80-120 °C), monitoring the reaction by TLC or GC-MS.

  • The reaction involves the in-situ formation of an enone via aldol (B89426) condensation, followed by reduction and subsequent intramolecular displacement of the leaving group to form the cyclopropane (B1198618) ring.[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over a drying agent, concentrate, and purify by column chromatography to yield the α-cyclopropyl ketone. Yields for this method are reported to be in the range of 53-93% depending on the substrates.[4]

Simmons-Smith Cyclopropanation of a Silyl Enol Ether

This method provides access to cyclopropanols, which can be oxidized to the corresponding cyclopropyl ketones. The first step, cyclopropanation of the silyl enol ether, is described here.

Materials:

  • Silyl enol ether of a ketone

  • Diethylzinc (or Zinc-Copper couple)

  • Diiodomethane

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or diethyl ether)

Procedure:

  • To a solution of the silyl enol ether (1.0 mmol) in anhydrous solvent under an inert atmosphere, add diethylzinc (1.1 mmol).

  • Cool the mixture to 0 °C and add diiodomethane (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the cyclopropyl silyl ether. This can then be hydrolyzed and oxidized to the cyclopropyl ketone. High yields (70-95%) are typically observed for the cyclopropanation step.[7]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these synthetic methods, the following diagrams have been generated using the DOT language.

Corey_Chaykovsky_Reaction Enone Enone Reaction Reaction Enone->Reaction Sulfur Ylide Sulfur Ylide Sulfur Ylide->Reaction Cyclopropyl Ketone Cyclopropyl Ketone Reaction->Cyclopropyl Ketone

Caption: Workflow of the Corey-Chaykovsky reaction.

Intramolecular_Cyclization Halo-ketone Halo-ketone Cyclization Cyclization Halo-ketone->Cyclization Base Base Base->Cyclization Cyclopropyl Ketone Cyclopropyl Ketone Cyclization->Cyclopropyl Ketone

Caption: Intramolecular cyclization of a halo-ketone.

Hydrogen_Borrowing_Catalysis Ketone Ketone Alkylation Alkylation Ketone->Alkylation Alcohol Alcohol Alcohol->Alkylation Catalyst Catalyst Catalyst->Alkylation Cyclization Cyclization Alkylation->Cyclization Cyclopropyl Ketone Cyclopropyl Ketone Cyclization->Cyclopropyl Ketone

Caption: Hydrogen-borrowing catalysis for α-cyclopropanation.

Simmons_Smith_Reaction Ketone Ketone Silylation Silylation Ketone->Silylation Silyl Enol Ether Silyl Enol Ether Silylation->Silyl Enol Ether Cyclopropanation Cyclopropanation Silyl Enol Ether->Cyclopropanation Simmons-Smith Reagent Simmons-Smith Reagent Simmons-Smith Reagent->Cyclopropanation Cyclopropyl Silyl Ether Cyclopropyl Silyl Ether Cyclopropanation->Cyclopropyl Silyl Ether Hydrolysis/Oxidation Hydrolysis/Oxidation Cyclopropyl Silyl Ether->Hydrolysis/Oxidation Cyclopropyl Ketone Cyclopropyl Ketone Hydrolysis/Oxidation->Cyclopropyl Ketone

Caption: Simmons-Smith route to cyclopropyl ketones.

References

Safety Operating Guide

Proper Disposal of Cyclopropyl Methyl Ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of cyclopropyl (B3062369) methyl ketone is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides detailed, step-by-step procedures for its proper handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to understand the hazards associated with cyclopropyl methyl ketone. This substance is a highly flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2][3] Ingestion is harmful, and it may also be harmful if inhaled or absorbed through the skin.[1]

Essential Personal Protective Equipment (PPE) includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side-shields or a face shield[2][4]

  • A laboratory coat[2]

  • Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][6][7][8]

1. Waste Collection and Segregation:

  • Designated Container: Collect all this compound waste, including contaminated materials, in a designated, chemically compatible hazardous waste container.[5][6][9][10] The container must be in good condition with a secure, leak-proof lid.[5]

  • Incompatible Materials: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents, strong reducing agents, or strong bases, to prevent dangerous reactions.[2][5][10][11][12]

  • Labeling: Immediately upon adding waste, affix a "Hazardous Waste" label to the container.[8][13] The label must clearly state:

    • The full chemical name: "this compound" (avoid formulas or abbreviations).[8][13]

    • A clear indication of the hazards (e.g., "Flammable," "Irritant").[8]

    • The accumulation start date.

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][8][9]

  • Conditions: The SAA should be away from sources of ignition like heat, sparks, or open flames.[2][4][6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][9][14] Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[1][3][4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2]

  • Use non-sparking tools to collect the absorbed material.[1][3]

  • Place the contaminated absorbent material into a designated hazardous waste container and label it accordingly.[2][3][15]

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[4][9][10][13]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a hazardous waste pickup.[10][13] Do not transport hazardous waste yourself.[7][10]

Data Summary: this compound Properties

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueCitations
Flash Point 13°C - 21°C (55°F - 70°F)[1][2]
Boiling Point 114°C (237°F)[2]
Density 0.849 g/cm³[2]
UN Number 1224[4]
Storage Limit (SAA) Max. 55 gallons of total hazardous waste[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: Cyclopropyl Methyl Ketone Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select a Compatible Hazardous Waste Container ppe->container label 3. Label Container: 'Hazardous Waste' 'this compound' 'Flammable' container->label collect 4. Collect Waste in Container (Do not mix with incompatibles) label->collect seal 5. Keep Container Securely Sealed (Open only when adding waste) collect->seal store 6. Store in Designated SAA (Away from ignition sources) seal->store is_full Container Full or Disposal Required? store->is_full is_full->store No contact_ehs 7. Contact EHS for Pickup (Follow institutional protocol) is_full->contact_ehs Yes end End: Waste Disposed of by Authorized Personnel contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopropyl methyl ketone, a versatile but hazardous chemical. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.

This compound (CAS No. 765-43-5) is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can cause irritation to the respiratory system.[3][4] Understanding and implementing the following safety measures are crucial for its safe handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical splash goggles or safety glasses with side-shields. A face shield may be appropriate in some workplaces.[5]Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin/Hands Impervious chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[6]
Body Flame retardant and impervious clothing. A laboratory coat is the minimum requirement.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6][7]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.A full-face respirator may be necessary if exposure limits are exceeded. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to mitigate the risks associated with this compound.

Handling and Storage Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne levels low.[3][5]

  • Ignition Sources: This chemical is highly flammable with a flash point of 13°C (55.4°F).[3] Keep it away from heat, sparks, open flames, and other ignition sources.[1][7] Use non-sparking tools and explosion-proof equipment.[1][3]

  • Grounding: Ground and bond containers when transferring material to prevent static discharges.[1][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Spill Management Protocol:

  • Evacuate: In case of a spill, immediately evacuate personnel from the affected area.[6]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Remove all sources of ignition.[3] Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Collect: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[3]

  • Classification: Determine if the discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[3]

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of down the drain.[7]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Visualizing the Workflow

To ensure a clear understanding of the handling process, the following diagram illustrates the logical workflow from preparation to disposal.

Chemical Handling Workflow: this compound prep Preparation - Review SDS - Don PPE - Prepare work area handling Handling & Use - Work in fume hood - Ground equipment - Avoid ignition sources prep->handling storage Storage - Tightly closed container - Cool, dry, ventilated area - Flammables cabinet handling->storage If not all used spill Spill Response - Evacuate & Ventilate - Contain with inert material - Collect for disposal handling->spill In case of spill decontamination Decontamination - Clean work area - Decontaminate PPE - Personal hygiene handling->decontamination disposal Disposal - Follow hazardous waste protocol - Use licensed disposal company spill->disposal decontamination->disposal Dispose of waste

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.